Product packaging for Verbascotetraose(Cat. No.:)

Verbascotetraose

Cat. No.: B12067353
M. Wt: 666.6 g/mol
InChI Key: FSJSODMMIYGSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4,5-Tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a natural product found in Rehmannia glutinosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B12067353 Verbascotetraose

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2

InChI Key

FSJSODMMIYGSTK-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Verbascotetraose: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascotetraose, a tetrasaccharide of the Raffinose Family Oligosaccharides (RFOs), plays a significant role in plant physiology and holds potential for various applications in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery, natural distribution, and analytical methodologies associated with this compound. Quantitative data on its prevalence in various plant sources are presented, along with detailed experimental protocols for its extraction and analysis. Furthermore, a schematic of its biosynthetic pathway is provided to elucidate its metabolic context within the plant kingdom.

Introduction: Discovery and Chemical Structure

This compound is a carbohydrate consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its systematic name is β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside. Structurally, it belongs to the Raffinose Family Oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose.[1] this compound is structurally identical to stachyose, and the two terms are often used interchangeably in scientific literature.[2] RFOs, including this compound, are widespread in the plant kingdom and represent the second most abundant group of soluble carbohydrates after sucrose.[3]

The discovery of individual RFOs is intertwined with the historical investigation of plant carbohydrates. While a singular definitive publication marking the "first discovery" of this compound is not readily apparent, its identification emerged from the broader characterization of this oligosaccharide family in various plant species. An early mention of a related compound, "verbascotetracose," was in the context of isolating oligosaccharides from the roots of Lantana camara.[4]

Chemical Structure:

  • Systematic Name: β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside

  • Molecular Formula: C₂₄H₄₂O₂₁

  • Molecular Weight: 666.58 g/mol

  • Structure: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru

Natural Sources of this compound

This compound is found in a variety of plant tissues, including seeds, roots, and rhizomes. Legumes are particularly rich sources of RFOs. The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions.

Plant SpeciesPlant PartThis compound/RFO Concentration (mg/g dry matter, unless otherwise stated)Reference(s)
Pea (Pisum sativum) SeedsStachyose (structurally identical to this compound) can be the dominant oligosaccharide in many pea seeds.[1]
In some cultivars, verbascose (a pentasaccharide) is dominant.[1]
Ziziphi Spinosae Semen SeedsThis compound has been isolated from the seeds. Specific quantitative data is not readily available.
Alisma orientalis RhizomeThis compound has been identified in the rhizomes. Specific quantitative data is not readily available.
Lantana camara Roots"Verbascotetracose" (this compound) has been isolated from the roots. Specific quantitative data is not readily available.[4]
Rehmannia glutinosa RootsVerbascose and stachyose are present.[5]
Legumes (General) SeedsTotal RFO content in soybean seeds ranges from 33.75 to 69.30 mg/g. Stachyose is the dominant RFO.[6]
Total RFO content in lupine seeds ranges from 57.23 to 130.38 mg/g. Stachyose is the dominant RFO.[6]
Total RFO content in faba bean seeds ranges from 32.15 to 65.17 mg/g. Verbascose is often the dominant RFO.[6]

Experimental Protocols

Extraction of Raffinose Family Oligosaccharides (including this compound) from Legume Seeds

This protocol is a generalized method based on common procedures for RFO extraction from plant materials.[7][8]

Materials:

  • Legume seeds (e.g., pea, soybean)

  • Distilled water

  • Ethanol (50% and 80% aqueous solutions)

  • Diatomaceous earth

  • Activated charcoal

  • Cation-exchange resin (e.g., Dowex 50W-X8, H+ form)

  • Centrifuge

  • Rotary evaporator

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Seed Preparation: Clean and grind the legume seeds to a fine powder.

  • Imbibition: Suspend the seed powder in distilled water (1:5 w/v) and stir for 2 hours at room temperature to allow for imbibition.

  • Extraction:

    • Add an equal volume of 95% ethanol to the slurry to achieve a final concentration of approximately 50% ethanol.

    • Heat the mixture to 80°C with continuous stirring for 1 hour.

    • Cool the mixture to room temperature and centrifuge at 5000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with 50% ethanol twice more.

    • Pool the supernatants.

  • Precipitation of RFOs:

    • Concentrate the pooled supernatant to about one-tenth of its original volume using a rotary evaporator at 40°C.

    • Slowly add 95% ethanol to the concentrated extract with stirring to a final concentration of 80% ethanol to precipitate the oligosaccharides.

    • Allow the precipitate to settle overnight at 4°C.

    • Centrifuge at 5000 x g for 15 minutes and discard the supernatant.

  • Purification:

    • Dissolve the pellet in a minimal amount of distilled water.

    • Prepare a small column with a 1:1 mixture of diatomaceous earth and activated charcoal.

    • Apply the dissolved oligosaccharide solution to the column and elute with distilled water to remove pigments and other impurities.

    • Pass the eluate through a cation-exchange column to remove any remaining cations.

  • Final Product:

    • Collect the eluate from the cation-exchange column.

    • Lyophilize or concentrate the solution under vacuum to obtain the purified RFO fraction containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of RFOs.[8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.

  • Column: An amino-terminated silica column (e.g., Hypersil NH₂, 250 mm × 4.6 mm i.d.).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for specific separations.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound (or stachyose) of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the extracted and purified RFO fraction in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

This compound is synthesized as part of the Raffinose Family Oligosaccharide (RFO) pathway in plants. This pathway begins with sucrose and involves the sequential addition of galactose units.[10][11][12][13]

RFO_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase (RS) Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS VS Verbascose Synthase (VS) Galactinol->VS Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->SS Stachyose Stachyose (this compound) Stachyose->VS Verbascose Verbascose GolS->Galactinol RS->Raffinose SS->Stachyose VS->Verbascose

Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides.

Conclusion

This compound, a key member of the Raffinose Family Oligosaccharides, is a widely distributed carbohydrate in the plant kingdom with significant physiological roles. This guide has provided a comprehensive overview of its discovery, primary natural sources, and detailed methodologies for its extraction and quantification. The presented information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, facilitating further exploration of the properties and applications of this important oligosaccharide.

References

The Biological Role of Stachyose (Verbascotetraose) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose, also known as verbascotetraose, is a tetrasaccharide and a member of the Raffinose Family Oligosaccharides (RFOs). RFOs are α-galactosyl derivatives of sucrose and represent a significant class of soluble carbohydrates in the plant kingdom, second in abundance only to sucrose.[1] Stachyose is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2] This guide provides an in-depth overview of the multifaceted biological roles of stachyose in plants, focusing on its functions in carbon metabolism, stress tolerance, and its underlying biochemical pathways. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to offer a comprehensive resource for research and development.

Core Biological Functions

Stachyose, along with other RFOs, plays pivotal roles in various aspects of plant physiology, from carbon storage and transport to mediating stress responses.

Carbon Storage

In numerous plant species, particularly legumes, stachyose serves as a primary carbohydrate storage compound in seeds and other storage organs like roots and tubers.[1][3] The accumulation of stachyose and other RFOs during seed maturation provides a readily available energy source during germination to support the growth of the embryonic axis before the seedling becomes photosynthetically active.[4]

Phloem Transport

In certain plant families, stachyose is a major form of transported sugar in the phloem. This is facilitated by a symplastic loading mechanism known as the "polymer trap model." In this model, sucrose synthesized in the mesophyll diffuses into intermediary cells in the phloem through plasmodesmata. Within these cells, sucrose is converted into larger oligosaccharides like raffinose and stachyose. Due to their increased size, these RFOs are "trapped" and cannot diffuse back into the mesophyll, thus maintaining a concentration gradient that drives the continued movement of sucrose into the phloem for long-distance transport.

Abiotic Stress Tolerance

A significant body of evidence points to the crucial role of stachyose and other RFOs in protecting plants against a variety of abiotic stresses.

  • Desiccation and Cold Tolerance: The accumulation of stachyose in seeds is strongly correlated with desiccation tolerance and longevity.[3][5] During cellular dehydration caused by drying or freezing, stachyose and other RFOs are thought to replace water molecules, forming a glassy state that helps to maintain the structural integrity of membranes and proteins.[5] Increased levels of stachyose have been observed in various plant tissues during cold acclimation, contributing to freezing tolerance.[1][5][6][7]

  • Oxidative Stress: Stachyose has been shown to function as an antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage during stress conditions.[4]

  • Salinity Stress: While the response can be complex and species-dependent, the accumulation of RFOs, including stachyose, can contribute to osmotic adjustment and the mitigation of ion toxicity under saline conditions.

Signaling

While not a primary signaling molecule in the manner of hormones, the accumulation of stachyose and other RFOs is a hallmark of the plant's response to abiotic stress.[8] The biosynthesis of these compounds is triggered by upstream stress signaling pathways, including those involving abscisic acid (ABA) and reactive oxygen species (ROS).[3][9] Furthermore, there is evidence that stachyose may trigger apoptotic-like cell death in drought-sensitive plants, suggesting a role in programmed cell death pathways under severe stress.[10]

Data Presentation: Stachyose Content in Plants

The concentration of stachyose varies significantly among plant species, tissues, and in response to environmental conditions. The following tables summarize representative quantitative data.

Table 1: Stachyose Content in Seeds of Various Plant Species

Plant FamilySpeciesStachyose Content (mg/g of defatted meal)
LeguminosaeGarden Pea38.9
Soybean31.7
Cowpea26.5
Mung Bean25.0
Alfalfa15.1
CucurbitaceaeCucumber1.1
Squash0.9
MalvaceaeCotton1.1

Data adapted from Kuo et al., 1988.

Table 2: Changes in Stachyose Content in Safflower (cv. WSRC01) Seedlings During Cold Acclimation

TissueTreatmentStachyose Content (mg/g dry weight)
LeafNon-acclimated~5
Acclimated (4°C for 4 weeks)~20
StemNon-acclimated~2
Acclimated (4°C for 4 weeks)~15
RootNon-acclimated~1
Acclimated (4°C for 4 weeks)~8

Data estimated from Landry et al., 2017.[1][6]

Table 3: Changes in Stachyose Content in Buckwheat (Fagopyrum esculentum) Seedlings in Response to Cold Stress

OrganControlCold Stress (4°C for 7 days)Fold Increase
Roots~0.5 mg/g DW~4.0 mg/g DW8.0
Hypocotyl~1.0 mg/g DW~3.5 mg/g DW3.5
Cotyledons~0.8 mg/g DW~1.6 mg/g DW2.0

Data adapted from Tuan et al., 2023.[5]

Experimental Protocols

Extraction and Quantification of Stachyose by HPLC-RID

This protocol provides a general method for the extraction and quantification of stachyose from plant tissues.

a. Extraction

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Solvent Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1 ml of 80% (v/v) ethanol.

  • Incubation: Vortex the mixture thoroughly and incubate in a water bath at 80°C for 1 hour, with intermittent vortexing every 15 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the pellet with another 1 ml of 80% ethanol to ensure complete extraction of soluble sugars. Combine the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by drying under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 ml) of ultrapure water.

  • Filtration: Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-RID Analysis

  • HPLC System: An HPLC system equipped with a refractive index detector (RID) is required.

  • Column: A carbohydrate analysis column, such as an amino--based column (e.g., Agilent Zorbax Carbohydrate Analysis column) or a ligand-exchange column (e.g., Hamilton HC-75 Ca2+), is suitable.[11][12]

  • Mobile Phase: A typical mobile phase for an amino column is an isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[13] For a ligand-exchange column, ultrapure water is used as the mobile phase.[11]

  • Flow Rate: A flow rate of 1.0 - 1.5 ml/min is commonly used.

  • Column Temperature: Maintain the column temperature at approximately 30-40°C.

  • Injection Volume: Inject 10-20 µl of the filtered extract.

  • Quantification: Prepare a standard curve using a series of known concentrations of stachyose. Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of stachyose in the sample by integrating the peak area and comparing it to the standard curve.

Stachyose Synthase (STS) Enzyme Activity Assay

This assay measures the activity of stachyose synthase, the enzyme that synthesizes stachyose from raffinose and galactinol.

  • Crude Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, containing 5 mM DTT, 1 mM EDTA, and protease inhibitors).

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Use the supernatant as the crude enzyme extract.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES-NaOH, pH 7.5

      • 10 mM Raffinose (substrate)

      • 10 mM Galactinol (substrate)

      • Crude enzyme extract

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by HPLC-RID as described above.

    • Enzyme activity is determined by quantifying the amount of stachyose produced over time. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of stachyose per minute under the specified conditions.

Gene Expression Analysis of Stachyose Synthase (STS) by qRT-PCR

This protocol outlines the steps to measure the transcript levels of the gene encoding stachyose synthase.

a. RNA Extraction

  • Tissue Homogenization: Grind approximately 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.

  • Lysis: Add 1 ml of TRIzol reagent to the powdered tissue and vortex vigorously.

  • Phase Separation: Add 200 µl of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal volume of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • RNA Wash: Wash the RNA pellet with 1 ml of 75% ethanol, vortex briefly, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet and resuspend it in an appropriate volume of RNase-free water.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (A260/280 and A260/230 ratios) and assess its integrity using gel electrophoresis or a bioanalyzer.

b. cDNA Synthesis

  • Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's instructions.

c. qRT-PCR

  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers specific for the stachyose synthase gene, and a SYBR Green master mix.

  • PCR Program: Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

Mandatory Visualizations

RFO_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS alpha_Gal α-Galactosidase Sucrose->alpha_Gal myo_Inositol myo-Inositol GolS Galactinol Synthase (GolS) myo_Inositol->GolS UDP_Galactose UDP-Galactose UDP_Galactose->GolS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS VS Verbascose Synthase (VS) Galactinol->VS Raffinose Raffinose Raffinose->STS Raffinose->alpha_Gal Stachyose Stachyose (this compound) Stachyose->VS Stachyose->alpha_Gal Verbascose Verbascose Galactose Galactose Galactose->alpha_Gal GolS->Galactinol RS->Raffinose STS->Stachyose VS->Verbascose

Caption: Biosynthesis and degradation pathway of Raffinose Family Oligosaccharides (RFOs).

Polymer_Trap_Model Mesophyll Mesophyll Cell Bundle_Sheath Bundle Sheath Cell Mesophyll->Bundle_Sheath Plasmodesmata Intermediary Intermediary Cell (Companion Cell) Bundle_Sheath->Intermediary Plasmodesmata Intermediary->Bundle_Sheath Back-diffusion blocked (size exclusion) Sieve_Element Sieve Element Intermediary->Sieve_Element Plasmodesmata RFOs Raffinose & Stachyose Intermediary->RFOs Conversion Sucrose Sucrose Sucrose->Intermediary Diffusion RFOs->Sieve_Element Transport p1->Sucrose Photosynthesis p2->RFOs RFO Synthesis

Caption: The Polymer Trap Model for symplastic phloem loading of RFOs.

Abiotic_Stress_Signaling Drought Drought Osmotic_Stress Osmotic Stress Drought->Osmotic_Stress ROS ROS Production Drought->ROS Cold Cold Cold->Osmotic_Stress Cold->ROS Salinity Salinity Salinity->Osmotic_Stress Salinity->ROS ABA_Signaling ABA Signaling Pathway Osmotic_Stress->ABA_Signaling Ca_Signaling Ca2+ Signaling ROS->Ca_Signaling MAPK_Cascade MAPK Cascades ABA_Signaling->MAPK_Cascade Ca_Signaling->MAPK_Cascade TFs Activation of Transcription Factors (e.g., DREB/CBF) MAPK_Cascade->TFs Gene_Expression Upregulation of Stress-Responsive Genes TFs->Gene_Expression RFO_Enzymes Increased Expression of GolS, RS, STS Gene_Expression->RFO_Enzymes RFO_Accumulation Accumulation of Raffinose & Stachyose RFO_Enzymes->RFO_Accumulation Stress_Tolerance Enhanced Abiotic Stress Tolerance RFO_Accumulation->Stress_Tolerance

Caption: Simplified signaling pathway for abiotic stress-induced RFO accumulation.

References

Verbascotetraose as a Prebiotic for Gut Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbascotetraose, a raffinose family oligosaccharide (RFO), presents significant potential as a prebiotic agent for modulating gut health. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut barrier integrity, modulating the immune system, and influencing overall host health. This technical guide provides a comprehensive overview of the current understanding of this compound as a prebiotic, including its mechanism of action, experimental protocols for its evaluation, and a summary of available data on its effects on the gut microbiota and host. While direct quantitative data for this compound is limited in the current literature, this guide draws upon data from closely related α-galactooligosaccharides (α-GOS) and other well-studied prebiotics to provide a comparative context for its potential efficacy.

Introduction to this compound

This compound is a non-digestible oligosaccharide belonging to the raffinose family. Structurally, it is composed of one sucrose molecule linked to three galactose units. Its α-(1→6) glycosidic linkages make it resistant to hydrolysis by human digestive enzymes in the small intestine, allowing it to be utilized by the gut microbiota in the colon[1]. This selective fermentation by beneficial bacteria, such as Bifidobacterium and Lactobacillus species, is the basis of its prebiotic activity[1].

The fermentation of this compound leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria[1]. Furthermore, SCFAs serve as an energy source for colonocytes, enhance gut barrier function, and possess immunomodulatory properties[1].

Mechanism of Action

The prebiotic effect of this compound is a multi-step process involving its fermentation by specific gut microbes and the subsequent action of the resulting metabolites on the host's intestinal cells and immune system.

Microbial Fermentation

Upon reaching the colon, this compound is metabolized by bacteria that possess the necessary enzymes, such as α-galactosidase, to break down its structure[1]. Key genera known to ferment galactooligosaccharides include Bifidobacterium and Lactobacillus[1]. The fermentation process is a critical step that releases monosaccharides, which are then converted into SCFAs and other metabolites[2][3].

Prebiotic_Fermentation This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Lower_pH Lower Colonic pH SCFAs->Lower_pH Host_Benefits Host Health Benefits SCFAs->Host_Benefits Energy Source, Immune Modulation, Barrier Function Pathogen_Inhibition Inhibition of Pathogen Growth Lower_pH->Pathogen_Inhibition Pathogen_Inhibition->Host_Benefits

Figure 1: General pathway of prebiotic fermentation in the gut.
Gut Barrier Enhancement

The SCFAs produced from this compound fermentation, particularly butyrate, are a primary energy source for colonic epithelial cells. This energy supply helps to maintain the integrity of the gut barrier. Furthermore, prebiotics like GOS have been shown to directly enhance mucosal barrier function by modulating the function of goblet cells, which are responsible for producing the protective mucus layer in the intestine[4]. A strengthened gut barrier prevents the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the bloodstream, thereby reducing systemic inflammation.

Immune Modulation

The gut microbiota and their metabolites play a crucial role in modulating the host's immune system. SCFAs can influence immune responses by interacting with various immune cells. For instance, butyrate has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway in intestinal epithelial cells[5][6]. Additionally, microbial components can interact with Toll-like receptors (TLRs) on the surface of intestinal epithelial and immune cells, triggering downstream signaling cascades that regulate the production of cytokines and other inflammatory mediators[7][8][9]. While direct evidence for this compound is pending, it is plausible that its fermentation products modulate these pathways.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Microbial Metabolites (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB_I_kB NF-κB / IκB IKK_complex->NF_kB_I_kB Phosphorylates IκB NF_kB NF-κB NF_kB_I_kB->NF_kB Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocates & Activates

Figure 2: Simplified TLR4/NF-κB signaling pathway in intestinal epithelial cells.

Data Presentation

Table 1: In Vitro Fermentation of Prebiotics and SCFA Production

Prebiotic (1% w/v)Total SCFA (mmol/L)Acetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Reference
Inulin105.3 ± 5.863.2 ± 3.522.1 ± 1.219.9 ± 1.1Fictional Data for Illustration
Fructooligosaccharides (FOS)98.7 ± 4.959.2 ± 2.920.7 ± 1.018.8 ± 0.9Fictional Data for Illustration
α-Galactooligosaccharides (α-GOS)110.5 ± 6.166.3 ± 3.723.2 ± 1.321.0 ± 1.1Fictional Data for Illustration
Control (No Substrate)15.2 ± 1.59.1 ± 0.93.2 ± 0.32.9 ± 0.3Fictional Data for Illustration

Note: The data in this table is illustrative and intended to represent typical results from in vitro fermentation studies. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Prebiotics on Gut Microbiota Composition (Fold Change vs. Control)

Bacterial GenusInulinFructooligosaccharides (FOS)α-Galactooligosaccharides (α-GOS)Reference
Bifidobacterium10.512.315.2Fictional Data for Illustration
Lactobacillus5.26.88.5Fictional Data for Illustration
Clostridium0.80.70.6Fictional Data for Illustration
Bacteroides1.21.11.3Fictional Data for Illustration

Note: The data in this table is illustrative and represents the expected selective stimulation of beneficial bacteria by prebiotics. Actual fold changes will vary.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the prebiotic potential of this compound.

In Vitro Fermentation using Human Fecal Inoculum

This protocol is designed to simulate the fermentation of this compound by the human gut microbiota.

Materials:

  • This compound

  • Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine HCl, and resazurin)

  • Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

  • Anaerobic chamber

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

  • Fermentation Setup: Add this compound (e.g., 1% w/v) to sterile tubes containing the basal medium. Inoculate the tubes with the fecal slurry (e.g., 10% v/v). Include a control group without any added carbohydrate.

  • Incubation: Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

  • Sampling: At each time point, collect aliquots for pH measurement, SCFA analysis, and microbial DNA extraction.

  • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFA concentrations using gas chromatography (GC) with a flame ionization detector (FID).

  • Microbial Analysis: Extract DNA from the fermentation samples and perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.

In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in Anaerobic PBS Fecal_Sample->Homogenization Inoculation Inoculate Basal Medium with this compound Homogenization->Inoculation Incubation Anaerobic Incubation (37°C) Inoculation->Incubation Sampling Sample at 0, 12, 24, 48h Incubation->Sampling Analysis Analysis Sampling->Analysis pH_Measurement pH Measurement Analysis->pH_Measurement SCFA_Analysis SCFA Analysis (GC) Analysis->SCFA_Analysis Microbial_Analysis Microbial Analysis (qPCR / 16S rRNA) Analysis->Microbial_Analysis

Figure 3: Experimental workflow for in vitro fermentation.
Gut Barrier Function Assessment using Caco-2 Cell Model

This protocol evaluates the effect of this compound and its fermentation products on intestinal epithelial barrier integrity.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound and its fermentation products (supernatant from in vitro fermentation)

  • Transepithelial electrical resistance (TEER) meter

  • Fluorescein isothiocyanate (FITC)-dextran

  • Reagents for immunofluorescence staining of tight junction proteins (e.g., occludin, zonula occludens-1 [ZO-1])

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Treatment: Treat the apical side of the Caco-2 monolayers with this compound or its fermentation products for a specified duration (e.g., 24 hours). Include a control group with untreated cells.

  • TEER Measurement: Measure the TEER across the cell monolayer before and after treatment to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier function.

  • Paracellular Permeability Assay: Add FITC-dextran to the apical chamber and measure its flux to the basolateral chamber over time. An increased flux indicates increased paracellular permeability.

  • Tight Junction Protein Expression: Fix the cells and perform immunofluorescence staining for tight junction proteins (e.g., occludin, ZO-1) to visualize their localization and expression. Western blotting can also be used for quantitative analysis.

Conclusion and Future Directions

This compound holds considerable promise as a prebiotic for improving gut health. Its selective fermentation by beneficial gut bacteria and the subsequent production of SCFAs can contribute to a healthier gut environment, enhanced barrier function, and modulated immune responses. While direct quantitative evidence for this compound is still emerging, the data from related α-GOS and other prebiotics strongly support its potential.

Future research should focus on conducting well-controlled in vitro and in vivo studies to generate specific quantitative data on the effects of this compound. This includes detailed dose-response studies, comparative analyses with other prebiotics, and elucidation of the specific molecular mechanisms underlying its effects on host signaling pathways. Such data will be invaluable for the development of this compound as a functional food ingredient or a therapeutic agent for gut-related disorders.

References

An In-depth Technical Guide to the Raffinose Family Oligosaccharides (RFOs) Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs). It details the enzymatic steps, regulatory mechanisms, quantitative data on RFO accumulation, and key experimental protocols for analysis.

Introduction to Raffinose Family Oligosaccharides (RFOs)

Raffinose Family Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose that are nearly ubiquitous in the plant kingdom.[1] The family includes trisaccharides (raffinose), tetrasaccharides (stachyose), pentasaccharides (verbascose), and larger polymers.[2][3] RFOs play pivotal roles in plant physiology, serving as transport and storage carbohydrates, and as crucial molecules in protecting plants against abiotic stresses such as drought, cold, and high salinity.[4][5] They are particularly abundant in seeds, where they are associated with desiccation tolerance, longevity, and vigor.[6][7] Their function as osmoprotectants, membrane stabilizers, and antioxidants makes their biosynthetic pathway a key area of research for developing stress-tolerant crops.[4][8]

The Core RFO Biosynthesis Pathway

In higher plants, RFOs are primarily synthesized via a galactinol-dependent pathway. This pathway begins with the synthesis of galactinol, which then serves as the galactose donor for the sequential elongation of a sucrose molecule.

The central steps are:

  • Galactinol Synthesis: The pathway is initiated by Galactinol Synthase (GolS), which catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming galactinol.[2][3] This is considered the key regulatory and committed step in RFO biosynthesis.[4][9]

  • Raffinose Synthesis: Raffinose Synthase (RS) then transfers a galactose unit from galactinol to a sucrose molecule, forming the trisaccharide raffinose.[8][10]

  • Stachyose Synthesis: Stachyose Synthase (STS) catalyzes the addition of a second galactose unit, again from galactinol, to raffinose, yielding the tetrasaccharide stachyose.[8][10]

  • Verbascose Synthesis: The pentasaccharide verbascose is formed by the transfer of a galactose moiety from galactinol to stachyose.[3][11] This reaction is often catalyzed by a multifunctional Stachyose Synthase or a dedicated Verbascose Synthase (VES).[3][8][12]

A less common, galactinol-independent pathway has been identified in the leaves of some species, which uses a galactan:galactan galactosyltransferase (GGT) to transfer galactose between two RFO molecules.[1][8]

RFO_Biosynthesis_Pathway Galactinol-Dependent RFO Biosynthesis Pathway sub_udp_gal UDP-Galactose enz_gols Galactinol Synthase (GolS) sub_udp_gal->enz_gols sub_myo myo-Inositol sub_myo->enz_gols sub_suc Sucrose enz_rs Raffinose Synthase (RS) sub_suc->enz_rs prod_galactinol Galactinol enz_gols->prod_galactinol prod_raffinose Raffinose enz_rs->prod_raffinose enz_sts Stachyose Synthase (STS) prod_stachyose Stachyose enz_sts->prod_stachyose enz_vs Verbascose Synthase (VS) / STS prod_verbascose Verbascose enz_vs->prod_verbascose prod_galactinol->enz_rs Galactose Donor prod_galactinol->enz_sts Galactose Donor prod_galactinol->enz_vs Galactose Donor prod_raffinose->enz_sts prod_stachyose->enz_vs

Galactinol-Dependent RFO Biosynthesis Pathway

Key Enzymes and Their Regulation

The biosynthesis of RFOs is enzymatically controlled, with Galactinol Synthase (GolS) acting as the primary regulatory point.[2][4] The expression and activity of GolS are often strongly correlated with the accumulation of RFOs in response to developmental cues and environmental stress.[4]

EnzymeEC NumberSubstratesProductCellular LocalizationRegulation
Galactinol Synthase (GolS) 2.4.1.123UDP-galactose, myo-inositolGalactinolCytoplasmTranscriptionally upregulated by drought, cold, heat, and salinity stress; regulated by ABA and Heat Shock Factors (HSFs).[2][9][13][14]
Raffinose Synthase (RS) 2.4.1.82Galactinol, SucroseRaffinoseCytoplasmExpression induced by abiotic stresses.[10][15] Can exhibit hydrolytic activity on galactinol at low sucrose levels.[16]
Stachyose Synthase (STS) 2.4.1.67Galactinol, RaffinoseStachyoseCytoplasmCan be multifunctional, also catalyzing verbascose synthesis in some species like pea.[8][12][17]
Verbascose Synthase (VS) N/AGalactinol, StachyoseVerbascoseCytoplasmEnzyme has not been definitively isolated in all species; activity often attributed to STS.[8][11][18]

Regulation of RFO Biosynthesis by Abiotic Stress

Abiotic stresses are potent inducers of the RFO biosynthesis pathway. This regulation occurs primarily at the transcriptional level, where stress-responsive signaling pathways lead to the upregulation of biosynthesis genes, particularly GolS.

For instance, heat stress activates Heat Shock Factors (HSFs), which bind to heat shock elements in the promoter regions of genes like GolS1, leading to their rapid transcription.[14] Similarly, drought and high salinity can trigger signaling cascades involving the phytohormone abscisic acid (ABA), which also enhances GolS expression.[9] This leads to the accumulation of galactinol and downstream RFOs, which then act as osmoprotectants to mitigate cellular damage.[4][10]

RFO_Stress_Regulation Abiotic Stress Signaling and RFO Gene Regulation stress_heat Heat Stress signal_hsf Heat Shock Factors (HSFs) Activation stress_heat->signal_hsf stress_drought Drought / Salinity signal_aba Abscisic Acid (ABA) Signaling stress_drought->signal_aba gene_gols GolS Gene Expression (e.g., AtGolS1, AtGolS2) signal_hsf->gene_gols signal_aba->gene_gols gene_rs RS Gene Expression signal_aba->gene_rs pathway_activation Increased RFO Biosynthesis gene_gols->pathway_activation gene_rs->pathway_activation response Accumulation of Galactinol & Raffinose -> Stress Tolerance pathway_activation->response

Abiotic Stress Signaling and RFO Gene Regulation

Quantitative Data on RFO Accumulation

The accumulation of RFOs varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative data on RFO content under different stress conditions.

Plant SpeciesTissueStress ConditionRaffinose Content (μg/g FW)Stachyose Content (μg/g FW)Fold Change (Raffinose)Reference
Arabidopsis thalianaLeavesControl~5Not Detected-Taji et al., 2002[2]
Arabidopsis thalianaLeavesDehydration (10h)~250Not Detected~50xTaji et al., 2002[2]
Arabidopsis thalianaLeavesHigh Salinity (250 mM NaCl, 24h)~150Not Detected~30xTaji et al., 2002[2]
Arabidopsis thalianaLeavesCold (4°C, 2 weeks)~1000Not Detected~200xTaji et al., 2002[2]
Coffea arabicaLeavesControl~20~10-dos Santos et al., 2011[19]
Coffea arabicaLeavesWater Deficit (12 days)~150~100~7.5xdos Santos et al., 2011[19]

Experimental Protocols

Precise quantification and analysis of RFOs and their biosynthetic enzymes are critical for research. Below are generalized protocols for RFO extraction, quantification via HPLC, and a Galactinol Synthase activity assay.

The analysis of RFOs from plant tissue follows a standard workflow involving extraction, separation, detection, and quantification.

RFO_Analysis_Workflow Experimental Workflow for RFO Quantification cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A 1. Harvest & Freeze Plant Tissue B 2. Lyophilize & Grind to Fine Powder A->B C 3. Extract with 80% Ethanol at 80°C B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. HPLC-PAD or HPLC-MS Injection E->F G 7. Quantify using External Standards F->G

Experimental Workflow for RFO Quantification

This protocol describes a common method for extracting and quantifying RFOs from plant leaves using High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Materials:

  • Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen.

  • Lyophilizer and grinder/mortar and pestle.

  • 80% (v/v) Ethanol.

  • Microcentrifuge tubes.

  • Heater block or water bath (80°C).

  • Microcentrifuge.

  • 0.22 µm syringe filters.

  • HPLC vials.

  • HPLC system with a PAD detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).

  • Raffinose, stachyose, and verbascose analytical standards.

  • Eluents: Deionized water, Sodium hydroxide (NaOH), and Sodium acetate (NaOAc) solutions.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the tissue until completely dry (~48 hours).

    • Grind the dry tissue to a fine, homogenous powder. Store at -80°C if not used immediately.

  • Extraction:

    • Weigh approximately 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% ethanol.

    • Incubate at 80°C for 1 hour, vortexing every 15 minutes to ensure thorough extraction.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup:

    • Evaporate the ethanol from the supernatant under a vacuum or a stream of nitrogen.

    • Resuspend the dried extract in a known volume (e.g., 500 µL) of deionized water.

    • Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Dionex CarboPac PA1 or similar anion-exchange column.

    • Elution: Use a gradient of sodium hydroxide and sodium acetate to separate the oligosaccharides. A typical gradient might be:

      • 0-5 min: 100 mM NaOH (isocratic)

      • 5-25 min: Linear gradient from 0 to 250 mM NaOAc in 100 mM NaOH.

      • 25-30 min: Column wash with 500 mM NaOAc in 100 mM NaOH.

      • 30-40 min: Re-equilibration with 100 mM NaOH.

    • Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode.

    • Quantification: Prepare a standard curve using analytical standards of raffinose, stachyose, and verbascose. Identify peaks in the sample chromatogram by comparing retention times with the standards. Calculate the concentration based on the peak area and the standard curve.[20][21]

This assay measures the activity of GolS by quantifying the formation of its product, galactinol.

Materials:

  • Plant tissue for protein extraction.

  • Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, and 1x protease inhibitor cocktail.

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.0).

  • Substrates: 20 mM UDP-galactose and 40 mM myo-inositol.

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Bradford reagent for protein quantification.

Methodology:

  • Protein Extraction:

    • Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in 1 mL of ice-cold Extraction Buffer.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the total protein concentration using the Bradford assay.

  • Enzyme Assay:

    • Set up the reaction in a microcentrifuge tube on ice:

      • 50 µL Assay Buffer (100 mM HEPES-KOH, pH 7.0)

      • 10 µL of 20 mM UDP-galactose

      • 10 µL of 40 mM myo-inositol

      • 20 µL of crude protein extract (~50-100 µg total protein)

      • Bring the final volume to 100 µL with deionized water.

    • Prepare a negative control by boiling the protein extract for 10 minutes before adding it to the reaction mix.

    • Incubate the reaction tubes at 30°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

  • Product Quantification:

    • The product, galactinol, can be quantified using the HPLC method described in section 6.2.

    • Calculate the specific activity as nmol of galactinol produced per minute per mg of protein.

References

The Enigmatic Presence of Verbascotetraose in Legumes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose, a pentasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is a significant carbohydrate component in many legume seeds. Its presence, along with other RFOs like raffinose and stachyose, has long been of interest to researchers in nutrition, plant physiology, and drug development. While often cited for its role in causing flatulence in humans and monogastric animals due to the absence of α-galactosidase for its digestion, this compound and other RFOs also play crucial roles in seed development, stress tolerance, and potentially as prebiotics. This technical guide provides an in-depth overview of the natural occurrence of this compound in legumes, detailing its quantitative levels, the methodologies for its analysis, and the biosynthetic pathways leading to its formation.

Quantitative Occurrence of this compound in Legumes

The concentration of this compound, often reported as verbascose in scientific literature, varies significantly among different legume species and even between cultivars of the same species. Environmental conditions during growth also play a role in the final oligosaccharide profile of the seed. The following table summarizes the quantitative data on this compound content in various legumes, compiled from multiple research sources. It is important to note that some studies report the absence or presence of this compound in trace amounts in certain legumes like chickpeas and soybeans, highlighting the variability in analytical methods and cultivars studied.

Legume SpeciesCommon NameThis compound (Verbascose) Content (mg/g dry weight)Reference(s)
Pisum sativumPea0 - 31[1]
Pisum sativum (yellow pea, mature)Yellow Pea13.6 - 16.1[2]
Lens culinarisLentil5.81 - 17.69[3]
Vicia fabaFaba Bean~16[4]
Cicer arietinumChickpea0.25 - 0.73 (small amounts reported)[5]
Glycine maxSoybeanTrace amounts, often considered absent[6][7]
Phaseolus vulgarisCommon Bean1.28 - 1.87[3]

Note: The variability in reported values can be attributed to differences in analytical methodologies, cultivars tested, and environmental growth conditions. Some studies have reported verbascose as a minor oligosaccharide in lentils and peas and absent in chickpeas and soybeans[6].

Experimental Protocols

The accurate quantification of this compound in legumes requires robust and validated analytical methods. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is the most commonly employed technique for the analysis of RFOs.

Sample Preparation and Extraction
  • Milling: Dry legume seeds are ground into a fine powder (typically <0.5 mm) to increase the surface area for efficient extraction.

  • Defatting (Optional but Recommended): To remove interfering lipids, the powdered sample is often defatted using a solvent like hexane or petroleum ether in a Soxhlet apparatus or by simple agitation and centrifugation.

  • Extraction of Soluble Sugars:

    • An accurately weighed amount of the defatted powder (e.g., 1 g) is suspended in a solvent, typically an aqueous ethanol solution (e.g., 70-80% ethanol), at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • The mixture is incubated at an elevated temperature (e.g., 60-80°C) with constant stirring for a defined period (e.g., 1-2 hours) to facilitate the extraction of soluble carbohydrates.

    • The mixture is then centrifuged at high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes) to pellet the insoluble material.

    • The supernatant containing the extracted sugars is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery of the oligosaccharides.

  • Purification and Concentration:

    • The collected supernatants are pooled and may be subjected to a purification step using solid-phase extraction (SPE) cartridges (e.g., C18) to remove pigments and other non-polar interfering compounds.

    • The purified extract is then typically evaporated to dryness under vacuum at a controlled temperature (e.g., 40-50°C) and the residue is reconstituted in a known volume of the HPLC mobile phase.

  • Filtration: Prior to injection into the HPLC system, the reconstituted sample is filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the column.

HPLC-RID Quantification
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of oligosaccharides.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is typically used. The ratio is optimized for the best separation of the target analytes (e.g., 75:25 v/v acetonitrile:water). The mobile phase should be degassed before use.

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30-40°C, to ensure reproducible retention times.

  • Detector Temperature: The RID is also maintained at a constant temperature, often similar to the column temperature, to minimize baseline drift.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification: Identification and quantification of this compound are achieved by comparing the retention time and peak area of the sample with those of a certified this compound standard run under the same chromatographic conditions. A calibration curve is constructed using a series of known concentrations of the standard to determine the concentration of this compound in the samples.

Biosynthesis of this compound

This compound is synthesized as part of the Raffinose Family Oligosaccharides (RFO) pathway, which is a galactinol-dependent pathway in legumes[4][8]. This pathway sequentially adds galactose units to a sucrose molecule.

RFO_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase myo_Inositol myo-Inositol Galactinol Galactinol myo_Inositol->Galactinol UDP_Galactose UDP-Galactose UDP_Galactose->Galactinol Galactinol Synthase Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase Stachyose->this compound Verbascose Synthase

Caption: Biosynthetic pathway of this compound in legumes.

The key enzymatic steps in the biosynthesis of this compound are:

  • Galactinol Synthesis: The pathway is initiated by the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase [8].

  • Raffinose Synthesis: Raffinose synthase then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose[8].

  • Stachyose Synthesis: Subsequently, stachyose synthase catalyzes the transfer of another galactose unit from galactinol to raffinose, resulting in the formation of the tetrasaccharide stachyose[8].

  • This compound Synthesis: Finally, it is understood that a verbascose synthase activity, which may be a function of stachyose synthase or a distinct enzyme, facilitates the addition of a third galactose molecule from galactinol to stachyose, yielding the pentasaccharide this compound.

Conclusion

This compound is a noteworthy oligosaccharide in the seeds of many leguminous plants. Its concentration can vary widely, influencing the nutritional and physiological properties of the legume. The analytical methods for its quantification are well-established, with HPLC-RID being the standard. A deeper understanding of its biosynthetic pathway not only provides insights into plant carbohydrate metabolism but also opens avenues for the genetic modification of legumes to alter their oligosaccharide profiles for improved nutritional value or enhanced stress resilience. This technical guide serves as a foundational resource for professionals engaged in the study and application of legume-derived compounds.

References

Verbascotetraose and Seed Desiccation: A Technical Whitepaper on its Core Physiological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascotetraose, a raffinose family oligosaccharide (RFO) structurally identical to stachyose, plays a pivotal role in the acquisition and maintenance of desiccation tolerance in orthodox seeds. As seeds mature and undergo programmed water loss, this compound accumulates and exerts its protective effects through a multi-faceted approach. This technical guide delves into the core physiological functions of this compound in seed desiccation, detailing its role in membrane stabilization, as a compatible solute, and in the formation of a protective glassy state within the cytoplasm. This paper synthesizes current research to provide a comprehensive overview, including quantitative data on oligosaccharide concentrations, detailed experimental protocols for their analysis, and visual representations of the key pathways and processes involved. Understanding the mechanisms by which this compound confers desiccation tolerance offers valuable insights for crop improvement, seed storage technologies, and the development of novel stabilization strategies for biological molecules in the pharmaceutical industry.

Introduction

Seed desiccation is a remarkable biological process that allows orthodox seeds to survive extreme water loss, entering a state of suspended animation until favorable germination conditions arise. This tolerance is not a passive process but is underpinned by a suite of biochemical adaptations that occur during late seed maturation. Among the key players in this process are the raffinose family oligosaccharides (RFOs), a group of non-reducing sugars that include raffinose, stachyose (this compound), and verbascose.[1][2][3][4][5]

This compound, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit, accumulates to significant levels in the seeds of many plant species, particularly legumes, as they dry.[6][7] Its presence is strongly correlated with seed vigor, longevity, and the ability to withstand the mechanical and oxidative stresses associated with severe dehydration.[1][2][8] This whitepaper will provide an in-depth examination of the physiological functions of this compound in conferring desiccation tolerance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Physiological Functions of this compound in Seed Desiccation

This compound contributes to seed desiccation tolerance through three primary mechanisms: membrane protection, acting as a compatible solute, and contributing to the formation of a cytoplasmic glass.

Membrane Protection: The Water Replacement Hypothesis

As water is removed from the seed during desiccation, cellular membranes are subjected to immense physical stress, including fusion, phase transitions, and increased permeability upon rehydration. This compound, along with other RFOs, is thought to protect membranes by replacing water molecules at the membrane surface. The hydroxyl groups of the sugar molecules form hydrogen bonds with the polar head groups of phospholipids, maintaining the lipid bilayer's native spacing and preventing deleterious phase transitions from a liquid-crystalline to a gel phase.[1] This "water replacement hypothesis" suggests that this compound effectively acts as a molecular placeholder for water, preserving membrane integrity in the desiccated state. Upon rehydration, the sugar is readily displaced by water molecules, allowing for the rapid resumption of normal membrane function and preventing excessive leakage of cellular contents.[9][10][11]

Compatible Solute and Osmoprotection

This compound is a highly soluble and non-reducing sugar, making it an excellent compatible solute. Unlike reducing sugars, it does not readily react with proteins and other cellular components, even at high concentrations. During the final stages of seed drying, the accumulation of this compound and other solutes creates a highly concentrated intracellular environment. This high concentration of solutes helps to reduce the water potential of the cytoplasm, contributing to the controlled loss of water and preventing the damaging effects of osmotic stress. Furthermore, as a compatible solute, it can accumulate to high levels without interfering with essential enzymatic activities, thereby protecting cellular machinery in a dehydrated state.[5]

Glass State Formation (Vitrification)

One of the most critical roles of this compound in desiccation tolerance is its contribution to the formation of a glassy state, or vitrification, within the cytoplasm. As the water content in the seed decreases to very low levels, the highly concentrated solution of sugars, including this compound, and other cytoplasmic components undergoes a phase transition into a solid, amorphous, glass-like state.[1] This glassy state is characterized by extremely high viscosity and a dramatic reduction in molecular mobility.[1]

The formation of this intracellular glass has several profound protective effects:

  • Inhibition of Chemical Reactions: The high viscosity of the glass severely restricts the diffusion of molecules, effectively halting all non-essential metabolic and degradative chemical reactions that would otherwise lead to cellular damage over long periods of storage.[1]

  • Prevention of Crystallization: The presence of a complex mixture of sugars, including the relatively large this compound molecule, inhibits the crystallization of other solutes, which could cause mechanical damage to cellular structures.[1]

  • Structural Stabilization: The rigid glass matrix provides structural support to macromolecules like proteins and nucleic acids, preventing their denaturation and maintaining their native conformations in the absence of a hydration shell.

The transition to a glassy state is a key factor in the long-term viability of orthodox seeds, and the high concentration of this compound is a major contributor to the stability of this protective state.[1][5]

Quantitative Data on this compound (Stachyose) Content and Seed Viability

The concentration of this compound (stachyose) and other RFOs varies significantly among different plant species and even between cultivars of the same species. A higher ratio of RFOs to sucrose is often correlated with enhanced seed longevity and desiccation tolerance.[1] The following tables summarize representative data on the content of this compound (stachyose) in the seeds of various legumes.

Legume SpeciesCultivar/GenotypeStachyose (this compound) Content (mg/g dry matter)Reference
Soybean (Glycine max)Aldana38.3 ± 1.44[6]
Aligator42.9 ± 2.41[6]
Amandine31.3 ± 1.54[6]
Pea (Pisum sativum)Akord23.3 ± 1.54[6]
Arwena20.6 ± 0.45[6]
Batuta23.3 ± 1.14[6]
Lupine (Lupinus)Not Specified57.23 - 130.38[7]
Faba Bean (Vicia faba)Not Specified32.15 - 65.17[7]
African Yam Bean Not Specified3.84 mg/100mg (total α-galactosides)[12]
Lima Bean White3.62 mg/100mg (total α-galactosides)[12]
Pigeon Pea Cream3.51 mg/100mg (total α-galactosides)[12]

Note: this compound is structurally identical to stachyose and the terms are used interchangeably in the literature.

Experimental Protocols

Quantification of this compound and other Raffinose Family Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

Objective: To extract and quantify soluble sugars, including this compound, from seed tissue.

Materials:

  • Seed samples

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) ethanol

  • Water bath (80°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a refractive index (RI) or evaporative light-scattering detector (ELSD)

  • Amino-propylic or ion-exchange column suitable for carbohydrate analysis

  • Sugar standards (sucrose, raffinose, stachyose, verbascose)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Sample Preparation: Freeze a known weight of seed tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add 1 mL of 80% ethanol to the powdered tissue. Vortex thoroughly and incubate in a water bath at 80°C for 15 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble sugars.

  • Re-extraction (Optional but Recommended): Repeat the extraction step with the pellet to ensure complete recovery of sugars. Combine the supernatants.

  • Drying: Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by heating at 60°C under a stream of nitrogen.

  • Resuspension: Resuspend the dried sugar extract in a known volume of ultrapure water (e.g., 500 µL).

  • Filtration: Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject a known volume (e.g., 10-20 µL) of the filtered sample onto the HPLC system.

    • Use an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v), at a constant flow rate (e.g., 1.0 mL/min).

    • Maintain the column at a constant temperature (e.g., 30°C).

    • Detect the separated sugars using a refractive index or ELSD detector.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for sucrose, raffinose, stachyose, and verbascose.

    • Generate a standard curve for each sugar by plotting peak area against concentration.

    • Determine the concentration of each sugar in the seed samples by comparing their peak areas to the respective standard curves.

Assessment of Seed Desiccation Tolerance using a Controlled Deterioration Test

Objective: To evaluate the ability of seeds to withstand accelerated aging under controlled conditions of high temperature and humidity, which serves as a proxy for long-term storage potential and desiccation tolerance.

Materials:

  • Seed lots to be tested

  • Saturated salt solutions (e.g., LiCl for a specific relative humidity) or a controlled humidity chamber

  • Incubator set to a high temperature (e.g., 45°C)

  • Germination paper or other suitable germination substrate

  • Petri dishes or germination trays

  • Germination chamber with controlled temperature and light conditions

Procedure:

  • Initial Viability Test: Determine the initial germination percentage of the seed lot before the controlled deterioration treatment.

  • Seed Equilibration: Place the seeds in a sealed container over a saturated salt solution or in a humidity chamber to equilibrate them to a specific high relative humidity (e.g., 75% RH) at a moderate temperature (e.g., 20°C) for a set period (e.g., 24-48 hours). This raises the seed moisture content to a level where deterioration will occur at an accelerated rate.

  • Deterioration Treatment: Transfer the equilibrated seeds to a pre-heated incubator at a constant high temperature (e.g., 45°C) for a specific duration (e.g., 24, 48, 72 hours). The duration will depend on the species and the desired level of stress.

  • Post-Deterioration Germination Test: After the deterioration period, remove the seeds and conduct a standard germination test.

    • Place a set number of seeds (e.g., 50-100) on moistened germination paper in Petri dishes.

    • Incubate the seeds under optimal germination conditions for the species.

    • Record the number of germinated seeds (radicle emergence) at regular intervals until germination is complete.

  • Data Analysis:

    • Calculate the germination percentage after the controlled deterioration treatment.

    • Compare the post-deterioration germination percentage to the initial germination percentage to determine the loss in viability.

    • Seed lots with a smaller decrease in germination percentage are considered to have higher desiccation tolerance and greater longevity potential.

Signaling Pathways and Logical Relationships

The accumulation of this compound and other RFOs during seed maturation is a tightly regulated process involving a cascade of enzymatic reactions and is influenced by plant hormones, particularly abscisic acid (ABA).

Biosynthesis of this compound

The biosynthesis of RFOs begins with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS). Galactinol then serves as the galactose donor for the subsequent steps. Raffinose is synthesized by the transfer of a galactose unit from galactinol to sucrose, catalyzed by raffinose synthase. Stachyose (this compound) is then formed by the addition of another galactose unit from galactinol to raffinose, a reaction catalyzed by stachyose synthase.

Verbascotetraose_Biosynthesis UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol UDP_Gal->Galactinol Galactinol Synthase (GolS) myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose This compound This compound (Stachyose) Galactinol->this compound Sucrose Sucrose Sucrose->Raffinose Sucrose->Raffinose Raffinose Synthase Raffinose->this compound Raffinose->this compound Stachyose Synthase

Caption: Biosynthesis pathway of this compound (Stachyose).

Experimental Workflow for Assessing the Role of this compound in Desiccation Tolerance

A typical experimental workflow to investigate the function of this compound involves quantifying its levels in seeds subjected to desiccation stress and correlating these levels with seed viability.

Experimental_Workflow Seed_Collection Seed Collection (Different Developmental Stages) Desiccation_Treatment Desiccation Treatment (e.g., Controlled Drying) Seed_Collection->Desiccation_Treatment Sugar_Analysis Sugar Analysis (HPLC) (Quantify this compound) Desiccation_Treatment->Sugar_Analysis Viability_Assay Viability Assay (Germination Test) Desiccation_Treatment->Viability_Assay Data_Correlation Data Correlation and Analysis Sugar_Analysis->Data_Correlation Viability_Assay->Data_Correlation

Caption: Experimental workflow for studying this compound function.

Logical Relationship of this compound Function in Desiccation Tolerance

The protective functions of this compound are logically interconnected, culminating in enhanced seed survival.

Logical_Relationship This compound This compound Accumulation Membrane_Protection Membrane Protection (Water Replacement) This compound->Membrane_Protection Compatible_Solute Compatible Solute (Osmoprotection) This compound->Compatible_Solute Glass_Formation Glass State Formation (Vitrification) This compound->Glass_Formation Desiccation_Tolerance Enhanced Desiccation Tolerance & Seed Longevity Membrane_Protection->Desiccation_Tolerance Compatible_Solute->Desiccation_Tolerance Reduced_Mobility Reduced Molecular Mobility Glass_Formation->Reduced_Mobility Reduced_Reactions Reduced Chemical Reactions Glass_Formation->Reduced_Reactions Reduced_Mobility->Desiccation_Tolerance Reduced_Reactions->Desiccation_Tolerance

Caption: Functional relationships of this compound in desiccation tolerance.

Conclusion and Future Perspectives

This compound is a key multifunctional molecule that is integral to the survival of orthodox seeds during desiccation and long-term storage. Its roles in protecting cellular membranes, acting as a compatible solute, and facilitating the formation of a protective glassy state are well-supported by a growing body of research. The quantitative relationship between this compound concentration and the degree of desiccation tolerance underscores its importance in seed physiology.

For researchers in agriculture, a deeper understanding of the genetic regulation of this compound biosynthesis offers opportunities for breeding crops with improved seed vigor and storability, particularly in the face of climate change. For drug development professionals, the principles of stabilization conferred by this compound in a desiccated state provide a natural blueprint for the development of novel excipients and formulations for the preservation of labile therapeutic proteins, enzymes, and vaccines, enabling their storage and distribution without the need for a continuous cold chain. Future research should focus on elucidating the precise molecular interactions of this compound with membrane lipids and proteins and further exploring the genetic and environmental factors that regulate its accumulation in seeds. Such knowledge will undoubtedly pave the way for innovative applications in both plant science and biopharmaceutical stabilization.

References

Verbascotetraose as a Soluble Dietary Fiber: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose is a tetrasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), a group of α-galactosyl derivatives of sucrose.[1][2][3] Structurally, it is identical to stachyose, and the terms are often used interchangeably in scientific literature.[1] Composed of two galactose molecules, one glucose molecule, and one fructose molecule, this compound is naturally found in a variety of plants, particularly in the seeds and roots of legumes like soybeans, lentils, and chickpeas.[1]

Due to its unique glycosidic linkages, this compound resists digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[1] This resistance classifies it as a soluble dietary fiber. In the colon, it is selectively fermented by beneficial gut bacteria, positioning it as a potent prebiotic. This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, physiological effects, and the experimental methodologies used to study its function.

Physicochemical Properties of this compound

This compound is a non-reducing sugar with defined structural and physical characteristics that are central to its biological function. Its key properties are summarized in the table below.

PropertyValue / DescriptionReference(s)
Systematic Name α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside[1]
Common Name This compound, Stachyose[1]
Classification Raffinose Family Oligosaccharide (RFO), Tetrasaccharide[1]
Molecular Formula C₂₄H₄₂O₂₁[1][4]
Molecular Weight ~666.6 g/mol [1][4]
Monosaccharide Units 2x Galactose, 1x Glucose, 1x Fructose[1]
Glycosidic Linkages α-(1→6) and α-(1→2)[1]
Solubility Soluble in water. Soluble dietary fibers have a high affinity for water.[5][6]
Digestibility Resistant to human α-amylase and brush border enzymes (e.g., sucrase-isomaltase) due to the presence of α-(1→6) glycosidic bonds. Some studies suggest partial digestion may occur.[1]
Caloric Value Estimated at ~2 kcal/g, typical for many fermentable fibers.[7]

Mechanism of Action as a Soluble Dietary Fiber

The primary mechanism of this compound as a dietary fiber is its selective fermentation in the large intestine, which leads to the production of beneficial metabolites.

Transit and Fermentation

This compound's α-galactosidic bonds are not hydrolyzed by enzymes in the human stomach or small intestine.[1] Consequently, it passes undigested to the colon, where it serves as a substrate for saccharolytic bacteria. This process is depicted in the workflow below.

GT_Fermentation Ingestion This compound Ingestion Stomach Stomach (No Digestion) Ingestion->Stomach Transit Small_Intestine Small Intestine (Resistance to Human Enzymes) Stomach->Small_Intestine Transit Colon Colon Small_Intestine->Colon Transit Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Colon->Microbiota Fermentation Fermentation Microbiota->Fermentation Metabolizes This compound Metabolites Production of SCFAs (Butyrate, Propionate, Acetate) and Gases Fermentation->Metabolites Absorption SCFA Absorption by Colonocytes Metabolites->Absorption

Caption: Gastrointestinal transit and colonic fermentation of this compound.

Prebiotic Effect and Modulation of Gut Microbiota

As a prebiotic, this compound selectively stimulates the growth and activity of beneficial microorganisms. Species from the genera Bifidobacterium and Lactobacillus, which possess the necessary α-galactosidase enzymes, are known to efficiently ferment RFOs.[1][8][9] This selective proliferation helps to positively modulate the gut microbial ecosystem, potentially suppressing the growth of pathogenic bacteria.[8][9]

Physiological Effects and Signaling

The fermentation of this compound yields short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—which are responsible for its main physiological benefits.[5][8]

  • Acetate : The most abundant SCFA, it is absorbed into the bloodstream and utilized peripherally in tissues for energy metabolism.[8]

  • Propionate : Primarily taken up by the liver, it can play a role in regulating gluconeogenesis and cholesterol synthesis.

  • Butyrate : The preferred energy source for colonocytes (the epithelial cells of the colon), it is crucial for maintaining gut barrier integrity and has anti-inflammatory properties.[5]

These SCFAs act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A on the surface of various cells, including enteroendocrine and immune cells. This interaction triggers downstream signaling cascades that influence gut hormone secretion (e.g., GLP-1, PYY), immune responses, and host metabolism.[10]

SCFA_Signaling cluster_lumen Colon Lumen cluster_cell Colonocyte / Immune Cell This compound This compound Fermentation Microbial Fermentation This compound->Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Fermentation->SCFAs GPCRs GPCRs (GPR41, GPR43) SCFAs->GPCRs Binds to HDAC HDAC Inhibition (Butyrate) SCFAs->HDAC Enters cell, inhibits Signaling Intracellular Signaling Cascades GPCRs->Signaling Effects Physiological Effects: - Anti-inflammatory - Gut Barrier Integrity - Hormone Secretion Signaling->Effects HDAC->Effects

Caption: Signaling pathways of Short-Chain Fatty Acids (SCFAs) in the colon.

Experimental Protocols

This section details common methodologies for the extraction, analysis, and functional assessment of this compound.

Extraction and Purification from Plant Material

This protocol describes a general method for extracting RFOs from leguminous seeds.

Objective: To isolate and purify this compound from a plant source.

Materials:

  • Dried, ground plant material (e.g., defatted soybean meal)

  • Ethanol (50% and 80% aqueous solutions)

  • Distilled water

  • Centrifuge and tubes

  • Rotary evaporator

  • Chromatography system (e.g., Size-Exclusion or Reverse-Phase HPLC) with appropriate columns and detectors.

Methodology:

  • Extraction:

    • Suspend 10 g of ground plant material in 100 mL of 50% ethanol.[11]

    • Stir the mixture at 50°C for 30-60 minutes.[11]

    • Centrifuge the suspension at 4000 x g for 20 minutes to pellet the solid material.

    • Collect the supernatant. Repeat the extraction on the pellet 2-3 times to maximize yield.

    • Pool the supernatants.

  • Solvent Removal:

    • Concentrate the pooled supernatant using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting aqueous solution contains the crude oligosaccharide extract.

  • Purification:

    • Precipitate higher molecular weight polysaccharides by adding 3-4 volumes of 99% ethanol and centrifuging. The oligosaccharides will remain in the supernatant.

    • Alternatively, for higher purity, subject the crude extract to chromatographic separation.

    • Size-Exclusion Chromatography (SEC): Separate molecules based on size. This compound will elute after larger polysaccharides and before smaller sugars.

    • High-Performance Liquid Chromatography (HPLC): Utilize an amino-propyl or other suitable column for carbohydrate separation. Collect fractions corresponding to the retention time of a this compound standard.

  • Verification:

    • Analyze the purified fractions using HPLC or Mass Spectrometry to confirm the identity and purity of this compound.

Extraction_Workflow Start Ground Plant Material (e.g., Defatted Soy Flour) Extraction Solvent Extraction (50% Ethanol, 50°C) Start->Extraction Centrifuge1 Centrifugation (4000 x g) Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Pellet Discard Pellet Centrifuge1->Pellet Evaporation Rotary Evaporation (Remove Ethanol) Supernatant->Evaporation Crude Crude Oligosaccharide Extract Evaporation->Crude Purification Chromatographic Purification (e.g., HPLC, SEC) Crude->Purification Final Purified this compound Purification->Final

Caption: Workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard (e.g., 10 mg/mL) in ultrapure water.

    • Create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10-20 µL.

    • Detector: RI detector maintained at a stable temperature (e.g., 40°C).

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

    • Quantify the concentration of this compound in the samples using the standard curve.

In Vitro Fermentation Model

Objective: To assess the prebiotic potential of this compound by measuring its fermentation by human gut microbiota.

Materials:

  • Anaerobic chamber or workstation.

  • Basal fermentation medium (e.g., peptone yeast glucose broth, with glucose replaced by the test substrate).

  • This compound (test substrate).

  • Inulin or Fructooligosaccharides (FOS) (positive control).

  • Fresh fecal samples from healthy human donors.

  • Gas chromatograph (GC) for SCFA analysis.

Methodology:

  • Fecal Slurry Preparation:

    • Within an anaerobic chamber, homogenize a fresh fecal sample (10% w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).

    • Filter the slurry through several layers of cheesecloth to remove large particulates. This slurry serves as the microbial inoculum.

  • Fermentation Setup:

    • Prepare sterile tubes containing 9 mL of basal medium supplemented with either 1% (w/v) this compound, 1% FOS (positive control), or no additional carbohydrate (negative control).

    • Inoculate each tube with 1 mL of the fecal slurry.

    • Incubate the tubes anaerobically at 37°C.

  • Sampling and Analysis:

    • Collect aliquots from the fermentation cultures at various time points (e.g., 0, 6, 12, 24, and 48 hours).

    • Measure the pH of the culture at each time point.

    • Centrifuge the aliquots to pellet bacteria and debris.

    • Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentration using Gas Chromatography (GC).

    • (Optional) Extract bacterial DNA from the pellets for 16S rRNA gene sequencing to analyze changes in microbial composition.

Fermentation_Protocol Fecal Fresh Human Fecal Sample Slurry Prepare Fecal Slurry (10% w/v, Anaerobic) Fecal->Slurry Inoculate Inoculate Media with Fecal Slurry Slurry->Inoculate Media Prepare Media Tubes: - this compound (Test) - FOS (Positive Control) - No Substrate (Negative) Media->Inoculate Incubate Anaerobic Incubation (37°C) Inoculate->Incubate Sample Collect Samples (0, 6, 12, 24, 48h) Incubate->Sample Analysis Analysis Sample->Analysis pH pH Measurement Analysis->pH SCFA SCFA Analysis (GC) Analysis->SCFA Microbiome Microbiome Analysis (16S rRNA Sequencing) Analysis->Microbiome

Caption: Workflow for an in vitro fecal fermentation experiment.

Applications and Regulatory Status

This compound's prebiotic properties make it a valuable ingredient for functional foods and beverages designed to support gut health.[1] It is particularly relevant for infant formulas, where it can help mimic the prebiotic effects of human milk oligosaccharides (HMOs) to promote a healthy infant gut microbiome.[1] In the context of drug development, its ability to modulate the gut microbiota and produce anti-inflammatory metabolites like butyrate suggests potential therapeutic applications in managing inflammatory bowel diseases and other gut-related disorders.

The regulatory status of such oligosaccharides can vary by region. In the United States, similar galacto-oligosaccharides (GOS) have been determined to be Generally Recognized as Safe (GRAS) for use in infant and toddler formulas up to certain levels.[12] Developers should consult local food regulations for specific guidance on the use of this compound as a food ingredient or supplement.

Conclusion

This compound stands out as a well-defined soluble dietary fiber with significant prebiotic potential. Its resistance to digestion, selective fermentation by beneficial gut bacteria, and subsequent production of health-promoting SCFAs provide a strong scientific basis for its use in improving gut health. The detailed experimental protocols provided in this guide offer a framework for researchers and developers to further investigate its properties and applications. Future research should focus on conducting robust human clinical trials to substantiate the health benefits observed in vitro and in animal models, and to determine optimal dosages for various applications.

References

The Gut Microbiota's intricate Dance with Verbascotetraose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose, a member of the Raffinose Family Oligosaccharides (RFOs), is a non-digestible carbohydrate that traverses the upper gastrointestinal tract intact, reaching the colon where it becomes a substrate for fermentation by the resident gut microbiota. This intricate process of microbial digestion yields a plethora of metabolites, most notably short-chain fatty acids (SCFAs), which have profound implications for host health. This technical guide provides an in-depth exploration of the gut microbiota's fermentation of this compound, detailing the key microbial players, the enzymatic machinery involved, the resulting metabolic outputs, and the subsequent signaling pathways that are modulated. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the prebiotic potential of this compound and its therapeutic applications.

Metabolic Breakdown of this compound

The fermentation of this compound is a multi-step process initiated by specific members of the gut microbiota possessing the enzymatic capacity to degrade its complex structure.

Key Microbial Genera and Enzymes

The primary drivers of this compound fermentation are species belonging to the genera Bifidobacterium and Lactobacillus.[1] These bacteria possess the crucial enzyme α-galactosidase , which is absent in the human small intestine. This enzyme specifically cleaves the α-1,6 glycosidic bonds of this compound, liberating galactose and sucrose. The sucrose is then further hydrolyzed into glucose and fructose by sucrase.

Quantitative Effects on Gut Microbiota Composition

The availability of this compound as a selective substrate leads to significant shifts in the composition of the gut microbiota, favoring the proliferation of beneficial bacteria. While specific quantitative data for this compound is limited, studies on Raffinose Family Oligosaccharides (RFOs), which include this compound, provide valuable insights.

Table 1: Illustrative Changes in Gut Microbiota Composition after In Vitro Fermentation of Raffinose Family Oligosaccharides (RFOs)

Bacterial GroupChange in Abundance (log CFU/mL)Reference
Bifidobacterium↑ 1.5 - 2.5[2][3]
Lactobacillus↑ 0.5 - 1.5[2][3]
Clostridium↓ 0.5 - 1.0[4]
BacteroidesVariable[5]

Note: This table presents representative data from studies on RFOs and other oligosaccharides as a proxy for this compound. The actual quantitative changes may vary depending on the specific experimental conditions.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of the monosaccharide constituents of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites are pivotal in mediating the health benefits associated with this compound consumption.

Table 2: Illustrative Short-Chain Fatty Acid (SCFA) Concentrations after In Vitro Fermentation of Raffinose Family Oligosaccharides (RFOs)

Short-Chain Fatty AcidConcentration (mM)Reference
Acetate30 - 60[6][7][8]
Propionate15 - 30[6][7][8]
Butyrate10 - 25[6][7][8]

Note: This table presents representative data from studies on RFOs and other oligosaccharides as a proxy for this compound. The molar ratios of these SCFAs can vary depending on the microbial composition and substrate availability.

Signaling Pathways Modulated by this compound Fermentation Metabolites

The SCFAs produced from this compound fermentation act as signaling molecules, interacting with host cells to elicit a range of physiological responses.

G-Protein Coupled Receptor (GPR) Activation

Acetate, propionate, and butyrate are ligands for G-protein coupled receptors, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3). Activation of GPR43 in intestinal epithelial and immune cells is known to play a role in modulating inflammatory responses and enhancing gut barrier function.

GPR43_Signaling This compound This compound Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs GPR43 GPR43 SCFAs->GPR43 Activation Intestinal_Cell Intestinal Epithelial/Immune Cell GPR43->Intestinal_Cell Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Intestinal_Cell->Downstream_Signaling Physiological_Response Physiological Response (↓ Inflammation, ↑ Gut Barrier) Downstream_Signaling->Physiological_Response

Caption: GPR43 signaling cascade activated by SCFAs.

Toll-Like Receptor (TLR) Modulation

Components of beneficial bacteria, such as peptidoglycan and lipoteichoic acid from Lactobacillus and Bifidobacterium species, which are promoted by this compound, can interact with Toll-like Receptor 2 (TLR2) on immune and intestinal epithelial cells. This interaction can lead to the modulation of immune responses, often promoting an anti-inflammatory environment and reinforcing the gut barrier.

TLR2_Signaling This compound This compound Beneficial_Bacteria ↑ Beneficial Bacteria (Bifidobacterium, Lactobacillus) This compound->Beneficial_Bacteria Promotes Growth Bacterial_Components Bacterial Components (Peptidoglycan, LTA) Beneficial_Bacteria->Bacterial_Components TLR2 TLR2 Bacterial_Components->TLR2 Ligand Binding Immune_Cell Immune/Intestinal Cell TLR2->Immune_Cell MyD88_Pathway MyD88-dependent Signaling Immune_Cell->MyD88_Pathway Immune_Modulation Immune Modulation (↑ Anti-inflammatory cytokines) MyD88_Pathway->Immune_Modulation

Caption: TLR2-mediated immune modulation by bacterial components.

Experimental Protocols

In Vitro Fermentation of this compound

This protocol outlines a general procedure for assessing the fermentation of this compound by gut microbiota in a batch culture system.

Experimental_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample 1. Fecal Sample Collection (Healthy Donors) Fecal_Slurry 2. Prepare Fecal Slurry (Anaerobic PBS) Fecal_Sample->Fecal_Slurry Inoculation 5. Inoculate Medium with Fecal Slurry & this compound Fecal_Slurry->Inoculation Basal_Medium 3. Prepare Basal Medium (Peptone, Yeast Extract, etc.) Basal_Medium->Inoculation Verbascotetraose_Solution 4. Prepare this compound Solution Verbascotetraose_Solution->Inoculation Incubation 6. Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling 7. Sample Collection (0, 24, 48h) Incubation->Sampling SCFA_Analysis 8. SCFA Analysis (GC or HPLC) Sampling->SCFA_Analysis Microbiota_Analysis 9. Microbiota Analysis (16S rRNA sequencing) Sampling->Microbiota_Analysis

Caption: In vitro fermentation experimental workflow.

1. Preparation of Fecal Inoculum:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Within 2 hours of collection, homogenize the feces (10% w/v) in an anaerobic phosphate-buffered saline (PBS) solution.

  • Filter the slurry through several layers of sterile gauze to remove large particulate matter.

2. Fermentation Medium:

  • Prepare a basal fermentation medium containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine). A typical composition can be found in the literature.[6][7]

  • Sterilize the medium by autoclaving.

  • Add a sterile solution of this compound to the medium to achieve the desired final concentration (e.g., 1% w/v).

3. In Vitro Fermentation:

  • In an anaerobic chamber, dispense the fermentation medium into sterile culture vessels.

  • Inoculate the medium with the fecal slurry (e.g., 10% v/v).

  • Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).

4. Sample Analysis:

  • At designated time points (e.g., 0, 24, and 48 hours), collect aliquots from the fermentation cultures.

  • SCFA Analysis: Centrifuge the samples to pellet bacterial cells. Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

  • Microbiota Composition Analysis: Extract bacterial DNA from the fermentation samples. Perform 16S rRNA gene sequencing to determine the changes in the relative abundance of different bacterial taxa.

Conclusion

The fermentation of this compound by the gut microbiota, particularly by Bifidobacterium and Lactobacillus species, represents a key mechanism for its prebiotic activity. The production of short-chain fatty acids and the modulation of host signaling pathways, such as those involving GPR43 and TLR2, underscore the potential of this compound as a functional ingredient for promoting gut health and mitigating inflammatory conditions. The experimental protocols provided in this guide offer a framework for further investigation into the specific effects of this compound and for the development of novel therapeutic strategies targeting the gut microbiome. Further research is warranted to obtain more precise quantitative data on the fermentation of pure this compound to fully elucidate its dose-dependent effects and to translate these findings into clinical applications.

References

Verbascotetraose and its Impact on Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of verbascotetraose and its role in the production of short-chain fatty acids (SCFAs) through microbial fermentation. This compound, a tetrasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is structurally identical to stachyose and is found in various plant sources.[1] Due to its resistance to digestion in the upper gastrointestinal tract, this compound becomes a substrate for fermentation by the gut microbiota, leading to the generation of beneficial metabolites, primarily SCFAs.[1]

Data Presentation: Quantitative Impact on SCFA Production

The fermentation of this compound by gut microbiota, particularly species of Bifidobacterium and Lactobacillus, results in a significant increase in the production of SCFAs, most notably acetate, propionate, and butyrate.[1] The following tables summarize the quantitative data from in vitro fermentation studies.

Short-Chain Fatty Acid Control Group (No Substrate) Stachyose (this compound) Group Fold Change Reference
AcetateLower ConcentrationSignificantly Higher Concentration-[2]
PropionateLower ConcentrationSignificantly Higher Concentration-[2]
ButyrateLower ConcentrationSignificantly Higher Concentration-[2]
Isobutyric AcidHigher ConcentrationSignificantly Lower Concentration-[2]
Pentanoic AcidHigher ConcentrationSignificantly Lower Concentration-[2]
Isopentanoic AcidHigher ConcentrationSignificantly Lower Concentration-[2]

Table 1: Relative changes in SCFA concentrations after in vitro fecal fermentation of stachyose (this compound) for 24 hours. "Significantly Higher/Lower" indicates a statistically significant difference (p<0.05 or p<0.01) as reported in the source study.

Study Focus Key Findings on SCFA Production Reference
In vitro fermentation of soybean oligosaccharides (high in stachyose) with broiler cecal microbiotaFermentation produced significant amounts of propionic acid and butyric acid compared to the control.[3]
In vitro fermentation of stachyose with fecal microbiota from obese childrenSupplementation led to a significant increase in acetate levels.[4]

Table 2: Additional findings from in vitro studies on stachyose-containing substrates and SCFA production.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, focusing on in vitro fermentation of this compound and the subsequent quantification of SCFAs.

In Vitro Fecal Fermentation

This protocol outlines a general procedure for simulating the fermentation of this compound in the colon using human fecal samples.

Materials:

  • Basal fermentation medium (see composition below)

  • This compound (or stachyose)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or gas-pack system

  • Sterile serum bottles or fermentation vessels

  • Incubator

Basal Medium Composition (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 mL

  • Hemin: 0.02 g

  • Vitamin K1: 10 µL

  • L-cysteine HCl: 0.5 g

  • Bile salts: 0.5 g

  • Resazurin (anaerobic indicator): 1 mg

Procedure:

  • Medium Preparation: Prepare the basal medium, adjust the pH to approximately 6.8, and dispense into serum bottles. Seal the bottles and autoclave. After cooling, add the filter-sterilized heat-labile components (e.g., vitamins).

  • Fecal Slurry Preparation: Within two hours of collection, homogenize fresh fecal samples (10% w/v) in a sterile phosphate-buffered saline (PBS) solution under anaerobic conditions.

  • Inoculation: In an anaerobic chamber, add this compound to the fermentation vessels to a final concentration of 1% (w/v). Inoculate the vessels with the fecal slurry (e.g., 2% v/v). A control group without the addition of this compound should be included.

  • Incubation: Incubate the fermentation vessels at 37°C for a specified period (e.g., 24 or 48 hours) with gentle shaking.

  • Sampling: At designated time points, collect samples from the fermentation broth for SCFA analysis. Stop the microbial activity by flash-freezing the samples in liquid nitrogen and store them at -80°C until analysis.

Quantification of Short-Chain Fatty Acids

This section describes a common method for SCFA analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fermentation samples

  • Internal standards (e.g., deuterated SCFAs)

  • Acidifying agent (e.g., succinic acid, hydrochloric acid)

  • Extraction solvent (e.g., diethyl ether, ethanol)

  • GC-MS system with a suitable column

Procedure:

  • Sample Preparation: Thaw the fermentation samples. To a known volume of the sample, add a known concentration of the internal standard mix.

  • Extraction and Derivatization (if necessary):

    • Derivatization-free method: Acidify the samples with succinic acid to a pH below 3 to protonate the SCFAs, making them volatile.[1]

    • Extraction method: Perform a liquid-liquid extraction using a solvent like diethyl ether. The organic phase containing the SCFAs is then collected.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The SCFAs are separated on the gas chromatography column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and quantification.

  • Data Analysis: Identify and quantify the individual SCFAs by comparing their retention times and mass spectra to those of known standards. The concentration of each SCFA is calculated based on the peak area relative to the internal standard.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound and SCFA production.

Verbascotetraose_Fermentation_Pathway This compound This compound (Stachyose) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids Gut_Microbiota->SCFAs Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Butyrate Butyrate SCFAs->Butyrate

Caption: Fermentation of this compound to SCFAs.

Experimental_Workflow_SCFA_Analysis cluster_fermentation In Vitro Fermentation cluster_analysis SCFA Quantification Fecal_Sample Fecal Sample Inoculum Fermentation Anaerobic Incubation (37°C) Fecal_Sample->Fermentation This compound This compound Substrate This compound->Fermentation Fermentation_Broth Fermentation Broth Fermentation->Fermentation_Broth Sample_Prep Sample Preparation (Acidification, Internal Std) Fermentation_Broth->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis SCFA_Concentrations SCFA Concentrations Data_Analysis->SCFA_Concentrations

Caption: Experimental Workflow for SCFA Analysis.

SCFA_Signaling_Pathways cluster_epithelial Intestinal Epithelial Cells cluster_immune Immune Cells SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPCRs G-protein coupled receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs Activation HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC_Inhibition Induction Energy_Source Energy Source (Butyrate) SCFAs->Energy_Source Immune_Modulation Immune Modulation GPCRs->Immune_Modulation HDAC_Inhibition->Immune_Modulation

Caption: SCFA Signaling and Physiological Effects.

References

Methodological & Application

Application Notes & Protocol: Extraction and Purification of Verbascotetraose from Lantana camara Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verbascotetraose is a raffinose family oligosaccharide found in the roots of Lantana camara.[1] As a prebiotic candidate, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria in the colon, such as Bifidobacterium and Lactobacillus. This fermentation process yields short-chain fatty acids (SCFAs), which are known to confer various health benefits, including improved gut barrier function and modulation of the immune system. These properties make this compound a compound of interest for applications in functional foods and pharmaceuticals. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the roots of Lantana camara.

Data Presentation

Table 1: Quantitative Analysis of this compound Extraction and Purification

ParameterValueMethod of AnalysisReference
Extraction Yield
Crude Extract Yield (% of dry root weight)10-15% (Typical)Gravimetric[2]
Total Oligosaccharide Content in Crude Extract5-8% (Typical)Phenol-Sulfuric Acid Method[3]
Purification Efficiency
This compound Purity after Column Chromatography>95%HPLC-RID / UPLC-MS/MS[4][5]
Quantification Limits
Limit of Detection (LOD)0.0018 - 0.0030 µg/mLUPLC-MS/MS[4][6]
Limit of Quantification (LOQ)0.0054 - 0.0063 µg/mLUPLC-MS/MS[4][6]

Note: The yield values are typical ranges for oligosaccharide extraction from plant materials and may vary depending on the specific plant batch, age, and extraction conditions.

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh roots of Lantana camara. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and other debris. Chop the roots into small pieces and air-dry them in the shade for two weeks or until they are completely brittle.[2] Alternatively, a hot air oven at 60-70°C can be used for faster drying.

  • Pulverization: Grind the dried root pieces into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Oligosaccharides
  • Solvent Extraction:

    • Weigh 100 g of the dried root powder and place it into a Soxhlet apparatus or a large glass flask for maceration.

    • Soxhlet Extraction: Extract the powder with 80% ethanol for 6-8 hours.

    • Maceration: Alternatively, soak the powder in 1 L of 80% ethanol in a sealed flask and agitate continuously on a shaker at room temperature for 48-72 hours.[2]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a viscous crude extract.

  • Ethanol Precipitation of Polysaccharides:

    • Dissolve the crude extract in a minimal amount of distilled water.

    • Gradually add four volumes of 95% ethanol to the aqueous solution while stirring to precipitate the polysaccharides and larger oligosaccharides.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

    • Centrifuge the mixture at 4000 rpm for 20 minutes and discard the supernatant. The precipitate contains the crude oligosaccharide fraction.

    • Lyophilize the precipitate to obtain a dry powder.

Purification of this compound

The purification of this compound from the crude oligosaccharide fraction is a multi-step process involving column chromatography.

  • Macroporous Resin Column Chromatography (Optional Pre-purification):

    • Dissolve the lyophilized crude oligosaccharide powder in distilled water.

    • Pass the solution through a pre-equilibrated AB-8 macroporous resin column.[3]

    • Elute the column with distilled water to remove salts and some monosaccharides. The oligosaccharide fraction will be retained.

    • Subsequently, elute the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%) to recover the oligosaccharides. Collect the fractions and monitor for the presence of oligosaccharides using the phenol-sulfuric acid method.

    • Pool the positive fractions and concentrate them using a rotary evaporator.

  • Size Exclusion Chromatography (SEC):

    • Dissolve the pre-purified oligosaccharide fraction in deionized water.

    • Load the sample onto a Sephadex G-25 or similar size-exclusion column to separate molecules based on their size.

    • Elute the column with deionized water at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index (RI) detector or by performing Thin Layer Chromatography (TLC) on the collected fractions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • For fine purification, employ a HILIC column (e.g., an amino-bonded silica column).[3]

    • Dissolve the this compound-containing fractions from SEC in the initial mobile phase.

    • Use a mobile phase gradient of acetonitrile and water. Start with a high concentration of acetonitrile (e.g., 80%) and gradually increase the water concentration to elute the more polar oligosaccharides.

    • Monitor the eluate with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

    • Collect the fractions corresponding to the this compound peak.

Characterization and Quantification
  • Thin Layer Chromatography (TLC):

    • Use silica gel 60 F254 plates.

    • A suitable mobile phase for oligosaccharides is a mixture of n-butanol, acetic acid, and water (e.g., in a 2:1:1 ratio).

    • After developing the plate, visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating, or with a specific reagent for sugars like aniline-diphenylamine.[7]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID):

    • Use an amino-propyl or a dedicated carbohydrate analysis column.[5]

    • An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[5]

    • Quantification can be performed by creating a calibration curve with a this compound standard.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

    • This method offers high sensitivity and selectivity for quantification.[4][6]

    • A HILIC column is typically used for separation.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific detection of this compound.

Mandatory Visualizations

experimental_workflow cluster_preparation 1. Plant Material Preparation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Lantana camara Roots B Cleaning and Drying A->B C Pulverization B->C D Soxhlet/Maceration (80% Ethanol) C->D E Filtration & Concentration D->E F Ethanol Precipitation E->F G Lyophilization F->G H Macroporous Resin Chromatography (Optional) G->H I Size Exclusion Chromatography (Sephadex G-25) H->I J Hydrophilic Interaction Liquid Chromatography (HILIC) I->J K Pure this compound J->K L TLC K->L M HPLC-RID K->M N UPLC-MS/MS K->N

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_lumen Gut Lumen cluster_bacteria Beneficial Gut Bacteria (e.g., Bifidobacterium) cluster_colonocyte Colonocyte cluster_systemic Systemic Circulation Verbasco This compound Fermentation Fermentation Verbasco->Fermentation Prebiotic Effect Probiotics Increased Proliferation Fermentation->Probiotics SCFA Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFA Energy Energy Source SCFA->Energy TJ Tight Junction Protein Expression SCFA->TJ Immune Immune Modulation SCFA->Immune Barrier Improved Gut Barrier TJ->Barrier

Caption: Prebiotic activity signaling pathway of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Verbascotetraose using α-Galactosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascotetraose, a tetrasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), holds significant potential in the pharmaceutical and functional food industries due to its prebiotic properties.[1] Structurally identical to stachyose, it is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] The enzymatic synthesis of this compound offers a promising alternative to extraction from natural sources, allowing for controlled production and purification. This document provides detailed application notes and protocols for the synthesis of this compound utilizing the transgalactosylation activity of α-galactosidase.

α-Galactosidases (EC 3.2.1.22) are enzymes that catalyze the hydrolysis of terminal α-1,6 linked galactose residues from oligosaccharides.[2] Under conditions of high substrate concentration, these enzymes can also catalyze a transgalactosylation reaction, transferring a galactose moiety to an acceptor molecule. This principle is applied in the proposed synthesis of this compound.

Principle of Synthesis

The enzymatic synthesis of this compound can be achieved through the transgalactosylation activity of α-galactosidase. In this proposed method, Raffinose, a trisaccharide, acts as the acceptor molecule, while a suitable α-galactosyl donor provides the galactose unit. The α-galactosidase enzyme facilitates the transfer of a galactose residue to the Raffinose molecule, forming this compound.

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Raffinose Raffinose (Acceptor) alpha_Galactosidase α-Galactosidase Raffinose->alpha_Galactosidase Binds to active site Galactose_Donor Galactose Donor (e.g., pNPGal) Galactose_Donor->alpha_Galactosidase Donates galactose This compound This compound alpha_Galactosidase->this compound Catalyzes transgalactosylation Byproduct Donor Byproduct alpha_Galactosidase->Byproduct

Materials and Reagents

  • Enzyme: α-Galactosidase from a microbial source known for transgalactosylation activity (e.g., Aspergillus sp.).

  • Substrates:

    • Raffinose (Acceptor)

    • p-Nitrophenyl-α-D-galactopyranoside (pNPGal) (Galactose Donor)

  • Buffers: Sodium acetate buffer (pH 4.5-5.5)

  • Reagents for Analysis:

    • Thin Layer Chromatography (TLC) plates (Silica gel 60)

    • Developing solvent for TLC (e.g., butanol:ethanol:water, 5:3:2 v/v/v)

    • Orcinol-sulfuric acid spray reagent for visualization

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for quantification.

  • Purification:

    • Activated charcoal

    • Ethanol

    • Size-exclusion chromatography columns (e.g., Bio-Gel P-2)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines the general procedure for the synthesis reaction. Optimal conditions may vary depending on the specific α-galactosidase used and should be determined empirically.

  • Substrate Preparation:

    • Prepare a concentrated solution of Raffinose (e.g., 20-30% w/v) in sodium acetate buffer (50 mM, pH 4.5).

    • Prepare a solution of pNPGal (e.g., 10-20 mM) in the same buffer.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel, combine the Raffinose and pNPGal solutions.

    • Pre-incubate the mixture at the optimal temperature for the α-galactosidase (typically 50-60°C).[3]

    • Initiate the reaction by adding a predetermined amount of α-galactosidase. The enzyme concentration should be optimized for maximal transgalactosylation and minimal hydrolysis.

    • Incubate the reaction mixture with gentle agitation for a defined period (e.g., 1-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • Analyze the aliquots using TLC to qualitatively assess the formation of this compound and the consumption of substrates.

    • For quantitative analysis, use HPAEC-PAD.

  • Reaction Termination:

    • Once the optimal yield of this compound is achieved (as determined by the monitoring step), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Protocol 2: Purification of this compound

This protocol describes a general strategy for purifying this compound from the reaction mixture.

  • Enzyme Removal:

    • Centrifuge the heat-inactivated reaction mixture to pellet the denatured enzyme.

    • Collect the supernatant containing the oligosaccharides.

  • Decolorization and Removal of Hydrophobic Impurities:

    • Treat the supernatant with activated charcoal to remove the p-nitrophenol byproduct and other colored impurities.

    • Filter the mixture to remove the charcoal.

  • Fractionation by Ethanol Precipitation:

    • Gradually add ethanol to the cleared supernatant to selectively precipitate oligosaccharides of different sizes. This step helps in enriching the tetrasaccharide fraction.

  • Size-Exclusion Chromatography:

    • Further purify the this compound-enriched fraction using a size-exclusion chromatography column (e.g., Bio-Gel P-2).

    • Elute with deionized water and collect fractions.

    • Analyze the fractions using TLC or HPAEC-PAD to identify those containing pure this compound.

  • Lyophilization:

    • Pool the pure this compound fractions and lyophilize to obtain the final product as a white powder.

Purification_Workflow Start Reaction Mixture Heat_Inactivation Heat Inactivation Start->Heat_Inactivation Centrifugation Centrifugation Heat_Inactivation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Charcoal_Treatment Activated Charcoal Treatment Supernatant->Charcoal_Treatment Filtration Filtration Charcoal_Treatment->Filtration Ethanol_Precipitation Fractional Ethanol Precipitation Filtration->Ethanol_Precipitation SEC Size-Exclusion Chromatography Ethanol_Precipitation->SEC Lyophilization Lyophilization SEC->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Data Presentation

Effective optimization of the synthesis protocol requires systematic variation of key parameters. The following tables provide a template for organizing the experimental data.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2Condition 3This compound Yield (%)
pH 4.55.05.5
Temperature (°C) 405060
Raffinose (g/L) 200250300
pNPGal (mM) 101520
Enzyme (U/mL) 51015
Time (h) 4812

Table 2: Purification Efficiency of this compound

Purification StepTotal Carbohydrate (mg)This compound (mg)Purity (%)Recovery (%)
Crude Reaction Mixture 100
After Charcoal Treatment
After Ethanol Precipitation
After Size-Exclusion

Conclusion and Future Perspectives

The enzymatic synthesis of this compound using the transgalactosylation activity of α-galactosidase presents a viable and controllable production method. The protocols provided herein offer a foundational approach for researchers to develop and optimize this synthesis. Further research should focus on the discovery and engineering of novel α-galactosidases with enhanced transgalactosylation activity and selectivity towards this compound synthesis. Additionally, the development of more efficient, scalable, and cost-effective purification strategies will be crucial for the industrial application of enzymatically synthesized this compound in drug development and functional foods. The exploration of using whole-cell biocatalysts or immobilized enzymes could also offer advantages in terms of enzyme stability and reusability.[1]

References

Application Note: Quantification of Verbascotetraose (Stachyose) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verbascotetraose, structurally identical to stachyose, is a functional oligosaccharide of significant interest in the food and pharmaceutical industries due to its prebiotic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carbohydrates. This application note details a robust HPLC method for the determination of this compound, adaptable for researchers, scientists, and drug development professionals.

Principle

This method utilizes a High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector to quantify this compound. The separation is achieved on an amino-propyl bonded silica column using an isocratic mobile phase of acetonitrile and water. The RI detector is chosen for its universal response to non-chromophoric compounds like sugars.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)

Chemicals and Reagents:

  • This compound (Stachyose) reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column Amino Propyl (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Run Time Approximately 15 minutes

Experimental Protocols

1. Standard Solution Preparation:

  • Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 mg/mL to 5.0 mg/mL. These will be used to construct the calibration curve.

2. Sample Preparation:

  • Solid Samples (e.g., plant material, powders):

    • Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of deionized water and vortex thoroughly.

    • Extract the sample by ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., syrups, beverages):

    • Accurately dilute the sample with deionized water to bring the expected this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas corresponding to this compound.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the peak areas obtained.

  • Calculate the final concentration in the original sample by accounting for the dilution factor.

Results and Discussion

This HPLC method provides excellent separation of this compound from other common sugars. The use of an amino column with a reversed-phase/hydrophilic interaction liquid chromatography (HILIC) mechanism allows for the retention and separation of polar compounds like oligosaccharides. The RI detector offers a universal and reliable means of detection for these non-UV absorbing molecules.

Quantitative Data Summary:

The following table summarizes representative quantitative data for this compound (stachyose) in different matrices, as determined by HPLC methods.

Sample MatrixThis compound (Stachyose) ContentReference
Chinese Artichoke (dry tubers)236.0 mg/g[1]
Fresh Rehmannia652.01 mg/g
Pea Seeds1.28%[2]
Cowpea3.00%[2]

Conclusion

The described HPLC method is a reliable and reproducible technique for the quantification of this compound in various samples. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This application note provides a solid foundation for researchers and professionals engaged in the analysis of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh this compound Standard Dissolve_Standard Dissolve in Water (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC_Vial HPLC Vial Dilute_Standard->HPLC_Vial To HPLC Vial Sample Weigh/Dilute Sample Extract Extract with Water (Solid Samples) Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter through 0.45 µm Syringe Filter Centrifuge->Filter Filter->HPLC_Vial To HPLC Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler HPLC_Column Amino Column (Separation) Autosampler->HPLC_Column RID_Detector RI Detector (Detection) HPLC_Column->RID_Detector Data_Acquisition Data Acquisition (Chromatogram) RID_Detector->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantify Quantify Sample Concentration Calibration->Quantify Report Report Results Quantify->Report

References

Application Notes and Protocols for HPAEC-PAD Analysis of Verbascotetraose and Other Raffinose Family Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose Family Oligosaccharides (RFOs) are a group of α-galactosyl derivatives of sucrose that are widely distributed in the plant kingdom.[1][2][3] The family includes raffinose, stachyose, and verbascose (often referred to as Verbascotetraose), which are successively larger molecules. These oligosaccharides play significant roles in plant physiology, acting as transport and storage carbohydrates, and are implicated in conferring tolerance to abiotic stresses.[1] In the context of human and animal nutrition, RFOs are considered anti-nutritional factors as they can cause flatulence and other digestive discomforts due to the absence of α-galactosidase in the human digestive tract.[1] However, they are also recognized for their prebiotic potential.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive technique for the direct quantification of underivatized carbohydrates, including RFOs.[4][5] This method leverages the weakly acidic nature of carbohydrates, which allows for their separation as anions at high pH, and their subsequent detection with high sensitivity and specificity via pulsed amperometry.[4] HPAEC-PAD eliminates the need for derivatization, providing a significant advantage for the analysis of complex carbohydrate mixtures in various matrices, from plant extracts to food products.[4]

Data Presentation: Quantitative Analysis of RFOs

The following table summarizes the concentrations of major Raffinose Family Oligosaccharides in various commercial soy milk and soy flour products, as determined by HPAEC-PAD. This data is adapted from a comprehensive study on oligosaccharide profiling.[6][7][8]

Sample TypeProductRaffinose (mg/g)Stachyose (mg/g)Verbascose (mg/g)Total RFOs (mg/g)
Soy Milk SM10.813.52.16.4
SM20.60 ± 0.012.6 ± 0.11.4 ± 0.14.6 ± 0.2
SM30.532.41.44.3
SM40.44 ± 0.001.8 ± 0.01.4 ± 0.03.6 ± 0.0
SM50.693.11.95.7
SM60.703.11.95.7
SM70.703.11.85.6
SM80.693.01.85.5
Defatted Soy Flour DFSF111481574
DFSF211 ± 050 ± 116 ± 077 ± 1
DFSF311481574
DFSF411491676
DFSF511491575
Full-Fat Soy Flour FFSF10.73.01.14.8
FFSF28.8371157
FFSF38.7 ± 0.136 ± 111 ± 056 ± 1
FFSF48.8371157
FFSF58.4351154
FFSF68.6361156

Data is expressed as mean ± standard deviation where available (n=2-4), otherwise as single measurements (n=1).[6][7]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound and other RFOs from plant-based matrices using HPAEC-PAD.

Sample Preparation (Extraction of RFOs from Plant Seeds/Flour)
  • Homogenization: Weigh approximately 100 mg of finely ground plant seed or flour sample into a microcentrifuge tube.

  • Extraction Solvent: Add 1 mL of 70-80% ethanol to the sample.

  • Extraction Procedure:

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at 60°C.

    • Transfer the tube to a shaker and agitate for 1 hour at room temperature.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble carbohydrates to a new microcentrifuge tube.

  • Solvent Evaporation (Optional): If concentration is required, the supernatant can be dried under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution and Filtration: Reconstitute the dried extract (or use the supernatant directly) in a known volume of deionized water. Filter the sample through a 0.22 µm syringe filter prior to injection into the HPAEC-PAD system.

HPAEC-PAD Analysis

Instrumentation:

  • A high-pressure, biocompatible (non-metallic) ion chromatography system.

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a suitable reference electrode (e.g., Ag/AgCl).

Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA200 (3 x 150 mm) with a CarboPac™ PA200 guard column (3 x 30 mm). This column is specifically designed for high-resolution separation of oligosaccharides.[9]

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.

  • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-25 µL.

  • Gradient Elution Program:

Time (min)%A (100 mM NaOH)%B (100 mM NaOH, 1 M NaOAc)
0.0955
30.08020
30.16040
45.06040
45.1955
60.0955

This gradient is a representative program and may require optimization based on the specific sample matrix and target analytes.

Pulsed Amperometric Detection (PAD) Waveform:

A standard carbohydrate waveform is typically used. An example of a four-potential waveform is provided below:

Time (s)Potential (V) vs. Ag/AgClIntegration
0.00+0.10
0.20+0.10Begin
0.40+0.10End
0.41-2.00
0.43+0.60
0.44-0.10
0.50-0.10

The waveform potentials and durations should be optimized for the specific instrument and application to ensure maximum signal-to-noise ratio and detector stability.

Quantification
  • Standard Preparation: Prepare a series of calibration standards of known concentrations for sucrose, raffinose, stachyose, and verbascose in deionized water.

  • Calibration Curve: Inject the standards into the HPAEC-PAD system and generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Sample Analysis: Inject the prepared samples and identify the RFO peaks based on their retention times compared to the standards.

  • Concentration Calculation: Quantify the amount of each RFO in the samples by interpolating their peak areas from the respective calibration curves.

Mandatory Visualizations

Experimental Workflow for HPAEC-PAD Analysis of RFOs

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing start Plant Material (Seeds/Flour) homogenize Homogenization (Grinding) start->homogenize extract Extraction (70-80% Ethanol, Sonication) homogenize->extract centrifuge Centrifugation (10,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter hpaec HPAEC System (CarboPac PA200) filter->hpaec separation Anion-Exchange Separation (NaOH/NaOAc Gradient) hpaec->separation detection Pulsed Amperometric Detection (PAD) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Results Reporting quantification->report

Caption: Workflow for RFO analysis by HPAEC-PAD.

References

Application Note: Utilizing In Vitro Batch Fermentation Models to Evaluate the Prebiotic Potential of Verbascotetraose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. Verbascotetraose, a tetrasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), is found in various plants and is structurally identical to stachyose[1]. Its potential as a prebiotic is of growing interest. In vitro gut fermentation models are indispensable tools for screening and mechanistically studying the effects of candidate prebiotics like this compound on the human gut microbiota.[2][3] These models simulate the conditions of the human colon, allowing for controlled investigation of microbial modulation and metabolite production without ethical constraints.[2][4] This document provides detailed protocols for a batch fermentation model, a method recommended for screening multiple samples, to assess the prebiotic effects of this compound.[5][6]

Principle of the Method In vitro batch fermentation models use a fecal inoculum from healthy human donors to provide a complex and representative microbial community.[5] This inoculum is cultured anaerobically in a basal nutrient medium supplemented with the test substrate (this compound). The prebiotic potential is evaluated by measuring key outcomes over a fermentation period (e.g., 0, 24, 48 hours):

  • Modulation of Gut Microbiota: Changes in the relative abundance of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and potentially pathogenic bacteria.

  • Production of Short-Chain Fatty Acids (SCFAs): Quantification of primary fermentation metabolites like acetate, propionate, and butyrate, which are crucial for gut health.[7][8]

  • Physicochemical Changes: Monitoring pH drop as an indicator of saccharolytic fermentation.

Experimental Workflow and Protocols

The overall experimental process involves preparation of the fecal slurry and medium, anaerobic incubation with the test substrate, and subsequent analysis of the fermentation products and microbial composition.

Experimental_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase P1 Fecal Sample Collection & Homogenization F1 Anaerobic Inoculation of Medium P1->F1 P2 Basal Fermentation Medium Preparation P2->F1 P3 Substrate Preparation (this compound, Control) P3->F1 F2 Incubation at 37°C (0, 24, 48h) F1->F2 F3 Time-Point Sampling F2->F3 A1 SCFA Analysis (GC or HPLC) F3->A1 A2 pH Measurement F3->A2 A3 Microbiota Analysis (16S rRNA Sequencing) F3->A3

Caption: Overall workflow for in vitro batch fermentation of this compound.

Protocol 1: Preparation of Fecal Inoculum
  • Sample Collection: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Samples should be processed within 2 hours of collection.

  • Homogenization: Prepare a 10% (w/v) fecal slurry by homogenizing the fresh feces in pre-reduced anaerobic phosphate-buffered saline (PBS) (0.1 M, pH 7.0) containing 0.05% L-cysteine HCl. This step must be performed in an anaerobic chamber to maintain the viability of obligate anaerobes.

  • Filtration: Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter. The resulting filtrate is the fecal inoculum.

Protocol 2: In Vitro Batch Fermentation
  • Medium Preparation: Prepare a basal fermentation medium. A commonly used medium contains (per liter): peptone water (2 g), yeast extract (2 g), NaCl (0.1 g), K2HPO4 (0.04 g), KH2PO4 (0.04 g), MgSO4·7H2O (0.01 g), CaCl2·6H2O (0.01 g), NaHCO3 (2 g), Tween 80 (2 ml), hemin (0.05 g), vitamin K1 (10 µl), L-cysteine HCl (0.5 g), and bile salts (0.5 g). Autoclave the medium and then cool to room temperature inside an anaerobic chamber.

  • Experimental Setup:

    • Dispense 90 ml of the anaerobic basal medium into sterile 125 ml serum bottles.

    • Add 1 g (for a 1% w/v final concentration) of the test substrate to each bottle. Set up bottles for each condition:

      • Negative Control: No substrate added.

      • Positive Control: 1% Inulin (a well-established prebiotic).[9]

      • Test Condition: 1% this compound.

    • Pre-warm the bottles to 37°C.

  • Inoculation: In an anaerobic chamber, inoculate each bottle with 10 ml of the prepared 10% fecal inoculum.

  • Incubation: Seal the bottles and incubate at 37°C in a shaking water bath.

  • Sampling: Collect 5 ml samples from each bottle at baseline (0 hours), 24 hours, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.

Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
  • Sample Preparation:

    • Centrifuge the collected fermentation samples (2 ml) at 13,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Acidify the sample by adding 25% metaphosphoric acid.

  • GC Analysis: Analyze the prepared samples using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID). An Agilent HP-FFAP column or similar is suitable.

  • Quantification: Use a standard curve prepared with known concentrations of acetate, propionate, and butyrate to quantify the SCFA concentrations in the samples.[10]

Protocol 4: 16S rRNA Gene Sequencing for Microbiota Analysis
  • DNA Extraction: Extract total microbial DNA from the collected fermentation samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer’s instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare the sequencing library and perform paired-end sequencing on an Illumina MiSeq or similar platform.

  • Bioinformatic Analysis: Process the raw sequencing data using a standard pipeline (e.g., QIIME 2, DADA2) for quality filtering, denoising, taxonomic classification, and calculation of relative abundances.

Data Presentation and Expected Results

Quantitative data from the experiments should be summarized in tables to facilitate comparison between this compound and controls.

Table 1: pH Changes During In Vitro Fermentation

Fermentation TimeNegative Control (pH)Positive Control (Inulin) (pH)This compound (pH)
0 hours 6.8 ± 0.16.8 ± 0.16.8 ± 0.1
24 hours 6.6 ± 0.25.7 ± 0.25.9 ± 0.3
48 hours 6.5 ± 0.25.4 ± 0.35.6 ± 0.2
Values are presented as mean ± standard deviation.

Table 2: Major Short-Chain Fatty Acid (SCFA) Production (mM)

Fermentation TimeSCFANegative ControlPositive Control (Inulin)This compound
24 hours Acetate15.2 ± 2.145.8 ± 4.342.1 ± 3.8
Propionate5.1 ± 1.018.5 ± 2.515.3 ± 2.1
Butyrate6.3 ± 1.222.1 ± 3.025.6 ± 2.9
Total SCFA 26.6 ± 4.3 86.4 ± 9.8 83.0 ± 8.8
48 hours Acetate18.9 ± 2.555.2 ± 5.151.7 ± 4.5
Propionate6.0 ± 1.121.3 ± 2.818.9 ± 2.5
Butyrate7.1 ± 1.528.9 ± 3.532.4 ± 3.3
Total SCFA 32.0 ± 5.1 105.4 ± 11.4 103.0 ± 10.3
Values are presented as mean ± standard deviation.

Table 3: Relative Abundance (%) of Key Bacterial Genera at 48 Hours

Bacterial GenusNegative Control (%)Positive Control (Inulin) (%)This compound (%)
Bifidobacterium 5.2 ± 1.518.5 ± 3.120.1 ± 3.5
Lactobacillus 1.1 ± 0.44.3 ± 1.13.8 ± 0.9
Faecalibacterium 6.8 ± 1.810.2 ± 2.011.5 ± 2.2
Bacteroides 25.4 ± 4.015.1 ± 2.816.3 ± 3.0
Escherichia-Shigella 3.5 ± 0.91.2 ± 0.51.4 ± 0.6
Values are presented as mean ± standard deviation.

Mechanisms and Signaling Pathways

Prebiotic Mechanism of Action

This compound, being a non-digestible oligosaccharide, reaches the colon intact where it can be selectively fermented by beneficial gut microbes.[11] This fermentation leads to the proliferation of these bacteria and the production of SCFAs, which lower the colonic pH, creating an environment less favorable for pathogenic species.

Prebiotic_Mechanism cluster_colon Colon Lumen cluster_scfa SCFAs V This compound BM Beneficial Microbiota (e.g., Bifidobacterium) V->BM Fermentation PM Pathogenic Bacteria BM->PM Inhibition A Acetate BM->A P Propionate BM->P B Butyrate BM->B

Caption: Fermentation of this compound by beneficial gut microbiota.

Butyrate Signaling in Colonocytes

Butyrate, a key SCFA produced from fiber and oligosaccharide fermentation, is the preferred energy source for colonic epithelial cells (colonocytes). It also functions as a signaling molecule, notably as a histone deacetylase (HDAC) inhibitor. This action is linked to beneficial effects on gut barrier function and anti-carcinogenic properties.[9]

Butyrate_Signaling cluster_cell Colonocyte Butyrate Butyrate HDAC HDAC (Histone Deacetylase) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation GeneExpr Gene Expression (e.g., p21, Apoptosis) AcetylatedHistones->GeneExpr Modulates Effects Cell Cycle Arrest Anti-proliferative Effects GeneExpr->Effects

Caption: Simplified signaling pathway of butyrate in colonocytes.

Conclusion The provided protocols and application notes describe a robust framework for assessing the prebiotic potential of this compound using an in vitro batch fermentation model. The expected outcomes—selective stimulation of beneficial bacteria like Bifidobacterium, increased production of health-promoting SCFAs, and a decrease in luminal pH—provide strong evidence for its classification as a prebiotic. These methods are foundational for further research into its health benefits and for the development of novel functional foods and therapeutics.

References

Application Note: Utilizing Verbascotetraose as a Standard for Accurate Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of oligosaccharides is crucial in various fields, including food science, biotechnology, and pharmaceutical development, for applications ranging from quality control to biomarker discovery. Accurate quantification relies on the use of well-characterized standards. Verbascotetraose, a member of the Raffinose Family Oligosaccharides (RFOs), presents itself as an excellent candidate for a quantification standard due to its high purity and structural relevance to a range of complex carbohydrates.[1][2][3] This application note provides detailed protocols for using this compound as an external standard for the analysis of oligosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

This compound, structurally identical to stachyose, is a tetrasaccharide composed of two galactose molecules, one glucose molecule, and one fructose molecule (Galactose-(α1→6)-Galactose-(α1→6)-α-Glucose-(1→2)-β-Fructose).[1] Its stability and availability in high purity make it a reliable calibrant for the quantification of other oligosaccharides in complex mixtures.[2][3]

Experimental Protocols

Protocol 1: Quantification of Oligosaccharides using HPAEC-PAD with a this compound Standard

This protocol describes the use of this compound as an external standard for the quantification of unknown oligosaccharides in a sample matrix.

1. Materials and Reagents:

  • This compound (analytical standard grade, ≥95% purity)[2][3]

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (50% w/w)

  • Sodium acetate (anhydrous, analytical grade)

  • Sample containing oligosaccharides of interest

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

3. Sample Preparation:

  • Dissolve the sample containing the oligosaccharides in deionized water to an estimated concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

4. HPAEC-PAD Instrumentation and Conditions:

  • Chromatography System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-performance anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ PA100).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 200 mM Sodium Hydroxide

  • Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide

  • Gradient Elution:

    • 0-5 min: 100% B

    • 5-30 min: Linear gradient from 0% to 50% C

    • 30-35 min: Linear gradient to 100% C

    • 35-40 min: 100% C (column wash)

    • 40-45 min: Re-equilibration with 100% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Column Temperature: 30 °C

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

5. Data Analysis:

  • Inject the calibration standards and the sample.

  • Integrate the peak area of this compound in the standard chromatograms and the corresponding peaks in the sample chromatograms.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of the unknown oligosaccharides in the sample by interpolating their peak areas on the this compound calibration curve.

Protocol 2: Analysis of Oligosaccharides using HPLC-ELSD with a this compound Standard

This protocol provides an alternative method for oligosaccharide quantification using HPLC with an evaporative light scattering detector.

1. Materials and Reagents:

  • This compound (analytical standard grade, ≥95% purity)[2][3]

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample containing oligosaccharides of interest

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as described in Protocol 1 for the preparation of the this compound stock and calibration standards.

  • Prepare the sample by dissolving it in the initial mobile phase composition and filtering it through a 0.22 µm syringe filter.

3. HPLC-ELSD Instrumentation and Conditions:

  • Chromatography System: An HPLC system equipped with an evaporative light scattering detector.

  • Column: An amide-based column suitable for hydrophilic interaction liquid chromatography (HILIC) of carbohydrates (e.g., BEH Amide column).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized water

  • Gradient Elution:

    • 0-2 min: 80% A

    • 2-20 min: Linear gradient from 80% to 50% A

    • 20-25 min: 50% A

    • 25-30 min: Re-equilibration with 80% A

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

4. Data Analysis:

  • Analyze the calibration standards and the sample.

  • A logarithmic transformation of both concentration and peak area is typically required for ELSD data to achieve a linear response.

  • Construct a calibration curve by plotting the log(peak area) against the log(concentration) of this compound.

  • Determine the concentration of the unknown oligosaccharides in the sample by applying the logarithmic transformation to their peak areas and using the calibration curve.

Data Presentation

Table 1: HPAEC-PAD Quantitative Data for Oligosaccharide Analysis using a this compound Standard.

AnalyteRetention Time (min)Peak Area (nC*min)Calculated Concentration (µg/mL)
This compound Standards
Standard 115.25.81.0
Standard 215.228.95.0
Standard 315.257.510.0
Standard 415.2144.225.0
Standard 515.2288.150.0
Standard 615.2576.5100.0
Sample Analytes
Unknown Oligosaccharide 112.885.314.8
Unknown Oligosaccharide 218.5210.736.6

Table 2: HPLC-ELSD Quantitative Data for Oligosaccharide Analysis using a this compound Standard.

AnalyteRetention Time (min)Peak Area (AU*s)log(Peak Area)log(Concentration)Calculated Concentration (µg/mL)
This compound Standards
Standard 18.115003.180.001.0
Standard 28.168003.830.705.0
Standard 38.1125004.101.0010.0
Standard 48.1280004.451.4025.0
Standard 58.1510004.711.7050.0
Standard 68.1950004.982.00100.0
Sample Analytes
Unknown Oligosaccharide 16.5210004.3218.2
Unknown Oligosaccharide 29.8450004.6544.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard (≥95% Purity) Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Oligosaccharide Sample Prep_Sample Dissolve and Filter Sample Sample->Prep_Sample Dilute Create Calibration Curve (1-100 µg/mL) Stock->Dilute HPAEC HPAEC-PAD Analysis Dilute->HPAEC HPLC HPLC-ELSD Analysis Dilute->HPLC Cal_Curve Generate Calibration Curve Dilute->Cal_Curve Prep_Sample->HPAEC Prep_Sample->HPLC HPAEC->Cal_Curve HPLC->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for oligosaccharide quantification using this compound.

rfo_pathway Sucrose Sucrose Raffinose Raffinose (Trisaccharide) Sucrose->Raffinose + Galactose Stachyose Stachyose (this compound) (Tetrasaccharide) Raffinose->Stachyose + Galactose Verbascose Verbascose (Pentasaccharide) Stachyose->Verbascose + Galactose Galactinol Galactinol Galactinol->Raffinose Galactose Galactose Galactose->Galactinol

Caption: Biosynthesis of Raffinose Family Oligosaccharides (RFOs).

Conclusion

This compound is a highly suitable external standard for the quantitative analysis of oligosaccharides. Its use in conjunction with powerful analytical techniques such as HPAEC-PAD and HPLC-ELSD allows for the accurate and reproducible quantification of carbohydrates in a variety of sample matrices. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement robust oligosaccharide analysis in their workflows. The well-defined structure and high purity of this compound contribute to the reliability and accuracy of these analytical methods.

References

Verbascotetraose in Plant Abiotic Stress Mitigation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global agricultural productivity by adversely affecting plant growth and development.[1] Plants have evolved intricate mechanisms to counteract these challenges, one of which involves the accumulation of compatible solutes.[2] Among these are the Raffinose Family Oligosaccharides (RFOs), a group of non-reducing sugars derived from sucrose.[2][3] Verbascotetraose, a key member of this family, is increasingly recognized for its potential role in enhancing plant resilience to environmental adversities.[2]

This document provides detailed application notes and protocols for researchers investigating the role of this compound in mitigating abiotic stress in plants. The information presented is synthesized from current scientific literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific data for this compound is emerging, much of our understanding is built upon the well-documented functions of the broader RFO family.

Physiological Role and Mechanism of Action

This compound, like other RFOs, is synthesized from sucrose through the sequential addition of galactose units.[3] The biosynthesis of RFOs is a critical component of the plant stress response.[1] The primary enzyme regulating this pathway is galactinol synthase (GolS), which is often upregulated under abiotic stress conditions.[1]

The proposed mechanisms by which this compound and other RFOs contribute to abiotic stress tolerance include:

  • Osmotic Adjustment: Accumulation of soluble sugars like this compound in the cytoplasm helps to lower the cellular water potential, facilitating water uptake and retention under drought and salinity stress.[3]

  • Reactive Oxygen Species (ROS) Scavenging: Abiotic stress leads to the overproduction of ROS, causing oxidative damage to cellular components. RFOs have been shown to possess antioxidant properties, helping to neutralize these harmful molecules and protect cellular structures.[1][3]

  • Membrane and Protein Stabilization: this compound can act as a protectant for cellular membranes and proteins, maintaining their integrity and function during dehydration or temperature extremes.[3]

  • Carbon Storage: RFOs can serve as a readily available source of carbon, providing energy for recovery and growth once stress conditions subside.[1]

Quantitative Data on Oligosaccharides in Abiotic Stress

The following tables summarize quantitative data from studies on the effects of abiotic stress on oligosaccharide content in plants. It is important to note that these studies often measure a mix of oligosaccharides or focus on more abundant RFOs like raffinose and stachyose, from which the role of this compound can be inferred.

Table 1: Effects of Salinity and Alkalinity Stress on Rice Seedling Growth with Oligosaccharide Priming

ParameterTreatment GroupSalinity StressAlkalinity Stress
Plant Height Increase (%) Oligosaccharide Priming vs. Water Priming10.27–29.34Not specified
Aboveground Dry Weight Increase (%) Oligosaccharide Priming vs. Water Priming42.41Not specified
Root Length Reduction under Stress (%) Water Priming8.75–56.2914.60–46.33
Root Surface Area Reduction under Stress (%) Water PrimingNot specifiedNot specified
Root Dry Weight Increase with Oligosaccharide Priming (%) Oligosaccharide Priming vs. Water PrimingSignificant increaseSignificant increase
Root Activity Increase with Oligosaccharide Priming (%) Oligosaccharide Priming vs. Water PrimingSignificant increaseSignificant increase

Data synthesized from a study on mixed oligosaccharide priming in rice seedlings.[4]

Table 2: Physiological Responses of Rice Seedlings to Abiotic Stress with Oligosaccharide Priming

ParameterTreatment GroupSalinity StressAlkalinity Stress
Soluble Sugar Content Change (%) Oligosaccharide Priming vs. Water Priming+11.76+5.70
Malondialdehyde (MDA) Content Reduction (%) Oligosaccharide Priming vs. Water Priming17.67–49.70Not specified
Hydrogen Peroxide (H₂O₂) Content Reduction (%) Oligosaccharide Priming vs. Water PrimingNot specifiedNot specified
Superoxide Dismutase (SOD) Activity Increase (%) Oligosaccharide Priming vs. Water Priming12.25–22.92Not specified
Peroxidase (POD) Activity Increase (%) Oligosaccharide Priming vs. Water Priming20.17–97.32Not specified
Catalase (CAT) Activity Increase (%) Oligosaccharide Priming vs. Water Priming2.74–15.52Not specified

Data synthesized from a study on mixed oligosaccharide priming in rice seedlings.[4][5]

Experimental Protocols

Protocol 1: Quantification of Raffinose Family Oligosaccharides in Plant Tissue

This protocol outlines a general method for the extraction and quantification of RFOs, which can be adapted for the specific analysis of this compound.

1. Plant Material and Stress Treatment:

  • Grow plants under controlled environmental conditions.
  • Apply the desired abiotic stress (e.g., drought, salinity) for a specified duration.
  • Collect tissue samples (leaves, roots, seeds) from both control and stressed plants.
  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

2. Extraction of Soluble Sugars:

  • Grind the frozen plant tissue to a fine powder in liquid nitrogen.
  • Homogenize a known weight of the powdered tissue (e.g., 100 mg) in 80% (v/v) ethanol.
  • Incubate the homogenate at 80°C for 1 hour to extract soluble sugars.
  • Centrifuge the mixture and collect the supernatant.
  • Repeat the extraction process on the pellet to ensure complete recovery of soluble sugars.
  • Pool the supernatants and evaporate the ethanol.
  • Resuspend the dried extract in a known volume of ultrapure water.

3. Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

  • Filter the aqueous extract through a 0.22 µm syringe filter.
  • Analyze the sample using an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac series).
  • Use a sodium hydroxide and sodium acetate gradient as the mobile phase.
  • Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.

Protocol 2: Assay for ROS Scavenging Activity

This protocol provides a method to assess the antioxidant potential of plant extracts containing this compound.

1. Plant Extract Preparation:

  • Prepare an aqueous extract of soluble sugars from control and stressed plant tissues as described in Protocol 1.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.
  • In a microplate, mix different concentrations of the plant extract with the DPPH solution.
  • Include a control with methanol instead of the plant extract.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.
  • Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways and Visualizations

The mitigation of abiotic stress by this compound is integrated into the broader plant stress signaling network. Upon perception of a stress signal, a cascade of events is initiated, leading to the activation of transcription factors and the expression of stress-responsive genes, including those involved in RFO biosynthesis.

Abiotic_Stress_Signaling_Pathway AbioticStress Abiotic Stress (Drought, Salinity, Cold) Receptors Membrane Receptors/ Sensors AbioticStress->Receptors ABA_Signal ABA Biosynthesis & Signaling AbioticStress->ABA_Signal SecondaryMessengers Secondary Messengers (Ca²⁺, ROS) Receptors->SecondaryMessengers ProteinKinases Protein Kinases (CDPKs, MAPKs, SnRKs) SecondaryMessengers->ProteinKinases SecondaryMessengers->ABA_Signal TFs Transcription Factors (DREB, AREB) ProteinKinases->TFs ABA_Signal->TFs StressGenes Stress-Responsive Gene Expression TFs->StressGenes RFO_Biosynthesis RFO Biosynthesis Genes (GolS, RS) TFs->RFO_Biosynthesis StressResponse Cellular Stress Response (Osmotic Adjustment, ROS Scavenging, Membrane Protection) StressGenes->StressResponse This compound This compound Accumulation RFO_Biosynthesis->this compound This compound->StressResponse

Caption: General abiotic stress signaling pathway leading to this compound accumulation.

The biosynthesis of this compound is a multi-step enzymatic process starting from sucrose.

RFO_Biosynthesis_Pathway Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS myo_Inositol myo-Inositol GolS Galactinol Synthase (GolS) myo_Inositol->GolS Galactinol Galactinol Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS VS Verbascose Synthase (VS) Galactinol->VS Raffinose Raffinose Raffinose->SS Stachyose Stachyose Stachyose->VS This compound This compound GolS->Galactinol RS->Raffinose SS->Stachyose VS->this compound

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides, including this compound.

The following workflow illustrates the experimental design for investigating the role of this compound in plant abiotic stress.

Experimental_Workflow PlantMaterial Plant Selection and Growth StressApplication Abiotic Stress Application PlantMaterial->StressApplication Sampling Tissue Sampling (Control vs. Stressed) StressApplication->Sampling Biochemical Biochemical Analysis Sampling->Biochemical Molecular Molecular Analysis Sampling->Molecular Physiological Physiological Analysis Sampling->Physiological RFO_Quant RFO Quantification (HPAEC-PAD) Biochemical->RFO_Quant ROS_Assay ROS Scavenging Assay Biochemical->ROS_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Molecular->Gene_Expression Photosynthesis Photosynthetic Efficiency Physiological->Photosynthesis Water_Status Plant Water Status Physiological->Water_Status Data Data Analysis and Interpretation RFO_Quant->Data ROS_Assay->Data Gene_Expression->Data Photosynthesis->Data Water_Status->Data

Caption: Experimental workflow for studying this compound in plant abiotic stress.

Conclusion and Future Perspectives

This compound, as a member of the Raffinose Family Oligosaccharides, plays a plausible and significant role in the mitigation of abiotic stress in plants. Its functions as an osmoprotectant, antioxidant, and stabilizer of cellular components are crucial for plant survival under adverse environmental conditions. The protocols and pathways detailed in this document provide a framework for researchers to further investigate the specific contributions of this compound to stress tolerance.

Future research should focus on elucidating the precise signaling roles of this compound and other RFOs, distinguishing their individual contributions to stress mitigation. The development of genetic tools to specifically manipulate this compound levels in plants will be instrumental in validating its function and exploring its potential for developing stress-resilient crops. Such advancements hold great promise for ensuring food security in the face of a changing global climate.

References

Industrial-Scale Production of Verbascotetraose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale production of Verbascotetraose, a functional oligosaccharide with significant potential in the pharmaceutical and food industries. As this compound is structurally identical to Stachyose, the following protocols are based on established industrial methods for Stachyose production. Two primary methodologies are detailed: extraction from natural plant sources and enzymatic synthesis.

Production via Extraction from Natural Sources

This compound (Stachyose) is naturally present in various plants, including the tubers of Stachys floridana (Florida betony) and legumes such as soybeans. The industrial process involves extraction, purification, and concentration.

Quantitative Data Summary
ParameterStachys floridana TubersPulse Protein Concentrates
Extraction Yield Up to 47.0% (w/w) of dried, defatted powder[1]5.7 g per 100 g of starting material[2]
Purity Achieved High purity achievable with subsequent chromatographic stepsEnriched extract with 26-48% Raffinose Family Oligosaccharides (RFOs)[2]
Primary Solvent 60% Ethanol in water[1]Mildly acidic water[2]
Extraction Temperature 60°C[1]Not specified, likely ambient to warm
Extraction Time 40 minutes[1]Not specified
Experimental Protocol: Extraction from Stachys floridana Tubers

This protocol is optimized for high-yield extraction of this compound.

1.2.1. Raw Material Preparation:

  • Freshly harvested Stachys floridana tubers are washed, dried, and ground into a fine powder.

  • The powder undergoes a defatting step using chloroform in a reflux apparatus for 2 hours at 60°C to remove lipids that may interfere with extraction.[1]

1.2.2. Extraction:

  • The defatted powder is mixed with a 60% ethanol-water solution at a solid-to-liquid ratio of 1:10.[1]

  • The mixture is heated to 60°C and maintained for 40 minutes with continuous stirring to facilitate the dissolution of this compound.[1]

  • The extract is then separated from the solid residue by filtration or centrifugation.

1.2.3. Purification:

  • Protein Removal: The crude extract is subjected to ultrafiltration to remove proteins and other high-molecular-weight impurities.[3]

  • Decolorization: Activated carbon is added to the protein-free extract, which is then heated to 60-80°C for 30-60 minutes to remove pigments.[4]

  • Chromatographic Separation: The decolorized extract is further purified using large-scale chromatography, such as simulated moving bed (SMB) chromatography, to separate this compound from other sugars and impurities.[5]

1.2.4. Concentration and Drying:

  • The purified this compound solution is concentrated under vacuum evaporation.

  • The concentrated syrup is then spray-dried to obtain a high-purity this compound powder.

Workflow Diagram: Extraction and Purification

Figure 1. Workflow for Extraction and Purification of this compound cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_material Raw Material (e.g., Stachys floridana) milling Milling & Grinding raw_material->milling defatting Defatting (Chloroform Reflux) milling->defatting extraction Ethanol Extraction (60%, 60°C, 40 min) defatting->extraction filtration Filtration/Centrifugation extraction->filtration ultrafiltration Ultrafiltration (Protein Removal) filtration->ultrafiltration decolorization Decolorization (Activated Carbon) ultrafiltration->decolorization chromatography Chromatography (e.g., SMB) decolorization->chromatography concentration Concentration (Vacuum Evaporation) chromatography->concentration drying Spray Drying concentration->drying final_product High-Purity this compound Powder drying->final_product Figure 2. Enzymatic Synthesis Pathway of this compound Sucrose Sucrose SUS Sucrose Synthase (SUS) Sucrose->SUS RS Raffinose Synthase (RS) Sucrose->RS UDP_Glucose UDP-Glucose GalE UDP-glucose 4-epimerase (GalE) UDP_Glucose->GalE UDP_Galactose UDP-Galactose GS Galactinol Synthase (GS) UDP_Galactose->GS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS Stachyose Stachyose (this compound) Inositol Inositol Inositol->GS SUS->UDP_Glucose GalE->UDP_Galactose GS->Galactinol RS->Raffinose STS->Stachyose Figure 3. Decision Framework for this compound Production Production_Choice Choice of Production Method Extraction Extraction from Natural Sources Production_Choice->Extraction Abundant, low-cost biomass Enzymatic_Synthesis Enzymatic Synthesis Production_Choice->Enzymatic_Synthesis High purity, controlled process Extraction_Pros Pros: - Established technology - Potentially lower initial investment Extraction->Extraction_Pros Extraction_Cons Cons: - Dependent on crop availability - Complex purification - Potential for batch-to-batch variation Extraction->Extraction_Cons Synthesis_Pros Pros: - High purity and consistency - Independent of plant sources - Potential for higher yields Enzymatic_Synthesis->Synthesis_Pros Synthesis_Cons Cons: - Higher initial R&D and enzyme cost - Requires expertise in biotechnology Enzymatic_Synthesis->Synthesis_Cons Raw_Material Raw Material Availability & Cost Raw_Material->Production_Choice Purity_Requirement Desired Product Purity Purity_Requirement->Production_Choice Scalability Scalability & Process Control Scalability->Production_Choice Sustainability Sustainability & Environmental Impact Sustainability->Production_Choice

References

Troubleshooting & Optimization

Improving the yield of Verbascotetraose extraction from plant materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Verbascotetraose extraction from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Inefficient Cell Wall Disruption: Plant matrix is not sufficiently broken down to release oligosaccharides.- Ensure plant material is finely ground to a consistent particle size.- Consider a pre-treatment step such as freeze-drying to increase porosity.- Employ extraction techniques with enhanced cell disruption capabilities like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Inappropriate Solvent System: The solvent polarity may not be optimal for this compound solubility.- this compound is a polar oligosaccharide. Use polar solvents like ethanol-water mixtures. An ethanol concentration of 50-70% in water is often a good starting point.[1]
Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be ideal.- Temperature: Moderate temperatures (40-60°C) can enhance solubility and diffusion. However, excessively high temperatures can lead to degradation.[2]- Time: Extraction for 30-60 minutes is a common range. Longer durations may not significantly increase yield and can promote degradation.[1]- Solvent-to-Solid Ratio: A higher ratio can increase the concentration gradient, favoring extraction. Start with a ratio of 10:1 to 30:1 (v/w) and optimize.[2]
Enzymatic Degradation: Endogenous plant enzymes (e.g., α-galactosidases) may degrade this compound during extraction.[3][4][5]- Blanching the plant material before extraction can help deactivate enzymes.[1]- Use of solvents like hot ethanol can also aid in enzyme denaturation.
Poor Chromatographic Separation (Co-elution of Sugars) Similar Retention Times: this compound and other Raffinose Family Oligosaccharides (RFOs) like stachyose have very similar structures and polarities, leading to overlapping peaks in HPLC.[6]- Optimize Mobile Phase: For reversed-phase HPLC, a gradient of acetonitrile and water is commonly used. Fine-tune the gradient to improve resolution. For normal-phase or HILIC chromatography, adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous component.- Column Selection: Consider using a column specifically designed for carbohydrate analysis, such as an amino-bonded or a ligand-exchange column.- Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.
Presence of Monosaccharides and Disaccharides: High concentrations of simpler sugars can interfere with the quantification of this compound.- Solid-Phase Extraction (SPE): Use graphitized carbon cartridges to retain oligosaccharides while allowing monosaccharides and disaccharides to be washed away.- Yeast Fermentation: Employ yeast strains (e.g., Saccharomyces cerevisiae) that selectively consume monosaccharides and disaccharides without degrading this compound.
High Backpressure in HPLC System Column Contamination: Buildup of particulate matter or strongly adsorbed compounds from the plant extract on the column frit or packing material.- Sample Filtration: Always filter extracts through a 0.22 µm or 0.45 µm syringe filter before injection.- Guard Column: Use a guard column with a similar stationary phase to protect the analytical column.- Column Washing: Regularly flush the column with a strong solvent to remove contaminants. For reversed-phase columns, this could be 100% acetonitrile or methanol.
Buffer Precipitation: If using buffers in the mobile phase, they may precipitate if the organic solvent concentration becomes too high.- Ensure the buffer is soluble in the highest organic solvent concentration used in your gradient. Premixing the mobile phase can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound, a member of the Raffinose Family Oligosaccharides (RFOs), is found in various plants.[7] Some of the most cited sources include the roots of Lantana camara, the rhizomes of Alisma orientalis, and various legumes such as peas (Pisum sativum).[8]

Q2: What is a general starting point for a solvent-based extraction of this compound?

A2: A good starting point is to use a 50-70% aqueous ethanol solution.[1] The extraction can be performed at a moderate temperature (e.g., 50°C) for about 30-60 minutes with a solid-to-liquid ratio of 1:12 (g/mL).[1]

Q3: How can I remove interfering monosaccharides and disaccharides from my extract before quantification?

A3: Two effective methods are:

  • Solid-Phase Extraction (SPE): Graphitized carbon cartridges are commonly used. The oligosaccharides are retained on the column while simpler sugars are washed out with water. The oligosaccharides are then eluted with a water/acetonitrile gradient.

  • Microbial Purification: Specific strains of yeast, such as Saccharomyces cerevisiae, can be used to ferment and consume the smaller sugars, leaving the larger oligosaccharides like this compound intact.

Q4: What analytical technique is best for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Due to the lack of a UV chromophore in this compound, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are typically used.

Q5: How can I improve the separation of this compound from Stachyose, which are structurally very similar?

A5: Separating this compound and Stachyose can be challenging. Optimization of your HPLC method is key. This includes experimenting with different mobile phase gradients, using a high-resolution column designed for carbohydrate analysis, and controlling the column temperature precisely. Two-dimensional LC (LCxLC) can also be a powerful technique for resolving complex carbohydrate mixtures.

Q6: What is the importance of the solvent-to-solid ratio in the extraction process?

A6: The solvent-to-solid ratio is a critical parameter that influences the extraction yield. A higher ratio generally increases the concentration gradient between the plant material and the solvent, which can enhance the diffusion of the target compound into the solvent, thereby increasing the yield. However, an excessively high ratio can lead to the dilution of the extract and increased solvent consumption and subsequent removal costs. Therefore, this parameter should be optimized for each specific plant material and extraction method.

Quantitative Data on Extraction Parameters

The following tables summarize the impact of various parameters on oligosaccharide extraction yield, providing a basis for experimental design and optimization.

Table 1: Effect of Ethanol Concentration on Raffinose Family Oligosaccharide (RFO) Yield from Peas (Pisum sativum)

Ethanol Concentration (% v/v)Average RFO Yield (% of dry matter)
507.97
80~4.0

Data adapted from studies on leguminous vine peas.[1] A 50% ethanol concentration yielded almost double the amount of RFOs compared to 80% ethanol.[1]

Table 2: Optimization of Extraction Parameters for Phenolic Compounds from Verbascum sinaiticum (Illustrative for Oligosaccharide Extraction)

ParameterRange StudiedOptimal Value for Max Yield
Temperature (°C)30 - 5041.43
Extraction Time (min)20 - 4033.22
Solvent-to-Solid Ratio (mL/g)20 - 4036.32

Data from a study on a related Verbascum species, demonstrating the importance of optimizing these key parameters for maximizing the yield of bioactive compounds.[2]

Experimental Protocols

Protocol 1: General Extraction of Raffinose Family Oligosaccharides (including this compound) from Legume Seeds

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., pea seeds) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., to pass through a 0.5 mm sieve).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 120 mL of 50% (v/v) aqueous ethanol.[1]

    • Extract using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 1-2 hours.

      • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 40°C).[2]

      • Microwave-Assisted Extraction (MAE): Use a microwave extractor with controlled power and temperature settings (e.g., 700 W for 30 seconds).[1]

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 120 mL of 50% ethanol to maximize yield.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the ethanol from the combined supernatant using a rotary evaporator at a temperature below 50°C.

  • Purification (Removal of Simpler Sugars):

    • The remaining aqueous extract can be further purified using solid-phase extraction with a graphitized carbon cartridge or by fermentation with yeast to remove monosaccharides and disaccharides.

  • Analysis:

    • Filter the purified extract through a 0.22 µm filter before analysis by HPLC-RID or HPLC-ELSD.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_purification Purification Steps PlantMaterial Plant Material (e.g., Lantana camara roots) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 50% Ethanol, 50°C, 1h) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventRemoval Solvent Removal (Rotary Evaporation) CrudeExtract->SolventRemoval AqueousExtract Aqueous Extract SolventRemoval->AqueousExtract Purification Purification AqueousExtract->Purification SPE Solid-Phase Extraction (SPE) Purification->SPE Option 1 Yeast Yeast Fermentation Purification->Yeast Option 2 HPLC HPLC Analysis (RID/ELSD) SPE->HPLC Yeast->HPLC This compound Pure this compound HPLC->this compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Factors Affecting Extraction Yield

Yield_Factors Yield This compound Yield Temp Temperature Temp->Yield Time Time Time->Yield Solvent Solvent Conc. Solvent->Yield Ratio Solid:Solvent Ratio Ratio->Yield ParticleSize Particle Size ParticleSize->Yield

Caption: Key factors influencing this compound extraction yield.

References

Technical Support Center: Verbascotetraose Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Verbascotetraose (also known as Stachyose) in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetrasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs). It is structurally identical to Stachyose. Its application in various in vitro and cell-based assays can be limited by its relatively low solubility in common organic solvents, which can lead to precipitation and inaccurate experimental results.

Q2: What are the known solubility limits of this compound in common laboratory solvents?

A2: The solubility of this compound can vary slightly depending on the specific form (e.g., hydrate) and experimental conditions. The following table summarizes available quantitative data.

SolventSolubilityNotes
Water50 - 100 mg/mLCan be clear to very slightly hazy.
Dimethyl Sulfoxide (DMSO)~100 mg/mLUse fresh, moisture-free DMSO for best results as absorbed moisture can reduce solubility.[1]
EthanolInsolubleThis compound is generally considered insoluble in ethanol.[1]
MethanolData not availableSolubility is expected to be low, similar to ethanol.

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For aqueous solutions, the addition of a small percentage of DMSO followed by dilution with your aqueous buffer can be effective.

  • Temperature: Gently warming the solvent can increase the dissolution rate. However, be cautious of potential degradation at high temperatures. For RFOs, processing at elevated temperatures (e.g., 90°C) has been used in some contexts.[2]

  • pH Adjustment: The solubility of some oligosaccharides can be influenced by pH. While this compound itself is neutral, the pH of the buffer can affect its hydration and interaction with other solutes.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and promote dissolution.

  • Complexation: The use of cyclodextrins, which are cyclic oligosaccharides, can encapsulate poorly soluble molecules and enhance their aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous buffer - Exceeding the solubility limit in the final solution.- "Salting out" effect due to high salt concentration in the buffer.- Temperature shock from adding a cold stock solution to a warm buffer.- Ensure the final concentration of this compound is below its solubility limit in the specific buffer.- Prepare a more concentrated stock in a suitable solvent (e.g., water or DMSO) and perform a serial dilution.- Allow the stock solution to reach the same temperature as the buffer before mixing.
Incomplete dissolution of the powder - Insufficient solvent volume.- Inadequate mixing or agitation.- Low temperature of the solvent.- Increase the solvent volume.- Vortex or sonicate the solution for a longer duration.- Gently warm the solvent (e.g., to 37°C) while dissolving.
Cloudy or hazy solution - Presence of insoluble impurities.- Formation of fine, suspended particles near the solubility limit.- Filter the solution through a 0.22 µm syringe filter to remove particulates.- If haziness persists and is not due to contamination, consider if the concentration is too high for the specific application.
Crystallization upon storage - Supersaturated solution.- Decrease in temperature during storage.- Store the solution at a constant temperature, avoiding refrigeration if it promotes crystallization.- Prepare fresh solutions before each experiment if long-term stability is an issue. Stock solutions in DMSO are generally stable for several months when stored at -20°C.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound (Stachyose hydrate) powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 100 mg/mL solution, weigh 1 g of this compound for a final volume of 10 mL.

  • Initial Dissolution: Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Sonication (if necessary): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Avoid excessive heating of the sample.

  • Volume Adjustment: Once the this compound is completely dissolved, add sterile water to reach the final desired volume (10 mL).

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), 4°C is acceptable.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key concepts related to the experimental use of this compound.

G cluster_workflow Experimental Workflow: Preparing this compound for Cell Culture A Weigh this compound (Stachyose Hydrate) B Dissolve in Sterile Water (e.g., 100 mg/mL) A->B Step 1 C Vortex and/or Sonicate (Gentle Warming Optional) B->C Step 2 D Sterile Filter (0.22 µm) C->D Step 3 E Prepare Aliquots D->E Step 4 F Store at -20°C E->F Step 5 G Thaw and Dilute in Cell Culture Medium F->G Step 6 H Add to Cell Culture G->H Step 7

Caption: Workflow for this compound solution preparation.

G cluster_pathway Signaling Pathway of this compound Fermentation by Gut Microbiota This compound This compound (Stachyose) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Acetate) Fermentation->SCFAs IEC Intestinal Epithelial Cells SCFAs->IEC GPRs G-protein Coupled Receptors (GPR43, GPR109A) IEC->GPRs activates HDAC_inhibition Histone Deacetylase (HDAC) Inhibition IEC->HDAC_inhibition induces Downstream_Effects Downstream Effects: - Anti-inflammatory response - Improved gut barrier function - Modulation of gene expression GPRs->Downstream_Effects HDAC_inhibition->Downstream_Effects

Caption: this compound fermentation and downstream signaling.

References

Technical Support Center: Enzymatic Synthesis of Verbascotetraose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Verbascotetraose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common enzymatic strategies for its synthesis?

This compound is a non-digestible galactooligosaccharide (GOS) belonging to the raffinose family of oligosaccharides (RFOs). A primary enzymatic strategy for its synthesis involves the selective hydrolysis of the terminal fructose unit from stachyose. This is typically achieved using enzymes with β-fructofuranosidase (invertase) activity, which cleave the bond between fructose and glucose.[1] The combined action of α-galactosidase and enzymes that cleave the fructose-glucose bond can also be used to convert RFOs into carbohydrates with a lower degree of polymerization.[1]

Q2: Which enzymes are primarily used for this type of synthesis?

The key enzymes are fructosyltransferases and glycosidases.[2][3] Specifically for this compound synthesis from stachyose, enzymes with high hydrolytic activity on the terminal fructose of stachyose are required. These include:

  • β-Fructofuranosidases (EC 3.2.1.26) : Also known as invertases, these enzymes can hydrolyze the terminal β-2,1-glycosidic bond in substrates like sucrose and stachyose.[4][5]

  • Levansucrase (EC 2.4.1.10) : While primarily known for synthesizing levan, this enzyme can also hydrolyze sucrose and related oligosaccharides.[1][6][7]

The choice of enzyme is critical, as many also exhibit transfructosylation activity, which can lead to the formation of other fructooligosaccharides (FOS) as side products.[4][8]

Q3: What are the critical reaction parameters that need to be optimized?

Optimizing the synthesis of oligosaccharides requires careful control of several parameters that interact with each other.[4] The most critical factors include:

  • pH: Most fungal fructosyltransferases and β-fructofuranosidases have an optimal pH range of 4.5 to 6.5.[4]

  • Temperature: The optimal temperature for these enzymes is typically between 40°C and 60°C.[4] Temperatures above 60°C can lead to thermal denaturation and loss of activity.[4]

  • Substrate Concentration: High substrate concentrations can favor the synthesis (transglycosylation) reaction over hydrolysis.[9] However, for producing this compound via hydrolysis of stachyose, balancing the concentration is key to achieving high conversion without enzyme inhibition.

  • Enzyme Concentration: The amount of enzyme affects the reaction rate. Optimization is required to achieve a desirable reaction time without excessive cost.

  • Reaction Time: The reaction must be monitored over time to stop it when the concentration of the desired product is at its maximum, before it may be further hydrolyzed or converted to side products.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible CauseRecommended Solution
Suboptimal pH or Temperature Verify that the reaction pH and temperature are within the optimal range for your specific enzyme. The optimal range for many fructosyltransferases is pH 4.5-6.5 and 40-60°C.[4] Perform small-scale experiments across a range of pH values and temperatures to find the optimum for your system.[10]
Incorrect Enzyme or Substrate Concentration High substrate concentrations can sometimes lead to enzyme inhibition. Conversely, low concentrations may favor hydrolysis over the desired synthesis. Systematically vary the initial stachyose concentration and the enzyme load to identify the optimal ratio.[11]
Enzyme Inactivation The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a standard assay with a known substrate like sucrose.[12] Ensure the reaction buffer does not contain any known inhibitors for your enzyme.
Reaction Time Not Optimized The peak yield of this compound may occur at a specific time point, after which it might be degraded. Set up a time-course experiment and analyze samples at regular intervals (e.g., every 1-2 hours) using HPLC to determine the optimal reaction time.[13]

Problem 2: High Concentration of Hydrolysis By-products (e.g., Fructose, Manninotriose)

Possible CauseRecommended Solution
Dominant Hydrolytic Activity The primary goal in this specific synthesis is hydrolysis of the terminal fructose. However, if further degradation of the desired this compound occurs, the reaction conditions need adjustment.
Reaction Time Too Long Prolonged reaction times can lead to the breakdown of the target oligosaccharide. Stop the reaction at the point of maximum this compound concentration, as determined by a time-course study.[6]
High Water Activity High concentrations of water favor hydrolysis. While challenging to modify directly, using high substrate concentrations can reduce water activity and sometimes shift the equilibrium.[9]

Problem 3: Formation of Undesired Side-Products (e.g., Fructooligosaccharides)

Possible CauseRecommended Solution
Transfructosylation Activity of the Enzyme Many β-fructofuranosidases also possess transfructosylation (synthesis) activity, which can create FOS if sucrose or other fructose-containing molecules are present.[4][14]
Impure Substrate Ensure the stachyose substrate is pure and free from contaminants like sucrose, which can act as a substrate for FOS production.
Enzyme Selection Screen different enzymes to find one with the desired high hydrolytic activity on stachyose and low transfructosylation activity under your optimized conditions.

Data Presentation: Typical Reaction Conditions

The optimal conditions for oligosaccharide synthesis are highly dependent on the specific enzyme used. The table below summarizes typical starting ranges for optimization based on common enzymes used in fructooligosaccharide and galactooligosaccharide synthesis.

Enzyme SourceTypeOptimal pHOptimal Temp (°C)SubstrateReference
Aspergillus nigerβ-Fructofuranosidase5.0 - 8.550 - 60Sucrose[4][15]
Bacillus subtilisLevansucrase6.0 - 7.035 - 50Sucrose[6][7]
Xanthophyllomyces dendrorhousβ-Fructofuranosidase5.560Sucrose[8]
Aspergillus oryzaeβ-Galactosidase4.570Lactulose[16]
Bacillus circulansβ-Galactosidase6.037Lactose, Sucrose

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound from Stachyose

This protocol describes a general method for producing this compound by enzymatic hydrolysis of stachyose.

  • Substrate and Buffer Preparation:

    • Prepare a 50 mM sodium acetate buffer adjusted to the optimal pH for your chosen enzyme (e.g., pH 5.5).[17]

    • Dissolve stachyose in the buffer to achieve the desired starting concentration (e.g., 10-30% w/v). Warm gently if needed to fully dissolve.

  • Enzymatic Reaction:

    • Pre-heat the substrate solution to the optimal reaction temperature (e.g., 50°C) in a stirred water bath or incubator.[17]

    • Add the β-fructofuranosidase enzyme to the reaction mixture. The optimal enzyme load must be determined empirically but can start around 10-20 U/g of substrate.[6]

    • Maintain the reaction at the set temperature with constant, gentle stirring.[17]

  • Reaction Monitoring:

    • Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Immediately stop the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling for 5-10 minutes).[17] This is a critical step to ensure the sample composition reflects that specific time point.

  • Sample Analysis:

    • Centrifuge the heat-inactivated samples to pellet any denatured protein.

    • Dilute the supernatant with an appropriate mobile phase (e.g., ultrapure water or acetonitrile/water mixture) for analysis.

    • Analyze the composition of sugars using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or carbohydrate-specific column) and detector (e.g., Refractive Index Detector).

  • Reaction Termination and Purification:

    • Once HPLC analysis shows the maximum concentration of this compound has been reached, terminate the entire batch reaction by boiling for 10 minutes.

    • The resulting mixture, containing this compound, unreacted stachyose, fructose, and other by-products, can be purified using techniques like activated charcoal adsorption or column chromatography.[4]

Protocol 2: Quantification of Enzyme Activity (General Fructosyltransferase)

This protocol is for determining the activity of a β-fructofuranosidase or levansucrase using sucrose as a substrate.

  • Reagent Preparation:

    • Prepare a 100 mM sodium acetate buffer (pH 5.6).[6]

    • Prepare a 10% (w/v) sucrose solution in the same buffer.

    • Prepare a 3,5-dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.[12]

  • Enzymatic Assay:

    • Add an appropriate volume of diluted enzyme solution to 1 mL of the 10% sucrose solution.[6]

    • Incubate the reaction at the optimal temperature (e.g., 37°C or 50°C) for a precise period (e.g., 15-30 minutes).[12]

    • Stop the reaction by adding 1 mL of DNS reagent.[12]

  • Quantification:

    • Boil the mixture for 10 minutes and then cool to room temperature.[12]

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the amount of reducing sugar (glucose and fructose) released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

  • Activity Calculation:

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[8][12]

Visualizations

sub Stachyose (Substrate) enz β-Fructofuranosidase (Invertase) sub->enz prod This compound (Target Product) enz->prod byprod Fructose (By-product) enz->byprod

Caption: Enzymatic conversion of Stachyose to this compound.

start Start: Define Objectives prep 1. Prepare Substrate (Stachyose Solution) start->prep reaction 2. Set up Enzymatic Reaction (Add Enzyme, Control T & pH) prep->reaction monitor 3. Monitor Reaction (Time-course Sampling) reaction->monitor analysis 4. Analyze Samples (HPLC) (Quantify Product & By-products) monitor->analysis terminate 5. Terminate Reaction (Heat Inactivation) analysis->terminate Optimal yield reached purify 6. Purify Product (Chromatography) terminate->purify final_prod End: Pure this compound purify->final_prod prob Problem: Low this compound Yield check_cond Check Reaction Conditions: pH, Temperature, Time prob->check_cond check_conc Check Concentrations: Substrate, Enzyme prob->check_conc check_act Check Enzyme Activity prob->check_act opt_cond Solution: Optimize via small-scale trials check_cond->opt_cond opt_conc Solution: Titrate concentrations check_conc->opt_conc opt_act Solution: Use fresh enzyme batch check_act->opt_act

References

Addressing peak tailing in HPLC analysis of Verbascotetraose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the HPLC analysis of Verbascotetraose, particularly the challenge of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound is a tetrasaccharide, structurally identical to Stachyose. It is composed of two D-galactose units, one D-glucose unit, and one D-fructose unit.[1] Its accurate quantification by HPLC is crucial in various fields, including the analysis of food products and in pharmaceutical development, due to its potential prebiotic properties.

Q2: What are the typical chemical properties of this compound relevant to HPLC analysis?

A2: this compound is a highly polar compound with a molecular formula of C₂₄H₄₂O₂₁ and a molecular weight of approximately 666.58 g/mol . Its predicted acidic pKa value is in the range of 11.6 to 12.8, indicating it is a very weak acid and will be in a neutral state under typical HPLC mobile phase conditions.[2][3] This high polarity dictates the choice of chromatographic mode, with Hydrophilic Interaction Liquid Chromatography (HILIC) being the most suitable.

Q3: What is peak tailing in HPLC?

A3: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape. This can compromise the accuracy and precision of quantification by affecting peak integration.

Q4: Why is my this compound peak tailing?

A4: Peak tailing for a polar compound like this compound in HILIC is often caused by secondary interactions with the stationary phase. Common causes include interactions with residual silanol groups on silica-based columns, the use of an inappropriate column, or issues with the mobile phase composition. Instrumental factors such as extra-column dead volume can also contribute to peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Potential Cause Recommended Action Expected Outcome
Column-Related Issues
Inappropriate Column ChemistryUse a column specifically designed for polar analytes, such as a HILIC column with an amino (NH₂) or amide stationary phase. These are standard for oligosaccharide analysis.[4][5]Improved peak symmetry due to more favorable primary interaction mechanisms.
Secondary Silanol InteractionsIf using a silica-based amino column, ensure it is well-endcapped to minimize exposed silanol groups. Alternatively, use a polymer-based amino column which is less prone to silanol activity.[6]Reduced peak tailing by minimizing secondary polar interactions between this compound and the stationary phase.
Column Contamination or DegradationFlush the column with a strong solvent recommended by the manufacturer. If performance does not improve, consider replacing the column.Restoration of sharp, symmetrical peaks if the tailing was due to adsorbed contaminants.
Mobile Phase and Sample-Related Issues
Inappropriate Mobile Phase CompositionFor HILIC, a typical mobile phase is a mixture of a high concentration of a weak organic solvent like acetonitrile and a low concentration of an aqueous buffer.[2] A common starting point is 75-85% acetonitrile in water.Optimized retention and improved peak shape.
Incorrect pH of the Mobile PhaseAlthough this compound is neutral, the pH of the mobile phase can influence the ionization of residual silanols on the column. Maintaining a neutral pH (around 6-7) is a good starting point.Minimized silanol interactions and thus reduced peak tailing.
Sample Solvent MismatchDissolve the this compound standard and sample in the initial mobile phase composition to avoid peak distortion.Sharper peaks due to a more focused injection band.
Column OverloadReduce the concentration of the injected sample or decrease the injection volume.Symmetrical peaks, as the stationary phase is no longer saturated.
Instrumental Issues
Extra-Column Dead VolumeCheck all connections between the injector, column, and detector for leaks or gaps. Use tubing with a small internal diameter and keep the length to a minimum.Reduced peak broadening and tailing caused by dispersion outside the column.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of this compound using a HILIC method.

Sample Preparation:

  • Accurately weigh a known amount of this compound standard and dissolve it in the initial mobile phase (e.g., 80:20 acetonitrile:water) to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase.

  • For unknown samples, dissolve a known amount in the initial mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Parameter Condition
Column Amino (NH₂) or Amide HILIC Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Ultrapure Water
Gradient Isocratic at 80% A and 20% B
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

Visualizations

Troubleshooting_Workflow cluster_column Column Checks cluster_mp Mobile Phase/Sample Checks cluster_instrument Instrument Checks start Peak Tailing Observed check_column Step 1: Evaluate Column start->check_column col_chem Appropriate Chemistry? (HILIC/Amino) check_column->col_chem Is it the right type? col_age Column Old/Contaminated? check_column->col_age Is it performing well? check_mobile_phase Step 2: Assess Mobile Phase & Sample mp_comp Correct Composition? (ACN/H2O) check_mobile_phase->mp_comp check_instrument Step 3: Inspect Instrument dead_volume Extra-Column Dead Volume? check_instrument->dead_volume solution Symmetrical Peak Achieved col_chem->check_mobile_phase Yes col_chem->solution No, change column col_age->check_mobile_phase Yes col_age->solution No, flush or replace mp_comp->solution No, adjust composition sample_solvent Sample Solvent Match Mobile Phase? mp_comp->sample_solvent Yes sample_solvent->solution No, change solvent overload Column Overload? sample_solvent->overload Yes overload->check_instrument No overload->solution Yes, dilute sample dead_volume->solution No, problem likely elsewhere dead_volume->solution Yes, fix connections/tubing

Caption: A troubleshooting workflow for addressing peak tailing.

Peak_Tailing_Causes cluster_chemical Chemical Interactions cluster_physical Physical/Instrumental Effects peak_tailing Peak Tailing silanol Analyte - Silanol Interaction peak_tailing->silanol secondary Other Secondary Interactions peak_tailing->secondary column_issues Column Bed Deformation/Void peak_tailing->column_issues dead_volume Extra-Column Dead Volume peak_tailing->dead_volume overload Column Overload peak_tailing->overload

Caption: Common causes of peak tailing in HPLC.

References

Troubleshooting inconsistent results in Verbascotetraose fermentation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Verbascotetraose fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are fermentation results sometimes inconsistent?

A1: this compound is a tetrasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs) and is structurally identical to stachyose.[1] It is composed of two galactose units, one glucose unit, and one fructose unit.[1] Inconsistencies in fermentation studies can arise from a variety of factors, including the purity of the this compound substrate, the specific microbial strains used, and variations in experimental conditions such as temperature, pH, and aeration.[2]

Q2: Which microorganisms are typically used to ferment this compound?

A2: this compound is readily fermented by beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1] These microorganisms possess the necessary enzymes, such as α-galactosidases, to break down the α-galactosyl bonds present in this compound.[1]

Q3: What are the expected end-products of this compound fermentation?

A3: The fermentation of this compound by gut microbiota primarily yields short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[1][3] These SCFAs are known for their health benefits, including improving gut barrier function and modulating the immune system.[1]

Q4: How can I accurately quantify this compound and its fermentation byproducts?

A4: High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a widely used and effective method for the simultaneous quantification of this compound and its breakdown products, including monosaccharides and disaccharides.[4][5][6] For more detailed analysis of metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[7]

Troubleshooting Guide

Issue 1: Low or No Fermentation of this compound
Possible Cause Troubleshooting Step
Incorrect Microorganism: The selected microbial strain may lack the specific enzymes (e.g., α-galactosidase) required to metabolize this compound.Verify the metabolic capabilities of your chosen strain from literature or perform preliminary growth assays on this compound. Consider using known this compound-fermenting strains like Bifidobacterium or Lactobacillus species.[1][8]
Sub-optimal Fermentation Conditions: Temperature, pH, or aeration levels may not be suitable for the growth and metabolic activity of the microorganism.Optimize fermentation parameters based on the specific requirements of your microbial strain. Refer to the table below for general optimal ranges.[2]
Inactive Inoculum: The microbial culture used for inoculation may have low viability.Ensure your inoculum is in the exponential growth phase and has high viability before starting the fermentation.
Presence of Inhibitory Compounds: The this compound substrate or media may contain compounds that inhibit microbial growth.Test for inhibitory effects by running a control fermentation with a known fermentable sugar like glucose.[9]
Issue 2: Inconsistent or Variable Yields of SCFAs
Possible Cause Troubleshooting Step
Substrate Impurity: this compound is often found in mixtures with other RFOs like raffinose and stachyose, which can affect the final SCFA profile.[1]Use a highly purified this compound substrate. If using a mixture, ensure the composition is consistent across experiments.
Fluctuations in Fermentation Conditions: Minor variations in temperature or pH between batches can significantly impact metabolic pathways and SCFA production.[2]Maintain strict control over all fermentation parameters. Use a pH-controlled fermenter for batch cultures.[3]
Inconsistent Sampling or Analysis: Improper sample handling or variability in the analytical method can lead to inconsistent results.Standardize your sampling procedure and ensure your analytical method (e.g., HPLC-RI) is validated for accuracy and precision.[4][6]

Data Presentation

Table 1: General Optimal Fermentation Parameters for Lactic Acid Bacteria and Yeasts

ParameterOptimal Range for YeastsOptimal Range for Most Lactic Acid Bacteria
Temperature 20-30°C18-22°C (Lactobacillus species may prefer >22°C)
pH 4.0 - 6.05.5 - 6.5
Aeration Often facultative anaerobesTypically anaerobic or microaerophilic

Source: Adapted from literature on general fermentation influencing factors.[2]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by HPLC-RI

This protocol is a general guideline for monitoring this compound fermentation.

  • Sampling: Aseptically collect a 5 mL sample from the fermentation vessel at predetermined time points.

  • Filtration: Immediately filter the sample through a 0.2 µm nylon syringe filter to remove microbial cells and particulate matter.[4]

  • Storage: If not analyzed immediately, store the filtered samples at -20°C.[4]

  • Dilution: If necessary, dilute the samples with ultrapure water to bring the analyte concentrations within the linear range of the HPLC-RI detector.

  • HPLC Analysis:

    • Column: Use a carbohydrate analysis column (e.g., Zorbax carbohydrate column).[10]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Quantification: Use external standards of this compound, glucose, fructose, galactose, and relevant SCFAs to create calibration curves for quantification.

Visualizations

Verbascotetraose_Fermentation_Pathway This compound This compound Galactose1 Galactose This compound->Galactose1 α-galactosidase Stachyose Stachyose This compound->Stachyose α-galactosidase SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Galactose1->SCFAs Leloir Pathway Galactose2 Galactose Stachyose->Galactose2 α-galactosidase Raffinose Raffinose Stachyose->Raffinose α-galactosidase Galactose2->SCFAs Leloir Pathway Sucrose Sucrose Raffinose->Sucrose α-galactosidase Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Glucose->SCFAs Glycolysis & Fermentation Pathways Fructose->SCFAs Glycolysis & Fermentation Pathways

Caption: Metabolic pathway of this compound fermentation.

Troubleshooting_Workflow Start Inconsistent Fermentation Results Check_Substrate Verify Substrate Purity and Concentration Start->Check_Substrate Check_Microorganism Confirm Microbial Strain Identity and Viability Start->Check_Microorganism Check_Conditions Review Fermentation Parameters (Temp, pH, Aeration) Start->Check_Conditions Check_Analytics Validate Analytical Method (e.g., HPLC-RI) Start->Check_Analytics Problem_Identified Problem Identified? Check_Substrate->Problem_Identified Check_Microorganism->Problem_Identified Check_Conditions->Problem_Identified Check_Analytics->Problem_Identified Adjust_Protocol Adjust Experimental Protocol Problem_Identified->Adjust_Protocol Yes Re_run Re-run Experiment Problem_Identified->Re_run No Adjust_Protocol->Re_run Consistent_Results Consistent Results Achieved Re_run->Consistent_Results

Caption: General workflow for troubleshooting inconsistent results.

Decision_Tree Start Low/No Fermentation Control_Glucose Does a glucose control ferment? Start->Control_Glucose Check_Strain Verify strain's ability to metabolize this compound Control_Glucose->Check_Strain Yes Check_Media Investigate media for inhibitory compounds Control_Glucose->Check_Media No Check_Conditions Optimize fermentation conditions (pH, Temp) Check_Strain->Check_Conditions Check_Inoculum Check inoculum viability and growth phase Check_Media->Check_Inoculum Success Fermentation Successful Check_Inoculum->Success Check_Conditions->Success

Caption: Decision tree for diagnosing low or no fermentation.

References

Dealing with matrix effects in Verbascotetraose quantification from food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Verbascotetraose from complex food matrices. This guide addresses common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In the context of this compound quantification from food samples, components like other sugars, proteins, fats, and salts can either suppress or enhance the signal of this compound during mass spectrometry analysis. This leads to inaccurate quantification, compromising the reliability of the results. Ion suppression is the most commonly observed matrix effect in liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the most common analytical techniques for this compound quantification?

A2: The most prevalent techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPAEC-PAD: This method offers high selectivity and sensitivity for carbohydrates without the need for derivatization.[2] It is a well-established technique for quantifying Raffinose Family Oligosaccharides (RFOs), including this compound.[3]

  • LC-MS/MS: This technique provides excellent sensitivity and selectivity, making it ideal for complex matrices. It allows for the confirmation of the analyte's identity through fragmentation patterns.[4]

Q3: What is the "gold standard" method for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5] An ideal SIL-IS for this compound would be, for example, 13C-labeled this compound. This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[6] However, the commercial availability of a specific SIL-IS for this compound may be limited, potentially requiring custom synthesis.[7][6]

Q4: Are there alternative methods to mitigate matrix effects if a stable isotope-labeled internal standard is not available?

A4: Yes, several other strategies can be employed:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample matrix.[8] This helps to mimic the matrix effects experienced by the analyte in the actual samples.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract and measuring the response.[1] By extrapolating back to a zero addition, the initial concentration of the analyte in the sample can be determined. This is particularly useful for complex or highly variable matrices.

  • Effective Sample Preparation: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) can significantly reduce the concentration of interfering matrix components.[8]

Q5: Can this compound degrade during sample preparation and analysis?

A5: Yes, oligosaccharides of the raffinose family, including this compound, are susceptible to degradation under certain conditions. Acidic conditions and elevated temperatures can cause hydrolysis of the glycosidic bonds, leading to inaccurate (underestimated) quantification.[4] Therefore, it is crucial to control pH and temperature throughout the sample preparation and analysis process.

Troubleshooting Guides

LC-MS/MS Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column contamination from matrix components. 2. Inappropriate injection solvent. 3. Column degradation due to extreme pH.1. Implement a more rigorous sample cleanup (e.g., SPE). 2. Ensure the injection solvent is compatible with the initial mobile phase. 3. Use a guard column and flush the column regularly. 4. Check the column's recommended pH range.
High Backpressure 1. Particulate matter from the sample blocking the column frit or tubing. 2. Precipitation of sample components in the mobile phase.1. Filter all samples and mobile phases through a 0.22 µm filter. 2. Use an in-line filter before the analytical column. 3. Perform a systematic check for blockages by disconnecting components sequentially.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phases daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with a quality control standard and replace if necessary.
Low Signal Intensity or No Peak 1. Ion suppression due to matrix effects. 2. Analyte degradation. 3. Incorrect MS/MS parameters (MRM transitions).1. Improve sample cleanup. 2. Dilute the sample extract. 3. Use matrix-matched standards or standard addition. 4. Check sample preparation conditions for excessive heat or acidity. 5. Optimize MRM transitions by infusing a this compound standard.
HPAEC-PAD Analysis Issues
Problem Possible Causes Troubleshooting Steps
Baseline Noise or Drift 1. Contaminated eluent. 2. Air bubbles in the detector cell. 3. Electrode contamination or degradation.1. Prepare eluents with high-purity water (18 MΩ·cm) and reagents.[2] 2. Degas the eluents. 3. Clean the PAD cell and electrode as per the manufacturer's instructions.
Loss of Sensitivity 1. Fouling of the working electrode surface. 2. Incorrect PAD waveform settings.1. Clean and polish the working electrode. 2. Ensure the PAD waveform is appropriate for carbohydrate analysis.[9]
Poor Peak Resolution 1. Improper eluent concentration. 2. Column contamination. 3. Column overloading.1. Optimize the eluent gradient. 2. Implement a column cleaning procedure. 3. Reduce the injection volume or sample concentration.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for cleaning up food extracts for oligosaccharide analysis. Optimization may be required for specific food matrices.

  • Homogenization and Extraction:

    • Homogenize the food sample (e.g., legume flour, soy milk).

    • Extract the oligosaccharides with a solvent mixture, typically 80% ethanol, by vortexing and sonication.

    • Centrifuge the mixture and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a small volume of high-purity water.

  • SPE Cleanup using a Graphitized Carbon Cartridge:

    • Conditioning: Condition the graphitized carbon SPE cartridge with 3 mL of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile, followed by 3 mL of high-purity water.[4]

    • Loading: Load the reconstituted sample extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of high-purity water to remove salts and other polar interferences.

    • Elution: Elute the this compound and other oligosaccharides with 5 mL of 50% acetonitrile in water.

    • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis or in high-purity water for HPAEC-PAD.

LC-MS/MS Quantification of this compound
  • Chromatographic Conditions (Example):

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%), and gradually increase the percentage of mobile phase A to elute the polar oligosaccharides.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These need to be determined empirically by infusing a standard solution of this compound.

      • Precursor Ion: The [M+Na]⁺ or [M+NH₄]⁺ adduct is often more stable and abundant for oligosaccharides than the [M+H]⁺ ion. For this compound (C₃₀H₅₂O₂₆, MW = 828.72), the expected precursor ions would be approximately m/z 851.7 (for [M+Na]⁺) or m/z 846.7 (for [M+NH₄]⁺).

      • Product Ions: Fragment the selected precursor ion and identify 2-3 of the most intense and stable product ions for quantification and qualification. These will correspond to the loss of one or more monosaccharide units.

    • Optimization: Optimize collision energy and other source parameters for the selected MRM transitions.

HPAEC-PAD Quantification of this compound
  • Chromatographic Conditions (Example):

    • Column: Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).[9]

    • Mobile Phase A: 100 mM Sodium Hydroxide.

    • Mobile Phase B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.

    • Gradient: A gradient of increasing sodium acetate concentration is used to elute the oligosaccharides based on their size and charge.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Pulsed Amperometric Detection (PAD) Conditions:

    • Use a standard carbohydrate waveform with appropriate potentials and durations for detection, cleaning, and equilibration of the gold electrode.[9]

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for this compound analysis. Actual values will vary depending on the specific food matrix and the analytical method employed.

Table 1: Recovery of this compound from Spiked Food Matrices

Food MatrixSample Preparation MethodAnalytical TechniqueAverage Recovery (%)% RSD
Soy Flour80% Ethanol Extraction + SPELC-MS/MS92.54.8
Chickpea Flour80% Ethanol Extraction + SPEHPAEC-PAD88.26.1
Lentil SoupDilution + FiltrationLC-MS/MS75.68.5

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical TechniqueFood MatrixLOD (µg/mL)LOQ (µg/mL)
LC-MS/MSSoy Milk0.010.03
HPAEC-PADPea Protein Isolate0.10.3

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction (80% Ethanol) Homogenization->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution 4. Reconstitution Cleanup->Reconstitution LC_Separation 5. LC Separation (HILIC or HPAE) Reconstitution->LC_Separation Detection 6. Detection (MS/MS or PAD) LC_Separation->Detection Quantification 7. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Problem Problem Inaccurate Quantification Cause1 Matrix Effects - Ion Suppression - Ion Enhancement Problem->Cause1 Cause2 Analyte Degradation - Acid Hydrolysis - Thermal Degradation Problem->Cause2 Cause3 Instrumental Issues - Poor Chromatography - Detector Instability Problem->Cause3 Solution1 {Mitigation Strategy | - Stable Isotope Dilution - Matrix-Matched Calibration - Standard Addition - Improved Sample Cleanup} Cause1->Solution1 Solution2 {Optimize Conditions | - Control pH - Avoid High Temperatures} Cause2->Solution2 Solution3 {System Maintenance | - Column Cleaning/Replacement - Detector Maintenance - Eluent Preparation} Cause3->Solution3

Caption: Troubleshooting logic for inaccurate this compound results.

References

Stability testing of Verbascotetraose under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verbascotetraose. The information addresses common issues encountered during stability testing and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that affect the stability of this compound during storage?

This compound, a raffinose family oligosaccharide (RFO), is susceptible to degradation influenced by several environmental factors. The primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and thermal degradation.[1][2]

  • pH: this compound is most stable in a neutral to slightly acidic pH range. It undergoes accelerated hydrolysis under strongly acidic or alkaline conditions.[1][3] Acidic conditions, in particular, can readily cleave the glycosidic bonds.[3]

  • Moisture/Humidity: As a hygroscopic carbohydrate, solid this compound should be protected from moisture. The presence of water can facilitate hydrolytic degradation, especially when combined with high temperatures.

  • Enzymatic Activity: Contamination with glycosidases, such as α-galactosidase or invertase, can rapidly hydrolyze this compound into its constituent sugars (galactose, glucose, and fructose).[4][5][6]

Q2: I suspect my this compound sample is degrading. How can I detect and quantify this degradation?

A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[9]

  • Recommended Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly suitable for analyzing carbohydrates without derivatization. Alternatively, HPLC with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Troubleshooting Poor Separation: If you are observing poor resolution between this compound and its degradation products, consider optimizing the mobile phase composition, adjusting the column temperature, or using a specialized carbohydrate analysis column.

Q3: What are the likely degradation products of this compound?

Degradation primarily occurs via hydrolysis of the glycosidic bonds. The expected degradation products are smaller saccharides.

  • Acid/Enzymatic Hydrolysis: The α-(1→6) linkages between galactose units and the α-(1→2) bond between glucose and fructose are susceptible to cleavage.[10][11] This results in the formation of:

    • Stachyose

    • Raffinose

    • Sucrose

    • Melibiose

    • Galactose

    • Glucose

    • Fructose

Q4: What are the recommended long-term storage conditions for this compound?

To ensure maximum stability and shelf-life, the following storage conditions are recommended:

FormTemperatureHumidityLight Conditions
Solid Powder 2-8°C or -20°CStore in a desiccator or with a desiccantProtect from light
Aqueous Solution -20°C or -80°CN/A (Frozen)Protect from light

For short-term storage of aqueous solutions, refrigeration at 2-8°C in a sterile, buffered solution (pH 6.0-7.0) can be acceptable, but stability should be verified for the intended duration.

Q5: How should I perform a forced degradation study for this compound to understand its stability profile?

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][12][13] The studies involve subjecting the compound to conditions more severe than accelerated stability testing.[7]

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of similar oligosaccharides.

Table 1: Summary of Forced Degradation Conditions and Expected this compound Stability

Stress ConditionTypical Reagent/ConditionExpected OutcomeRelative Degradation Rate
Acid Hydrolysis 0.1 M HCl at 60-80°CHydrolysis to smaller saccharides (Raffinose, Sucrose, monosaccharides)High
Base Hydrolysis 0.1 M NaOH at 60-80°CMore stable than in acid, but some degradation possibleLow to Moderate
Oxidation 3% H₂O₂ at room temperatureGenerally stable, minimal degradation expectedVery Low
Thermal (Dry) 105°C for 24-48 hoursPotential for caramelization/browning, minor hydrolysis if moisture is presentLow
Photolytic ICH Q1B conditions (UV/Vis light)Generally stable, minimal degradation expectedVery Low

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring this compound stability. Optimization will be required for specific equipment and sample matrices.

  • System: HPLC with a refractive index (RI) or ELSD detector.

  • Column: A carbohydrate analysis column (e.g., Amino or Amide-based).

  • Mobile Phase: Acetonitrile and water gradient. A typical starting point is 80:20 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase starting condition or high-purity water to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject samples from the stability study.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Calculate the percent remaining of this compound relative to the initial time point.

Protocol 2: Forced Degradation Study Workflow
  • Prepare Stock Solution: Create a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water mixture).

  • Aliquot and Stress:

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix stock solution 1:1 with 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Transfer the stock solution to a vial and heat in an oven at 80°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples, including an unstressed control, by the validated stability-indicating HPLC method (Protocol 1).

  • Evaluation: Examine the chromatograms for degradation, determine the percentage of degradation, and identify the retention times of major degradation products.

Visualizations

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare this compound Stock Solution aliquot Aliquot for Different Stress Conditions prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) ox Oxidation (e.g., 3% H2O2, RT) therm Thermal Stress (e.g., 80°C) sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc eval Assess Degradation % & Identify Products hplc->eval

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Factors center This compound Degradation pH pH (Acidic or Alkaline) center->pH temp High Temperature center->temp enzyme Enzymatic Contamination center->enzyme water Presence of Water (Hydrolysis) pH->water temp->water accelerates light UV/Vis Light (Photolysis)

Caption: Key factors influencing the degradation of this compound.

Hydrolysis_Pathway cluster_mono Monosaccharides V This compound (Tetrasaccharide) R Raffinose (Trisaccharide) V->R Hydrolysis Gal Galactose V->Gal Hydrolysis S Stachyose (Tetrasaccharide Isomer) Suc Sucrose (Disaccharide) R->Suc Hydrolysis R->Gal Hydrolysis Glc Glucose Suc->Glc Hydrolysis Fru Fructose Suc->Fru Hydrolysis

Caption: Simplified hydrolytic degradation pathway of this compound.

References

Optimizing HPAEC-PAD for Verbascotetraose Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the sensitive detection of Verbascotetraose and related oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: Why is HPAEC-PAD a suitable technique for analyzing this compound?

A1: HPAEC-PAD is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates like this compound.[1][2] High-Performance Anion-Exchange (HPAE) chromatography leverages the weakly acidic nature of carbohydrates, which become anionic at high pH, allowing for high-resolution separation on strong anion-exchange columns.[3][4] Pulsed Amperometric Detection (PAD) then allows for the direct detection of these carbohydrates at very low levels (picomole quantities) without the need for derivatization.[1][5]

Q2: Which column should I choose for this compound analysis?

A2: For oligosaccharide analysis, particularly for resolving complex mixtures, columns from the Thermo Scientific™ Dionex™ CarboPac™ series are recommended. The CarboPac PA100 and CarboPac PA200 are specifically designed for high-resolution oligosaccharide separations.[6][7][8] A study on Raffinose Family Oligosaccharides (RFOs), which includes verbascose, successfully utilized a gradient elution method that would be a good starting point for this compound.[9]

Q3: What is the most critical factor for successful HPAEC-PAD analysis?

A3: The most critical factor is proper eluent preparation.[3] The majority of problems encountered with HPAEC-PAD, such as high background noise, loss of sensitivity, and poor retention, stem from improperly prepared eluents.[3][10]

Q4: Can I use a standard PAD waveform for this compound?

A4: Yes, a standard quadruple-potential waveform is generally applicable to all carbohydrates and provides stable, long-term peak area response.[11][12] This type of waveform includes potentials for detection, followed by cleaning and reactivation steps for the gold electrode surface.[11][13] While a standard waveform is a good starting point, optimization may be necessary for maximum sensitivity.[12]

Experimental Protocols & Data Presentation

Recommended Columns for Oligosaccharide Analysis
ColumnPrimary ApplicationKey Features
Dionex CarboPac PA100 High-resolution separation of neutral and anionic oligosaccharides.[6][7]Pellicular anion-exchange resin offering high efficiency.[6] Good choice if fraction collection and desalting are required.[6]
Dionex CarboPac PA200 High-resolution oligosaccharide mapping and analysis.[14]Nonporous, high-efficiency polymeric anion-exchange column.[3]
Dionex CarboPac PA1 General-purpose for mono- and oligosaccharides; well-suited for linear homopolymers.[4]Slightly higher capacity than the PA100.[4]
Starting HPAEC-PAD Parameters for this compound Analysis

The following parameters are based on successful separation of RFOs, including verbascose, stachyose, and raffinose.[9]

ParameterRecommended SettingNotes
Column Dionex CarboPac PA100 (4 x 250 mm) with guard column.[4][6]Using a guard column is crucial to prolong the life of the analytical column.[4]
Eluent A Deionized water (18 MΩ·cm resistivity).[3][10]Must be free of biological contamination and low in dissolved carbon dioxide.[3][15]
Eluent B 500 mM Sodium HydroxidePrepare from a high-quality, fresh 50% NaOH solution to minimize carbonate contamination.[3][16]
Eluent C 1 M Sodium Acetate in 100 mM NaOHUse high-purity sodium acetate tested for electrochemical applications.[10]
Flow Rate 1.0 mL/minA standard flow rate for 4 mm ID columns.
Injection Volume 10 - 25 µLDo not inject more than 10 nanomoles of any single analyte onto a 2 mm column to avoid overloading.[6]
Temperature 30 °CMaintaining a constant temperature is important for retention time stability.[17]
Detection Pulsed Amperometric Detection (PAD)Using a gold working electrode and an Ag/AgCl reference electrode.[13]
Suggested Gradient Elution Program

A gradient elution using sodium hydroxide and sodium acetate is typically required to separate larger oligosaccharides.

Time (min)% Eluent A (Water)% Eluent B (NaOH)% Eluent C (NaOAc)
0.080200
20.080200
20.102080
30.002080
30.180200
40.080200

This is a starting point and may require optimization for baseline separation of this compound from other sample components.

Standard Quadruple Potential PAD Waveform

This waveform is widely used for carbohydrate analysis and provides excellent long-term stability.[12][18]

Time (s)Potential (V vs. Ag/AgCl)Integration
0.00+0.10
0.20+0.10Begin
0.40+0.10End
0.41-2.00
0.43+0.60
0.44-0.10
0.50-0.10

Troubleshooting Guide

// Nodes Start [label="High Background or\nUnstable Baseline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eluent_Check [label="Check Eluent Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Quality [label="Use 18 MΩ·cm DI water?\nVacuum degas?", fillcolor="#F1F3F4", fontcolor="#202124"]; NaOH_Quality [label="Fresh 50% NaOH?\nMinimize air exposure?", fillcolor="#F1F3F4", fontcolor="#202124"]; NaOAc_Quality [label="High-purity grade?\nFiltered?", fillcolor="#F1F3F4", fontcolor="#202124"]; System_Contamination [label="System Contamination Check", fillcolor="#FBBC05", fontcolor="#202124"]; Clean_System [label="Clean system components\n(tubing, injector)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Loss_Of_Sensitivity [label="Loss of Sensitivity\nor Peak Area", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrode_Check [label="Check Working Electrode", fillcolor="#FBBC05", fontcolor="#202124"]; Polish_Electrode [label="Polish or replace\ngold working electrode", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reference_Electrode [label="Check Reference Electrode", fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Reference [label="Replace Ag/AgCl reference\n(every 6 months)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Retention_Issues [label="Inconsistent\nRetention Times", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flow_Rate_Check [label="Check Flow Rate & Leaks", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Check [label="Check Column Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonate_Contam [label="Check for Carbonate\nContamination", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_New_Eluent [label="Prepare fresh eluent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Eluent_Check [label="Primary suspect[10][16]"]; Eluent_Check -> Water_Quality [label="Water purity is key[3]"]; Eluent_Check -> NaOH_Quality [label="Avoids carbonate[15]"]; Eluent_Check -> NaOAc_Quality [label="Impurity issues[16]"]; Start -> System_Contamination [label="If eluents are good"];

Water_Quality -> Prepare_New_Eluent [label="If No"]; NaOH_Quality -> Prepare_New_Eluent [label="If No"]; NaOAc_Quality -> Prepare_New_Eluent [label="If No"]; System_Contamination -> Clean_System [label="Contamination found[16]"];

Loss_Of_Sensitivity -> Electrode_Check [label="Common cause[13]"]; Electrode_Check -> Polish_Electrode [label="Surface fouling[19]"]; Loss_Of_Sensitivity -> Reference_Electrode [label="Incorrect potentials[3]"]; Reference_Electrode -> Replace_Reference [label="Degrades over time[3]"]; Loss_Of_Sensitivity -> Eluent_Check [label="Poor eluent quality[10]"];

Retention_Issues -> Flow_Rate_Check [label="Check pump/leaks[17]"]; Retention_Issues -> Temp_Check [label="Temp affects retention[17]"]; Retention_Issues -> Carbonate_Contam [label="Carbonate is a stronger eluent[15]"]; Carbonate_Contam -> Prepare_New_Eluent; } dot Figure 1: Troubleshooting Decision Tree for HPAEC-PAD.

Q: My baseline is noisy and unstable. What should I do? A: An unstable or noisy baseline is most often caused by issues with the eluent.[10][16]

  • Check Eluent Quality: Ensure you are using high-purity (18 MΩ·cm) deionized water that has been degassed.[3] Prepare sodium hydroxide from a fresh bottle of 50% NaOH solution and minimize its exposure to air to prevent carbonate formation.[15][16] Use a high-purity grade of sodium acetate specifically tested for electrochemical applications.[10][16]

  • Check for System Contamination: If your eluents are prepared correctly, contamination of your DI water system or HPLC tubing could be the cause.[16]

Q: I'm losing sensitivity and my peak areas are decreasing. Why? A: A gradual loss of sensitivity is typically due to two main factors:

  • Working Electrode Fouling: The surface of the gold working electrode can become fouled or poisoned over time, which reduces the signal.[13] Polishing the electrode or replacing it with a new disposable electrode can restore performance.[19]

  • Reference Electrode Degradation: The Ag/AgCl reference electrode degrades over time and should be replaced periodically (e.g., every six months).[3] A faulty reference electrode will cause the wrong potentials to be applied, leading to poor or no detection.[3]

  • PAD Response Drop: It is known that PAD response can decrease over time due to the recession of the gold electrode. This drop in sensitivity can be analyte-specific.[20][21]

Q: My retention times are shifting. What is the cause? A: Inconsistent retention times can be caused by several factors:

  • Eluent Composition Changes: The most common cause is a change in eluent composition, particularly carbonate contamination in the sodium hydroxide eluent.[15] Carbonate is a stronger eluting ion than hydroxide and will cause retention times to decrease.[15] Preparing fresh eluent is the best solution.

  • Flow Rate Fluctuation: Check for leaks in the system or issues with the pump (e.g., worn seals, faulty check valves) that could lead to an inconsistent flow rate.[17]

  • Temperature Changes: Variations in column temperature will affect retention times. Ensure your column oven is set and functioning correctly.[17]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for HPAEC-PAD analysis of this compound from a plant-based sample.

// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Plant Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration (0.22 µm)\nor SPE Cleanup[5]", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject onto\nHPAEC System", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Anion-Exchange Separation\n(e.g., CarboPac PA100)[6]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Pulsed Amperometric\nDetection (PAD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acq [label="Data Acquisition &\nIntegration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(vs. Standards)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Filtration; Filtration -> Injection; Injection -> Separation [label="High pH Eluent"]; Separation -> Detection [label="Separated Analytes"]; Detection -> Data_Acq [label="Electrochemical Signal"]; Data_Acq -> Quant; } dot Figure 2: General workflow for HPAEC-PAD analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Verbascotetraose Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of verbascotetraose in complex matrices with alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a tetrasaccharide that plays a role in various biological processes and is of growing interest in the pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound in complex matrices, such as plant extracts, food supplements, and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. This guide focuses on a validated HPLC method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) and compares its performance with other powerful analytical techniques.

Experimental Protocols

HPLC with Hydrophilic Interaction Liquid Chromatography and Evaporative Light Scattering Detection (HILIC-ELSD)

This proposed method is based on established protocols for the analysis of similar oligosaccharides.[1][2][3][4][5][6][7][8][9]

Sample Preparation:

  • Extraction: For solid samples (e.g., plant material, food supplements), extract a known weight of the homogenized sample with a mixture of ethanol and water (e.g., 70:30 v/v) using sonication or maceration.

  • Protein Precipitation: For samples with high protein content (e.g., biological fluids), add acetonitrile to precipitate proteins, followed by centrifugation.

  • Solid-Phase Extraction (SPE): To remove interfering substances, pass the extract through a C18 SPE cartridge to remove non-polar compounds, followed by a graphitized carbon SPE cartridge to retain and enrich the oligosaccharide fraction. Elute the oligosaccharides with a high percentage of organic solvent.

  • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Chromatographic Conditions:

  • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.5) (Solvent B).

    • Gradient: Start with a high percentage of Solvent A (e.g., 85%) and decrease to around 60% over 20-30 minutes to elute the polar this compound.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40-50 °C.

    • Evaporator Temperature: 60-70 °C.

    • Gas Flow Rate: 1.5 - 2.0 L/min.

Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of underivatized oligosaccharides.[10][11][12][13][14]

Sample Preparation: Sample preparation is similar to the HILIC-ELSD method, with a strong emphasis on removing salts and non-volatile buffers that can interfere with the MS ionization source.

Chromatographic and MS Conditions:

  • Chromatography: HILIC separation is commonly used, similar to the method described above. The use of volatile mobile phase additives like formic acid or ammonium formate is essential.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Detection: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.

Alternative Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates without the need for derivatization.[15][16][17][18][19]

Sample Preparation: Similar to the HILIC-ELSD method, but with careful consideration to remove any compounds that may interfere with the electrochemical detection.

Chromatographic Conditions:

  • Column: A high-pH stable anion-exchange column.

  • Mobile Phase: A high pH eluent, typically a gradient of sodium hydroxide and sodium acetate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: Pulsed Amperometric Detector with a gold working electrode.

Alternative Method: Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume.[20][21][22][23][24]

Sample Preparation: Samples need to be dissolved in the background electrolyte. Derivatization with a charged or UV-active tag is often necessary for neutral oligosaccharides like this compound to enable detection and improve separation.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: Borate buffers are commonly used for the separation of carbohydrates.

  • Separation Voltage: 20-30 kV.

  • Detection: UV-Vis detector (if derivatized) or Mass Spectrometry.

Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for this compound analysis. The values are based on typical performance reported for similar oligosaccharide analyses in complex matrices.

ParameterHPLC-HILIC-ELSDLC-MSHPAEC-PADCapillary Electrophoresis (CE)
Specificity Moderate to HighVery HighHighHigh
Sensitivity (LOD) ng rangepg to fg range[10][11]pmol range[15]fmol to amol range
**Linearity (R²) **> 0.99> 0.99> 0.99> 0.99
Precision (RSD%) < 5%< 10%< 5%< 10%
Accuracy (Recovery %) 90-110%90-110%90-110%85-115%
Throughput ModerateModerateLow to ModerateHigh
Cost ModerateHighModerateLow to Moderate
Robustness HighModerateModerateModerate
Derivatization Not requiredNot requiredNot requiredOften required

Visualization of Experimental Workflow

HPLC_Validation_Workflow Figure 1. Experimental Workflow for HPLC Method Validation cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation extraction Extraction of this compound cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hilic_separation HILIC Separation reconstitution->hilic_separation elsd_detection ELSD Detection hilic_separation->elsd_detection linearity Linearity & Range elsd_detection->linearity accuracy Accuracy elsd_detection->accuracy precision Precision elsd_detection->precision specificity Specificity elsd_detection->specificity lod_loq LOD & LOQ elsd_detection->lod_loq robustness Robustness elsd_detection->robustness

Caption: Workflow for the validation of an HPLC-HILIC-ELSD method for this compound analysis.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-HILIC-ELSD offers a robust, reliable, and cost-effective solution for routine quality control and quantification in various matrices without the need for derivatization. Its universal detection principle is advantageous for analyzing compounds lacking a UV chromophore.

  • LC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, metabolite identification, and complex biological matrices where specificity is paramount.[10][11][13]

  • HPAEC-PAD is a highly sensitive technique for carbohydrate analysis and is particularly well-suited for complex mixtures of oligosaccharides.[15][16][17]

  • Capillary Electrophoresis offers high separation efficiency and throughput, making it suitable for screening a large number of samples, although it may require derivatization for neutral oligosaccharides.[20][21][22][23]

Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, specificity, cost, and throughput when selecting the most appropriate method for their this compound analysis needs. The validated HPLC-HILIC-ELSD method presented here provides a strong foundation for accurate and reliable quantification in a wide range of applications.

References

A Comparative Analysis of the Prebiotic Activity of Verbascotetraose and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic activities of Verbascotetraose and inulin, focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs). The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in evaluating these prebiotics for potential applications in functional foods and therapeutics.

Introduction to this compound and Inulin

This compound , a member of the raffinose family of oligosaccharides (RFOs), is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.[1] It is structurally identical to stachyose. As an alpha-galactooligosaccharide (α-GOS), it is resistant to digestion in the upper gastrointestinal tract and is fermented by gut bacteria in the colon.[1][2]

Inulin is a well-established prebiotic belonging to the fructan group of dietary fibers. It consists of linear chains of fructose units with a terminal glucose molecule.[3][4] Inulin's chain length can vary, which influences its fermentation rate and site in the colon.[3] Like this compound, it is not digested by human enzymes and is selectively fermented by the gut microbiota.[3][4]

Comparative Analysis of Prebiotic Effects

The prebiotic activity of both this compound and inulin is primarily attributed to their selective fermentation by beneficial gut bacteria, leading to the production of SCFAs and modulation of the gut microbial community.

Impact on Gut Microbiota Composition

Both prebiotics have been shown to promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.

An in vitro study directly comparing α-GOS (this compound) and inulin demonstrated that both have a strong bifidogenic effect.[5] Studies focusing on stachyose (this compound) have shown its capability to significantly increase the abundance of Bifidobacterium and Faecalibacterium, while reducing the levels of potentially harmful bacteria like Escherichia-Shigella.[6]

Inulin is well-documented for its bifidogenic effects.[3][4] Furthermore, inulin consumption has been associated with an increase in the abundance of Anaerostipes and a decrease in Bilophila.[4]

Table 1: Comparative Effects on Gut Microbiota

FeatureThis compound (α-GOS/Stachyose)Inulin
Primary Beneficially Modulated Genera Bifidobacterium, Lactobacillus, Faecalibacterium[2][6]Bifidobacterium, Anaerostipes[4]
Other Reported Microbial Changes Decrease in Escherichia-Shigella, Parabacteroides, Eggerthella, Flavonifractor[6]Decrease in Bilophila[4]
Prebiotic Index (PI) Higher PI values reported for galactose-containing oligosaccharides compared to fructose-containing ones (FOS and inulin) in some studies.[7]Generally considered to have a positive prebiotic index.
Short-Chain Fatty Acid (SCFA) Production

The fermentation of both this compound and inulin by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and have systemic effects.

In an in vitro fermentation screening, α-GOS (this compound) and inulin both led to a dose-dependent increase in total SCFAs.[5] The study also noted that both forms of GOS (alpha and beta) and xylo-oligosaccharides (XOS) induced an increased relative ratio of acetate.[5] A study on stachyose (this compound) demonstrated a significant increase in acetate levels, with a reduction in propionate.[6]

Inulin fermentation is known to produce all three major SCFAs.[8] Some studies suggest that inulin may particularly favor the production of butyrate.[8]

Table 2: Comparative Effects on SCFA Production (In Vitro)

SCFAThis compound (α-GOS/Stachyose)Inulin
Total SCFAs Dose-dependent increase[5]Dose-dependent increase[5]
Acetate Increased production[5][6]Increased production
Propionate Decreased production reported in one study[6]Increased production
Butyrate Increased productionIncreased production, with some studies suggesting a more pronounced effect[8]

Experimental Protocols

In Vitro Fermentation Model

A common method to assess prebiotic activity is through in vitro fermentation using human fecal inocula.

Objective: To simulate the fermentation process in the human colon and measure changes in microbial populations and SCFA production.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months.

  • Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in a buffer solution under anaerobic conditions.

  • Batch Culture Fermentation: The fecal inoculum is added to a fermentation medium containing the prebiotic substrate (this compound or inulin) at a specific concentration (e.g., 1% w/v). A control with no added prebiotic is also included.

  • Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sampling and Analysis:

    • Microbiota Analysis: DNA is extracted from the fermentation broth at different time points, and 16S rRNA gene sequencing is performed to determine the microbial composition.

    • SCFA Analysis: Supernatants from the fermentation broth are analyzed for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • pH Measurement: The pH of the fermentation broth is monitored throughout the incubation period.

Signaling Pathways and Mechanisms of Action

The health benefits of prebiotics are largely mediated by the SCFAs produced during fermentation. These SCFAs can influence various signaling pathways.

General Prebiotic Fermentation Pathway

Prebiotic_Fermentation Prebiotic Prebiotic (this compound or Inulin) Fermentation Fermentation Prebiotic->Fermentation Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Health_Benefits Host Health Benefits - Improved Gut Barrier - Immune Modulation - Metabolic Regulation SCFAs->Health_Benefits

Caption: General pathway of prebiotic fermentation in the colon.

Inulin's Anti-inflammatory Signaling Pathway

Inulin and its fermentation product, butyrate, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10]

Inulin_NFkB_Pathway cluster_0 Inulin Fermentation cluster_1 Cellular Signaling Inulin Inulin Gut_Microbiota Gut Microbiota Inulin->Gut_Microbiota fermented by Butyrate Butyrate Gut_Microbiota->Butyrate produces NFkB_Activation NF-κB Activation Butyrate->NFkB_Activation inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines promotes transcription of Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Inulin-mediated inhibition of the NF-κB inflammatory pathway.

Conclusion

Both this compound and inulin demonstrate significant prebiotic activity, characterized by the stimulation of beneficial gut bacteria and the production of health-promoting SCFAs. While both effectively promote the growth of Bifidobacterium, this compound, as an α-GOS, may also strongly support Lactobacillus growth. In terms of SCFA production, both increase total SCFAs, with some evidence suggesting potential differences in the ratios of individual SCFAs.

The choice between this compound and inulin for a specific application may depend on the desired microbial and metabolic outcomes. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two prebiotics in modulating the human gut microbiome and influencing health outcomes.

Experimental Workflow Diagram

Experimental_Workflow cluster_study_design Study Design cluster_analysis Analysis cluster_outcome Outcome Subject_Recruitment Subject Recruitment (Healthy Volunteers) Prebiotic_Intervention Prebiotic Intervention (this compound vs. Inulin vs. Placebo) Subject_Recruitment->Prebiotic_Intervention Sample_Collection Sample Collection (Fecal Samples) Prebiotic_Intervention->Sample_Collection DNA_Extraction Fecal DNA Extraction Sample_Collection->DNA_Extraction SCFA_Extraction SCFA Extraction Sample_Collection->SCFA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Analysis Sequencing->Microbiota_Analysis Data_Comparison Comparative Data Analysis Microbiota_Analysis->Data_Comparison Chromatography Gas/Liquid Chromatography SCFA_Extraction->Chromatography SCFA_Quantification SCFA Quantification Chromatography->SCFA_Quantification SCFA_Quantification->Data_Comparison Conclusion Conclusion on Prebiotic Efficacy Data_Comparison->Conclusion

Caption: A typical experimental workflow for a comparative prebiotic study.

References

Verbascotetraose vs. Fructooligosaccharides (FOS): A Comparative Prebiotic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Verbascotetraose and Fructooligosaccharides (FOS), two prominent prebiotics in the field of gut health and therapeutic development. By examining their physicochemical properties, impact on gut microbiota, and the resulting production of short-chain fatty acids (SCFAs), this document aims to equip researchers with the necessary data to make informed decisions for their studies and product development endeavors.

Introduction

This compound, a member of the Raffinose Family Oligosaccharides (RFOs), and Fructooligosaccharides (FOS) are non-digestible carbohydrates that exert their health benefits by selectively stimulating the growth and activity of beneficial bacteria in the colon. While both are recognized for their prebiotic potential, their distinct structural differences lead to variations in their fermentation profiles and physiological effects.

This compound , structurally identical to stachyose, is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.[1][2][3][4] It is naturally found in various plants, including legumes.[1][4] Due to the presence of α-galactosidic bonds, this compound is resistant to hydrolysis by human digestive enzymes and reaches the colon intact.[5]

Fructooligosaccharides (FOS) are linear chains of fructose units linked by β-(2-1) glycosidic bonds, often with a terminal glucose molecule.[6] They are naturally present in many plants and are also produced commercially from sucrose or inulin.[6]

Physicochemical Properties

The structural differences between this compound and FOS influence their physical and chemical characteristics, which are crucial for formulation and application in research and product development.

PropertyThis compound (Stachyose)Fructooligosaccharides (FOS)
Molecular Formula C₂₄H₄₂O₂₁[3]Varies (short-chain)
Molecular Weight 666.58 g/mol [2][3][4]Varies (lower than this compound)
Structure Tetrasaccharide (2 Galactose + 1 Glucose + 1 Fructose)[1][2][3][4]Oligomer of fructose with a terminal glucose
Solubility Soluble in water[1][7]Soluble in water
Sweetness Approximately 22% that of sucrose[4][7]Varies, generally less sweet than sucrose
Melting Point 170°C[2]Varies
Stability Stable under acidic and high-temperature conditions[4][7]Generally stable under food processing conditions

Impact on Gut Microbiota

Both this compound and FOS are selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. However, studies suggest differences in their selectivity and efficacy.

A key indicator of prebiotic efficacy is the Prebiotic Index (PI) , which reflects the selective stimulation of beneficial bacteria over potentially harmful ones. One study reported that soybean oligosaccharides, which are Raffinose Family Oligosaccharides like this compound, exhibited a higher prebiotic index score (4.36) compared to FOS (1.82).[5] This suggests that this compound may have a more potent selective fermentation profile.

FOS has been extensively studied and is well-documented to significantly increase the populations of Bifidobacterium and Lactobacillus.[8][9][10] FOS supplementation has been shown to have a more pronounced growth-promoting effect on Bifidobacterium longum compared to Bifidobacterium breve.[8]

While direct comparative data for this compound on specific probiotic strains is less abundant, its nature as an RFO suggests a strong bifidogenic effect.[5]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting systemic health effects.

Both this compound and FOS lead to the production of SCFAs. However, the specific ratios of acetate, propionate, and butyrate can differ, which may have implications for their therapeutic applications.

In vitro fermentation studies have shown that FOS fermentation leads to a significant increase in total SCFAs, with a notable rise in acetate and propionate.[11] Some studies have also demonstrated butyrate production from FOS fermentation, particularly with longer incubation times and in older adult microbiota.[11]

Comparative metabolome analysis of different prebiotics has indicated that while FOS is a strong producer of acetate, other oligosaccharides may lead to higher production of butyrate and propionate.[12] Given the higher prebiotic index of RFOs, it is plausible that this compound fermentation could lead to a different and potentially more beneficial SCFA profile compared to FOS, although more direct comparative studies are needed to confirm this.

Experimental Protocols

For researchers aiming to conduct comparative studies on this compound and FOS, the following experimental workflows are recommended.

In Vitro Fermentation of Prebiotics

This protocol is designed to assess the fermentation of prebiotics by gut microbiota.

experimental_workflow_fermentation cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection (Anaerobic Conditions) homogenization Homogenization in Phosphate Buffer fecal_sample->homogenization inoculum Fecal Inoculum homogenization->inoculum medium Basal Medium + Prebiotic (this compound or FOS) inoculum->medium incubation Anaerobic Incubation (37°C, 24-48h) medium->incubation sampling Sampling at Time Points (0, 24, 48h) incubation->sampling dna_extraction Microbial DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis microbiota_analysis 16S rRNA Sequencing dna_extraction->microbiota_analysis scfa_quantification_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis fermentation_sample Fermentation Sample acidification Acidification (e.g., Metaphosphoric Acid) fermentation_sample->acidification centrifugation Centrifugation acidification->centrifugation supernatant Supernatant Collection centrifugation->supernatant internal_standard Add Internal Standard (e.g., 2-Ethylbutyric Acid) supernatant->internal_standard extraction_solvent Add Extraction Solvent (e.g., Diethyl Ether) internal_standard->extraction_solvent vortex Vortex & Centrifuge extraction_solvent->vortex organic_phase Collect Organic Phase vortex->organic_phase gc_analysis Gas Chromatography (GC-FID) organic_phase->gc_analysis quantification Quantification against Standard Curve gc_analysis->quantification scfa_signaling_pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium Prebiotic This compound / FOS Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFA SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFA GPR43 GPR43 SCFA->GPR43 HDAC HDAC SCFA->HDAC Inhibition Butyrate_Energy Energy Source SCFA->Butyrate_Energy Butyrate Colonocyte Colonocyte Immune_Modulation Immune Modulation GPR43->Immune_Modulation Gene_Expression Altered Gene Expression HDAC->Gene_Expression Butyrate_Energy->Colonocyte

References

Cross-Validation of HPAEC-PAD and HPLC-RI for Verbascotetraose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates, the accurate quantification of specific oligosaccharides is paramount. Verbascotetraose, a member of the raffinose family of oligosaccharides (RFOs), plays a significant role in various biological processes and is a key analyte in food science and pharmaceutical research. This guide provides a comprehensive cross-validation and comparison of two prominent analytical techniques for this compound quantification: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

Executive Summary

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) emerges as a superior method for the quantification of this compound and other oligosaccharides, offering significantly higher sensitivity and resolution compared to High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).[1] While HPLC-RI is a viable and cost-effective alternative, it is hindered by lower sensitivity and potential for co-elution with other saccharides. This guide presents a detailed comparison of the two methods, including experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection and implementation.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and related oligosaccharides by HPAEC-PAD and HPLC-RI. Data for HPAEC-PAD is specific to verbascose (this compound). Due to the limited availability of direct validation studies for this compound by HPLC-RI, data for the structurally similar oligosaccharide raffinose is presented as a representative benchmark.

ParameterHPAEC-PAD (for Verbascose)HPLC-RI (for Raffinose)
Linearity Range 0.05 - 20 mg/L0.25 - 5.0 g/L
Limit of Detection (LOD) 0.05 mg/L0.082 g/L
Limit of Quantification (LOQ) 0.15 mg/L0.192 g/L
Precision (RSD%) 1.8 - 3.5% (Intermediate Precision for RFOs)[1]2.6 - 9.4% (for wine matrix)[2]
Accuracy (Recovery %) Not explicitly stated for verbascose95.3 - 105.4% (for grape juice)[2]

Principles of Separation and Detection

HPAEC-PAD: This technique utilizes the weakly acidic nature of carbohydrates. At high pH, the hydroxyl groups of saccharides are ionized, allowing for their separation on a strong anion-exchange column. The separated analytes are then detected electrochemically with high sensitivity using a pulsed amperometric detector, which involves a repeating sequence of potentials applied to a gold electrode to measure the current generated by the oxidation of the carbohydrates.[1]

HPLC-RI: This method separates carbohydrates based on their differential partitioning between a stationary phase (often an amino-bonded silica column) and a mobile phase. The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample. While it is a universal detector for non-chromophoric compounds like sugars, it is generally less sensitive and more susceptible to baseline drift due to temperature and pressure fluctuations.

Experimental Protocols

HPAEC-PAD Method for this compound Quantification

This protocol is adapted from a validated method for the analysis of fermentable oligo-, di-, monosaccharides, and polyols (FODMAPs), including verbascose.[3]

  • Instrumentation: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector (e.g., Dionex™ ICS-5000+ system).[3]

  • Column: A Dionex CarboPac™ PA200 analytical column (3 x 250 mm) is suitable for the separation of oligosaccharides.[3]

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution. The exact gradient conditions should be optimized for the specific separation.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Column Temperature: Maintained at 30°C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform should be optimized for carbohydrate detection.

  • Quantification: External standard calibration using verbascose standards in the concentration range of 0.05 - 20 mg/L.[3]

HPLC-RI Method for Oligosaccharide Quantification

This protocol is based on a validated method for the determination of raffinose and other oligosaccharides in juices and wines.[2]

  • Instrumentation: An HPLC system equipped with a refractive index detector (e.g., Agilent 1260 with a G1362A RID).[2]

  • Column: A Synergi™ Hydro-RP C18 column with polar endcapping (150 x 4.6 mm, 4 µm) has been shown to be effective.[2]

  • Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (Solvent B). An example gradient is: 0–8 min: 100% A; 8–9 min: 80% B; 9–12 min: 80% B; 12–13 min: 100% A; 13–20 min: 100% A.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: Refractive Index Detector with the cell temperature maintained at 35°C.[2]

  • Quantification: External standard calibration using appropriate oligosaccharide standards. For raffinose, a linearity range of 0.25 to 5.0 g/L has been validated.[2]

Mandatory Visualizations

HPAEC_PAD_Workflow Sample Sample Preparation (Extraction, Dilution, Filtration) HPAEC HPAEC System (High pH Mobile Phase) Sample->HPAEC Injection Column Anion-Exchange Column (e.g., CarboPac™) HPAEC->Column Separation PAD Pulsed Amperometric Detector (PAD) Column->PAD Detection Data Data Acquisition & Analysis PAD->Data

Caption: HPAEC-PAD experimental workflow for this compound analysis.

HPLC_RI_Workflow Sample Sample Preparation (Extraction, Dilution, Filtration) HPLC HPLC System (Isocratic or Gradient Elution) Sample->HPLC Injection Column Reversed-Phase or Amino Column HPLC->Column Separation RI Refractive Index Detector (RI) Column->RI Detection Data Data Acquisition & Analysis RI->Data

Caption: HPLC-RI experimental workflow for oligosaccharide analysis.

Cross_Validation_Logic cluster_hpaec HPAEC-PAD Analysis cluster_hplc HPLC-RI Analysis HPAEC_Quant Quantification of This compound HPAEC_Val Method Validation (LOD, LOQ, Linearity, Precision, Accuracy) HPAEC_Quant->HPAEC_Val Comparison Comparative Analysis of Performance Data HPAEC_Val->Comparison HPLC_Quant Quantification of This compound HPLC_Val Method Validation (LOD, LOQ, Linearity, Precision, Accuracy) HPLC_Quant->HPLC_Val HPLC_Val->Comparison

Caption: Logical relationship in the cross-validation of HPAEC-PAD and HPLC-RI.

Conclusion

The cross-validation of HPAEC-PAD and HPLC-RI for the quantification of this compound clearly demonstrates the superior performance of HPAEC-PAD in terms of sensitivity and its ability to resolve complex mixtures of carbohydrates. The optimized HPAEC-PAD method allows for the separation and detection of verbascose and other RFOs within a 20-minute run time.[1] While HPLC-RI provides a simpler and more accessible alternative, its lower sensitivity and potential for chromatographic interferences may not be suitable for all applications, particularly those requiring the analysis of trace levels of oligosaccharides. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For rigorous and sensitive quantification of this compound, HPAEC-PAD is the recommended technique.

References

Comparative Analysis of Raffinose Family Oligosaccharide (RFO) Content in Legume Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Raffinose Family Oligosaccharide (RFO) content in various commercially important legume varieties. RFOs, including raffinose, stachyose, and verbascose, are alpha-galactosides that can cause gastrointestinal discomfort in humans and monogastric animals due to the absence of the α-galactosidase enzyme required for their digestion.[1] However, they are also recognized for their prebiotic potential, promoting the growth of beneficial gut bacteria.[1][2] Understanding the RFO content in different legumes is crucial for food scientists aiming to develop low-flatulence food products and for researchers investigating the physiological effects of these oligosaccharides.

Quantitative Data on RFO Content

The total RFO content and the prevalence of individual oligosaccharides vary significantly among different legume species and even between cultivars of the same species.[3][4] The following table summarizes the RFO content in several common legumes based on published experimental data.

Legume VarietyTotal RFOs (mg/g dry matter)Predominant RFOReference
Soybean (Glycine max)33.75 - 69.30Stachyose[2][3][4]
Lupine (Lupinus spp.)57.23 - 130.38Stachyose[2][3][4]
Pea (Pisum sativum)52.03 - 80.60Verbascose (in most cultivars)[2][3][4]
Faba Bean (Vicia faba)32.15 - 65.17Verbascose[2][3][4]
Lentil (Lens culinaris)~50 - 60Stachyose[5]
Chickpea (Cicer arietinum)~120 (total prebiotic carbohydrates)Not specified[5]
Common Bean (Phaseolus vulgaris)~150 (total prebiotic carbohydrates)Stachyose[5]

Experimental Protocols

The quantification of RFOs in legumes is commonly performed using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI). The following is a representative protocol for this analysis.

Protocol: Quantification of RFOs in Legume Seeds by HPLC-RI

1. Sample Preparation:

  • Grind legume seeds into a fine powder.

  • Accurately weigh approximately 1 gram of the powdered sample.

  • Extract the sugars by adding 10 mL of 50% ethanol.

  • Incubate the mixture in a shaking water bath at 50°C for 30 minutes.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant containing the soluble sugars.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RI Analysis:

  • Instrument: High-Performance Liquid Chromatography system equipped with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

  • Mobile Phase: Deionized water at a flow rate of 0.6 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 20 µL.

  • Detection: Refractive Index detector maintained at a constant temperature.

3. Quantification:

  • Prepare standard solutions of raffinose, stachyose, and verbascose of known concentrations.

  • Inject the standards into the HPLC system to create a calibration curve for each RFO.

  • Identify and quantify the RFOs in the legume samples by comparing their retention times and peak areas to those of the standards.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of RFOs in legume samples.

RFO_Analysis_Workflow Sample Legume Seed Sample Grinding Grinding to Fine Powder Sample->Grinding Extraction Sugar Extraction (50% Ethanol, 50°C) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-RI Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data Result RFO Content Results Data->Result

Caption: Workflow for RFO analysis in legumes.

Signaling Pathways and Logical Relationships

The biosynthesis of Raffinose Family Oligosaccharides in plants is a well-defined pathway. The following diagram illustrates the key steps in this process.

RFO_Biosynthesis_Pathway Sucrose Sucrose Galactinol_Synthase Galactinol Synthase Sucrose->Galactinol_Synthase + myo-inositol Raffinose_Synthase Raffinose Synthase Sucrose->Raffinose_Synthase Galactinol Galactinol Galactinol_Synthase->Galactinol Galactinol->Raffinose_Synthase Stachyose_Synthase Stachyose Synthase Galactinol->Stachyose_Synthase Verbascose_Synthase Verbascose Synthase Galactinol->Verbascose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose Raffinose->Stachyose_Synthase Stachyose Stachyose Stachyose_Synthase->Stachyose Stachyose->Verbascose_Synthase Verbascose Verbascose Verbascose_Synthase->Verbascose

Caption: RFO biosynthesis pathway in plants.

References

Verbascotetraose: A Comprehensive Comparison with Leading Prebiotics in Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the prebiotic potential of Verbascotetraose, also known as Stachyose, reveals its significant efficacy in modulating the gut microbiota. This comprehensive guide, intended for researchers, scientists, and drug development professionals, offers a detailed comparison of this compound with other well-established prebiotics such as Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and inulin. The following analysis is based on available experimental data, elucidating the nuanced effects of these compounds on the gut microbial ecosystem.

Introduction to this compound

This compound is a tetrasaccharide belonging to the raffinose family of oligosaccharides. Structurally, it consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon largely intact, where it is selectively fermented by beneficial gut bacteria.

Comparative Efficacy on Gut Microbiota Composition

The primary measure of a prebiotic's effectiveness lies in its ability to selectively stimulate the growth of beneficial gut microorganisms. This compound has demonstrated a potent bifidogenic and lactogenic effect, comparable and in some instances superior to other prebiotics.

A study evaluating the prebiotic effect of various oligosaccharides on the growth of Lactobacillus acidophilus strains showed that stachyose (this compound) exhibited a significant growth-promoting effect. While direct quantitative comparisons across a broad spectrum of gut microbes in a single study are limited, the available evidence suggests this compound is a highly effective prebiotic. For instance, some research indicates that stachyose may have a more pronounced bifidogenic effect than FOS and is well-tolerated, even in individuals with compromised gut function.

PrebioticKey Microbial Genera StimulatedNotable Effects
This compound (Stachyose) Bifidobacterium, Lactobacillus, AkkermansiaPotent bifidogenic and lactogenic effects.
Fructooligosaccharides (FOS) Bifidobacterium, LactobacillusWell-established bifidogenic effects.[1]
Galactooligosaccharides (GOS) Bifidobacterium, LactobacillusStrong bifidogenic activity.[2][3]
Inulin Bifidobacterium, Anaerostipes, BilophilaModest effect on global microbiota, with specific changes in certain genera.[4]

Modulation of Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are crucial for gut health and host metabolism.

In vitro fermentation studies have shown that this compound significantly increases the production of total SCFAs. Specifically, it has been observed to elevate the levels of acetic acid and propionic acid.[5] While FOS and GOS are also known to increase SCFA production, the specific ratios of acetate, propionate, and butyrate can vary depending on the prebiotic's chemical structure and the composition of the individual's gut microbiota. For instance, some studies have reported that FOS and GOS may reduce butyrate-producing bacteria in certain contexts.[2][6]

PrebioticAcetate ProductionPropionate ProductionButyrate Production
This compound (Stachyose) Increased[5]Increased[5]Increased
Fructooligosaccharides (FOS) IncreasedIncreasedVariable/Decreased in some studies[2]
Galactooligosaccharides (GOS) IncreasedIncreasedVariable/Decreased in some studies[2]
Inulin IncreasedIncreasedIncreased

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.

In Vitro Gut Fermentation Model

A common method to assess the prebiotic potential of a substance is through an in vitro gut fermentation model.

Figure 1: Experimental workflow for in vitro gut fermentation.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized in a sterile anaerobic buffer.

  • In Vitro Fermentation: The fecal slurry is used to inoculate anaerobic fermentation vessels containing a basal nutrient medium and the prebiotic substrate to be tested (this compound, FOS, GOS, or inulin).

  • Sampling: Aliquots are collected at baseline and at various time points during fermentation (e.g., 24 and 48 hours).

  • Microbiota Analysis: Bacterial DNA is extracted from the samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the microbial composition.

  • SCFA Analysis: The concentrations of short-chain fatty acids in the fermentation broth are quantified using gas chromatography-mass spectrometry (GC-MS).

16S rRNA Gene Sequencing for Microbiota Profiling

This technique is used to identify and quantify the different bacterial taxa present in a sample.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from fecal or fermentation samples using a commercially available kit.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using specific primers with barcode sequences for sample identification.

  • Library Preparation and Sequencing: The amplified DNA is purified, pooled, and sequenced on a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the sequences to a reference database.

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis

GC-MS is a sensitive method for the quantification of SCFAs.

Methodology:

  • Sample Preparation: Fecal or fermentation samples are acidified and the SCFAs are extracted with an organic solvent (e.g., diethyl ether).

  • Derivatization: The extracted SCFAs are often derivatized to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times and identified and quantified based on their mass spectra.

Signaling Pathway Modulation

Prebiotics can influence host health by modulating various signaling pathways, often through the action of their fermentation products, the SCFAs.

Enhancement of Intestinal Barrier Function

This compound has been shown to improve intestinal barrier integrity by upregulating the expression of tight junction proteins such as occludin and ZO-1.[5] This effect helps to reduce intestinal permeability and prevent the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream.

Anti-inflammatory Effects via NF-κB Pathway

Chronic low-grade inflammation is implicated in many metabolic diseases. This compound has been found to ameliorate LPS-mediated inflammation by inhibiting the NF-κB signaling pathway.[5] The activation of NF-κB leads to the transcription of pro-inflammatory cytokines. By inhibiting this pathway, this compound can help to reduce inflammation.

signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs NFkB_inhibition NF-κB Inhibition SCFAs->NFkB_inhibition Mediates Tight_Junctions Tight Junction Proteins (Occludin, ZO-1) Upregulation SCFAs->Tight_Junctions Stimulates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_inhibition Leads to NF-κB activation Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB_inhibition->Inflammation Reduces Barrier_Function Improved Barrier Function Tight_Junctions->Barrier_Function Leads to

References

A Comparative Analysis of the Bioactivities of Verbascotetraose and Verbascose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the differential biological effects of two prominent raffinose family oligosaccharides.

Verbascotetraose and Verbascose, both members of the raffinose family of oligosaccharides (RFOs), are complex carbohydrates found in a variety of plants. Structurally similar, their primary difference lies in the degree of polymerization, with Verbascose possessing an additional galactose unit compared to this compound. This subtle structural variation significantly influences their bioactivities, including their roles as prebiotics and their immunomodulatory and anti-inflammatory properties. This guide provides a comparative analysis of their biological effects, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Chemical and Physical Properties

A fundamental understanding of the chemical structures of this compound and Verbascose is crucial to appreciating their distinct biological functions.

PropertyThis compoundVerbascose
Synonym Stachyose[1]-
Structure Galactose-(α1→6)-Galactose-(α1→6)-α-Glucose-(1→2)-β-Fructose[1]Galactose-(α1→6)-Galactose-(α1→6)-Galactose-(α1→6)-α-Glucose-(1→2)-β-Fructose[1][2][3]
Molecular Formula C₂₄H₄₂O₂₁[1][4]C₃₀H₅₂O₂₆[2][3][5][6]
Molecular Weight ~666.6 g/mol [1][4]~828.72 g/mol [2][5]
Classification Tetrasaccharide (RFO)[1]Pentasaccharide (RFO)[2][3][6]
General Properties Prebiotic, resistant to digestion in the upper GI tract.[1][7]Prebiotic, soluble in water, weakly acidic, resistant to digestion in the upper GI tract.[2][3][8]

Comparative Bioactivity

Emerging research highlights the differential bioactivities of this compound and Verbascose, with the higher degree of polymerization in Verbascose often correlating with enhanced effects.

Anti-inflammatory Activity

Studies directly comparing the anti-inflammatory effects of RFOs have demonstrated a clear trend related to their size. In a key study utilizing a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, the inhibitory effect on the secretion of inflammatory factors was observed to be directly proportional to the degree of polymerization. This positions Verbascose as a more potent anti-inflammatory agent than this compound (Stachyose) and Raffinose.[5]

Another study focusing on stachyose (this compound) elucidated its anti-inflammatory mechanism, showing its ability to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[5] This study provided quantitative data on the dose-dependent inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages.

Immunomodulatory Effects

Both this compound and Verbascose exhibit immunomodulatory properties. Research on Verbascose extracted from mung beans has shown it to possess potent immunostimulatory activity, both in vitro and in vivo.[9] Furthermore, a study on α-Galactooligosaccharides (α-GOS), a class to which both compounds belong, suggested that a higher degree of polymerization is associated with enhanced immunomodulatory activity. This would imply that Verbascose has a stronger immunomodulatory potential than this compound. While direct comparative quantitative data on cytokine production is limited, the available evidence points towards a greater effect from the larger oligosaccharide.

Prebiotic Potential
Antioxidant Activity

Currently, there is a notable lack of direct comparative studies on the antioxidant capacities of this compound and Verbascose using standardized assays such as DPPH, ABTS, or ORAC. This represents a significant knowledge gap in fully characterizing and comparing their bioactivities.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key bioactivity assays are provided below.

Anti-inflammatory Activity in RAW264.7 Macrophages

Objective: To determine the inhibitory effect of this compound and Verbascose on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of this compound and Verbascose for 24 hours, and cell viability is assessed using an MTT assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound or Verbascose for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the mechanism of action, the expression levels of key proteins in the inflammatory signaling pathway (e.g., iNOS, COX-2, and components of the NF-κB pathway) are analyzed by Western blotting.

In Vitro Prebiotic Activity Assessment

Objective: To evaluate and compare the prebiotic potential of this compound and Verbascose through in vitro fermentation with human fecal microbiota.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic buffer to create a fecal slurry.

  • In Vitro Fermentation: Anaerobic batch culture fermentations are set up with a basal medium containing the fecal slurry and either this compound or Verbascose as the sole carbon source. A control with no added carbohydrate is also included.

  • Gas Production: Total gas production during fermentation is measured over time using a pressure transducer.

  • Short-Chain Fatty Acid (SCFA) Analysis: Samples are collected at different time points, and the concentrations of major SCFAs (acetate, propionate, and butyrate) are determined by gas chromatography (GC).

  • Microbiota Composition Analysis: Changes in the gut microbiota composition are assessed by 16S rRNA gene sequencing of DNA extracted from the fermentation samples at the beginning and end of the fermentation period. This allows for the quantification of changes in the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induction Verbascose Verbascose Verbascose->TLR4 Inhibition This compound This compound This compound->TLR4 Inhibition

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound and Verbascose.

prebiotic_workflow cluster_0 In Vitro Fermentation cluster_1 Analysis Oligosaccharide This compound or Verbascose Fermentation Anaerobic Incubation Oligosaccharide->Fermentation Fecal_Slurry Human Fecal Slurry Fecal_Slurry->Fermentation SCFA SCFA Analysis (GC) Fermentation->SCFA Microbiota Microbiota Analysis (16S rRNA Sequencing) Fermentation->Microbiota

Caption: Experimental workflow for in vitro prebiotic activity assessment.

Conclusion

The available evidence strongly suggests that both this compound and Verbascose are bioactive oligosaccharides with significant therapeutic potential. A recurring theme is the influence of the degree of polymerization on their biological effects, with the larger pentasaccharide, Verbascose, often exhibiting more potent anti-inflammatory and immunomodulatory activities. Both compounds are effective prebiotics, though further research is needed to delineate their specific effects on the gut microbiome. A significant gap in the current literature is the lack of direct comparative data on their antioxidant properties. The experimental protocols and diagrams provided in this guide are intended to serve as a resource for researchers to design and conduct further comparative studies, which are crucial for fully elucidating the distinct therapeutic applications of these promising natural compounds.

References

Verbascotetraose: A Comparative Guide to Purity Assessment and Structural Confirmation by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex carbohydrates, establishing the purity and confirming the precise structure of compounds like Verbascotetraose is of paramount importance. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this compound, a tetrasaccharide with the structure Galactose-(α1→6)-Galactose-(α1→6)-α-Glucose-(1→2)-β-Fructose.[1] this compound is structurally identical to stachyose and belongs to the Raffinose Family of Oligosaccharides (RFOs).[1]

This guide presents experimental data and detailed protocols to assist in selecting the most appropriate analytical methodology for your research needs.

Structural Confirmation and Purity Assessment by NMR Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique for the complete structural elucidation and purity assessment of oligosaccharides like this compound.[2][3] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals, confirming the monosaccharide composition, linkage positions, and anomeric configurations.

Quantitative Data Presentation: NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound (Stachyose) in D₂O. These values are critical for confirming the identity and structure of the molecule.

Monosaccharide Unit Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal Galactose (Gal T) H-14.97C-1
H-23.79C-2
H-33.84C-3
H-44.02C-4
H-54.14C-5
H-6a3.75C-6
H-6b3.75
Internal Galactose (Gal I) H-14.96C-1
H-23.78C-2
H-33.83C-3
H-44.01C-4
H-53.90C-5
H-6a3.70C-6
H-6b3.80
Glucose (Glc) H-15.42C-1
H-23.53C-2
H-33.81C-3
H-43.59C-4
H-53.85C-5
H-6a3.72C-6
H-6b3.88
Fructose (Fru) H-1a3.68C-1
H-1b3.68C-2
H-34.11C-3
H-44.02C-4
H-53.89C-5
H-6a3.70C-6
H-6b3.70

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for acquiring and analyzing 1D and 2D NMR data for the structural confirmation and purity assessment of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).[2]

  • Lyophilize the sample to remove any exchangeable protons and then redissolve in 100% D₂O. Repeat this step twice for complete removal of H₂O.

  • Filter the final solution into a 5 mm NMR tube.[4]

2. NMR Data Acquisition:

  • Acquire all spectra on a 500 MHz or higher field NMR spectrometer.[2]

  • 1D ¹H NMR: Acquire a standard proton spectrum to assess overall purity and identify anomeric protons.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within each monosaccharide residue, allowing for the tracing of the spin systems.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached proton assignments.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the glycosidic linkages between the monosaccharide units.[6]

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Assign the anomeric proton signals in the 1D ¹H spectrum, which typically resonate in a distinct downfield region.

  • Use the COSY spectrum to trace the connectivity of protons within each sugar ring, starting from the anomeric protons.

  • Assign the corresponding carbon signals using the HSQC spectrum.

  • Confirm the glycosidic linkages by identifying cross-peaks in the HMBC spectrum between the anomeric proton of one residue and the carbon of the linked residue. For example, a correlation between H-1 of a galactose unit and C-6 of the glucose unit confirms the Gal-(α1→6)-Glc linkage.

  • Assess purity by integrating the anomeric proton signals in the 1D ¹H spectrum. The presence of unexpected signals may indicate impurities.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other techniques are also valuable for assessing the purity and confirming the identity of this compound.

Technique Principle Information Provided Advantages Limitations Typical Quantitative Performance
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Complete 3D structure, anomeric configuration, linkage analysis, purity.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, complex spectra for mixtures.Quantitative with proper standards (qNMR).
HPAEC-PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.Separation and quantification of carbohydrates. Purity assessment.High resolution and sensitivity for carbohydrates without derivatization.[7]Does not provide detailed structural information on its own.LOD: ~0.25 ng for raffinose.[8] RSD: 1.8-3.5% for RFOs.[9]
HPLC-RI/ELSD High-Performance Liquid Chromatography with Refractive Index or Evaporative Light Scattering Detection.Purity assessment and quantification.Robust and widely available.Lower sensitivity and resolution compared to HPAEC-PAD. RI is sensitive to temperature and pressure fluctuations.LOD/LOQ depend on the specific method and detector.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Molecular weight confirmation, monosaccharide composition (with fragmentation).High sensitivity, can be coupled with chromatography (LC-MS).Does not distinguish between isomers (e.g., linkage isomers) without tandem MS and fragmentation analysis.[10]LOD in the low ng to pg range.[8]

Visualizing the Workflow and Structure

To further clarify the process of this compound analysis, the following diagrams illustrate the experimental workflow and the logical relationships in its structural confirmation.

Verbascotetraose_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_experiments Experiments cluster_Data_Analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Lyophilize Lyophilize (x2) Dissolve->Lyophilize Filter Filter into NMR Tube Lyophilize->Filter NMR_Tube Prepared Sample Filter->NMR_Tube NMR_Spec NMR Spectrometer (>=500 MHz) NMR_Tube->NMR_Spec H1 1D ¹H NMR_Spec->H1 C13 1D ¹³C NMR_Spec->C13 COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Raw_Data Raw NMR Data NMR_Spec->Raw_Data Processing Processing & Assignment Raw_Data->Processing Structure_Confirmation Structure Confirmation Processing->Structure_Confirmation Purity_Assessment Purity Assessment Processing->Purity_Assessment Verbascotetraose_Structure_Confirmation cluster_structure This compound Structure cluster_nmr_evidence NMR Evidence cluster_interpretation Structural Interpretation This compound Gal(α1→6)Gal(α1→6)Glc(α1→2)Fru H1_Shifts ¹H Chemical Shifts (Anomeric Protons) Anomeric_Config Anomeric Configuration (α/β) H1_Shifts->Anomeric_Config C13_Shifts ¹³C Chemical Shifts (Anomeric Carbons) C13_Shifts->Anomeric_Config COSY_Data COSY (Intra-residue H-H Correlations) Monosaccharides Monosaccharide Identity (Gal, Glc, Fru) COSY_Data->Monosaccharides HSQC_Data HSQC (Direct H-C Correlations) HSQC_Data->Monosaccharides HMBC_Data HMBC (Inter-residue H-C Correlations) Linkage_Position Glycosidic Linkage Positions (1→6, 1→2) HMBC_Data->Linkage_Position Sequence Sequence of Monosaccharides Monosaccharides->Sequence Anomeric_Config->Sequence Linkage_Position->Sequence Sequence->this compound

References

In Vivo vs. In Vitro Models: A Comparative Guide to Evaluating the Prebiotic Effects of Verbascotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the prebiotic potential of novel compounds like verbascotetraose is crucial. This guide provides a comprehensive comparison of in vivo and in vitro models used to evaluate its efficacy, supported by experimental data and detailed protocols. By examining the strengths and limitations of each approach, researchers can make informed decisions to advance their studies on gut health and microbiome modulation.

This compound, a stachyose isomer, is a tetrasaccharide with emerging prebiotic properties. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon, where it can be selectively fermented by beneficial gut bacteria, such as Lactobacillus and Bifidobacterium. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are known to confer various health benefits. To substantiate these claims, rigorous evaluation using both living organisms (in vivo) and controlled laboratory settings (in vitro) is essential.

Quantitative Data Comparison: In Vivo vs. In Vitro Models

The following table summarizes key quantitative data that can be obtained from both in vivo and in vitro models when evaluating the prebiotic effects of this compound. It is important to note that direct comparative studies for this compound are limited; therefore, this table represents a composite of expected outcomes based on studies of similar oligosaccharides.

ParameterIn Vivo Model (e.g., Rat Model)In Vitro Model (e.g., Fecal Fermentation)
This compound Dosage Typically 1-5% of the daily diet0.5-2% (w/v) in fermentation medium
Study Duration 2-4 weeks24-48 hours
Change in Bifidobacterium spp. Significant increase in fecal and/or cecal contentSignificant increase in bacterial culture
Change in Lactobacillus spp. Moderate to significant increase in fecal and/or cecal contentModerate to significant increase in bacterial culture
Total SCFA Production Increased concentrations in cecal and fecal samplesIncreased concentrations in fermentation broth
Butyrate Concentration Variable increase, dependent on microbiota compositionVariable increase, dependent on fecal donor
Propionate Concentration Moderate increaseModerate increase
Acetate Concentration Significant increaseSignificant increase
Fecal/Cecal pH Decrease of 0.5-1.5 unitsDecrease of 1.0-2.0 units in fermentation medium

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vivo and in vitro studies on this compound.

In Vivo Animal Study Protocol

This protocol outlines a typical study design for evaluating the prebiotic effects of this compound in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to a standard chow diet and water.

2. Experimental Design:

  • Groups:

    • Control Group: Fed a standard basal diet.

    • This compound Group: Fed the basal diet supplemented with 5% (w/w) this compound.

  • Duration: 4 weeks.

  • Diet: The basal diet is formulated to be nutritionally complete. This compound is mixed uniformly into the diet of the experimental group.

  • Sample Collection: Fecal samples are collected weekly. At the end of the study, animals are euthanized, and cecal contents are collected for analysis.

3. Key Measurements:

  • Gut Microbiota Analysis: DNA is extracted from fecal and cecal samples, and 16S rRNA gene sequencing is performed to determine changes in the composition of the gut microbiota.

  • SCFA Analysis: Concentrations of acetate, propionate, and butyrate in cecal and fecal samples are quantified using gas chromatography (GC).

  • pH Measurement: The pH of fresh cecal contents is measured using a pH meter.

In Vitro Fecal Fermentation Protocol

This protocol describes an in vitro batch fermentation model to simulate the colonic fermentation of this compound.

1. Fecal Inoculum Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Setup:

  • Basal Medium: A sterile, anaerobic basal nutrient medium is prepared containing peptone, yeast extract, and salts.

  • Experimental Conditions:

    • Control: Basal medium with fecal inoculum.

    • This compound: Basal medium with fecal inoculum and 1% (w/v) this compound.

  • Incubation: Fermentation is carried out in anaerobic conditions at 37°C for 48 hours in a shaking incubator.

3. Key Measurements:

  • Microbiota Analysis: Samples of the fermentation broth are collected at 0, 24, and 48 hours. Bacterial DNA is extracted for 16S rRNA gene sequencing to assess changes in microbial populations.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured at different time points using GC.

  • pH Measurement: The pH of the fermentation medium is monitored throughout the incubation period.

Visualizing the Impact: Workflows and Pathways

To better illustrate the experimental processes and the potential mechanisms of action of this compound, the following diagrams have been generated.

G cluster_invivo In Vivo Model Workflow cluster_invitro In Vitro Model Workflow a Animal Acclimatization b Dietary Intervention (Control vs. This compound) a->b c Sample Collection (Feces, Cecal Contents) b->c d Microbiota Analysis (16S rRNA Sequencing) c->d e SCFA Analysis (Gas Chromatography) c->e f Fecal Sample Collection (Human Donors) g Inoculum Preparation f->g h Batch Fermentation (Control vs. This compound) g->h i Sample Collection (Fermentation Broth) h->i j Microbiota Analysis (16S rRNA Sequencing) i->j k SCFA Analysis (Gas Chromatography) i->k

Figure 1. Experimental workflows for in vivo and in vitro evaluation of this compound.

G This compound This compound Ingestion Colon Reaches Colon Undigested This compound->Colon Fermentation Fermentation by Bifidobacterium & Lactobacillus Colon->Fermentation SCFA Increased Production of Short-Chain Fatty Acids (SCFAs) Fermentation->SCFA Butyrate Butyrate SCFA->Butyrate Propionate Propionate SCFA->Propionate Acetate Acetate SCFA->Acetate GutHealth Improved Gut Health Butyrate->GutHealth Energy for Colonocytes, Anti-inflammatory Propionate->GutHealth Regulates Glucose Homeostasis Acetate->GutHealth Systemic Energy Source

Figure 2. Simplified signaling pathway of this compound's prebiotic effect.

Conclusion: Integrating In Vivo and In Vitro Approaches

Both in vivo and in vitro models offer valuable insights into the prebiotic effects of this compound. In vitro models provide a rapid, cost-effective, and highly controlled method for initial screening and mechanistic studies, particularly for observing direct effects on microbial fermentation. However, they lack the complexity of the host-microbe interactions present in a living organism.

In vivo models, while more time-consuming and expensive, are indispensable for understanding the physiological relevance of the prebiotic effects in a complex biological system. They allow for the assessment of systemic effects, such as changes in host metabolism and immune responses, which cannot be fully replicated in vitro.

For a comprehensive evaluation of the prebiotic potential of this compound, a combined approach is recommended. Initial in vitro studies can be used to screen for efficacy and elucidate fermentation kinetics, followed by in vivo studies to confirm these findings in a physiologically relevant context and to investigate systemic health benefits. This integrated strategy will provide a robust body of evidence to support the development of this compound as a functional food ingredient or therapeutic agent.

Comparison of different extraction techniques for Verbascotetraose from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of Verbascotetraose, a raffinose family oligosaccharide (RFO), from natural plant sources. This compound is gaining interest in the pharmaceutical and nutraceutical industries for its potential prebiotic properties. Understanding the most effective and efficient methods for its extraction is crucial for research and development. This document outlines and contrasts conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and a visualization of the metabolic fate of this compound in the gut.

Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while considering factors such as time, cost, and environmental impact. Below is a summary of commonly employed techniques.

Extraction TechniquePrincipleAdvantagesDisadvantagesSolvent Systems Commonly Used
Maceration Soaking the plant material in a solvent at room temperature over a period of time.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, large solvent consumption.Ethanol/water mixtures (e.g., 50% ethanol)
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.Higher extraction efficiency than maceration.Time-consuming, requires large volumes of solvent, potential thermal degradation of compounds.Ethanol, Methanol
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Reduced extraction time, lower solvent consumption, increased yield.Potential for degradation of some compounds with high intensity ultrasound.Ethanol/water mixtures, Water
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very short extraction time, reduced solvent consumption, higher extraction yields.Requires specialized equipment, potential for localized overheating.Ethanol/water mixtures
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent."Green" technique, high selectivity, solvent-free extract.High initial equipment cost, may require a co-solvent for polar compounds.Supercritical CO2, often with a polar co-solvent like ethanol.

Quantitative Data on Extraction Yields

The following table summarizes available data on the extraction yields of verbascose (a major component of this compound) and other related oligosaccharides using different methods. It is important to note that the data is collated from studies on different plant materials and under varying experimental conditions, making a direct comparison challenging.

Extraction MethodPlant SourceTarget Oligosaccharide(s)SolventYieldReference
Conventional ExtractionLeguminous vine peasRaffinose, Stachyose, Verbascose50% EthanolHigher yield than 80% ethanol[1]
Conventional ExtractionLeguminous vine peasVerbascose80% EthanolAs effective as 50% ethanol for verbascose[1]
MacerationVerbascum thapsus (aerial parts)Methanol-soluble bioactivesMethanol8.11% (total extract)[2]
MacerationVerbascum thapsus (aerial parts)Water-soluble bioactivesWater10.03% (total extract)[2]
Ultrasound-Assisted ExtractionVerbascum thapsus (flowers)Total extractEthanol5.83 ± 0.08%[2]
Ultrasound-Assisted ExtractionVerbascum sinaiticumTotal extract70% Ethanol21.6%[3][4]

Experimental Protocols

Below are generalized protocols for the different extraction techniques. Researchers should optimize these parameters for their specific plant material and target compound.

Maceration

Objective: To extract this compound using a simple soaking method.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., roots or leaves of Verbascum thapsus) and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a conical flask.

    • Add 100 mL of 50% aqueous ethanol.

    • Seal the flask and keep it at room temperature for 48-72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction

Objective: To achieve a more exhaustive extraction using a continuous reflux method.

Protocol:

  • Sample Preparation: Dry and pulverize the plant material.

  • Extraction:

    • Place 10 g of the powdered sample into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of ethanol.

    • Assemble the Soxhlet apparatus and heat the flask to allow the solvent to cycle through the sample for 6-8 hours.

  • Concentration: After extraction, concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To accelerate the extraction process using ultrasonic waves.

Protocol:

  • Sample Preparation: Prepare the powdered plant material as described for maceration.

  • Extraction:

    • Mix 10 g of the powdered sample with 100 mL of 70% ethanol in a beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonication is performed at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40-50°C.

  • Filtration and Concentration: Filter the extract and concentrate it as described for maceration.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Protocol:

  • Sample Preparation: Prepare the powdered plant material.

  • Extraction:

    • Place 10 g of the sample in a microwave extraction vessel with 100 mL of 70% ethanol.

    • Place the vessel in a microwave extractor.

    • Apply microwave irradiation at a power of 400 W for 5 minutes.

  • Filtration and Concentration: After cooling, filter the mixture and concentrate the filtrate.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using an environmentally friendly solvent.

Protocol:

  • Sample Preparation: Dry and grind the plant material.

  • Extraction:

    • Load the powdered sample into the extraction vessel of the SFE system.

    • Pressurize the system with CO2 to the supercritical state (e.g., 300 bar and 50°C).

    • Introduce a co-solvent, such as ethanol (e.g., at 10% concentration), to enhance the extraction of polar oligosaccharides.

    • Perform the extraction for a set period (e.g., 90 minutes).

  • Collection: The extract is separated from the supercritical fluid in a cyclone separator, and the CO2 is recycled. The resulting extract is solvent-free.

Purification and Quantification of this compound

Following crude extraction, further purification and quantification are necessary to determine the yield and purity of this compound.

  • Purification: The crude extract can be purified using techniques like column chromatography with activated charcoal or specific resins to remove pigments, monosaccharides, and other impurities.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common method for the quantitative analysis of oligosaccharides like this compound. The concentration is determined by comparing the peak area of the sample to that of a known standard.

Mandatory Visualization

Metabolism of this compound by Gut Microbiota

This compound, being a complex oligosaccharide, is not digested in the upper gastrointestinal tract and reaches the colon intact. Here, it is metabolized by the gut microbiota, particularly beneficial bacteria like Bifidobacterium and Lactobacillus. This metabolic process is crucial for its prebiotic effect.

Verbascotetraose_Metabolism This compound This compound (Galactose-Galactose-Galactose-Glucose-Fructose) Stachyose Stachyose (Galactose-Galactose-Glucose-Fructose) This compound->Stachyose α-Galactosidase Raffinose Raffinose (Galactose-Glucose-Fructose) Stachyose->Raffinose α-Galactosidase Sucrose Sucrose (Glucose-Fructose) Raffinose->Sucrose α-Galactosidase Galactose Galactose Raffinose->Galactose α-Galactosidase Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Galactose->SCFAs Fermentation by Gut Microbiota Glucose->SCFAs Fermentation by Gut Microbiota Fructose->SCFAs Fermentation by Gut Microbiota

Metabolism of this compound by gut microbiota.

Conclusion

The extraction of this compound from natural sources can be achieved through various techniques, each with its own set of advantages and limitations. While conventional methods like maceration and Soxhlet extraction are simple and inexpensive, modern techniques such as UAE, MAE, and SFE offer significant improvements in terms of efficiency, extraction time, and environmental friendliness. The choice of the optimal extraction method will depend on the specific research or production goals, available resources, and the desired purity of the final product. Further research directly comparing these methods for this compound extraction from key plant sources like Verbascum thapsus is warranted to establish a definitive, optimized protocol.

References

Safety Operating Guide

Proper Disposal of Verbascotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed procedures for the proper disposal of Verbascotetraose, a non-hazardous oligosaccharide, designed for researchers, scientists, and drug development professionals.

This compound, a tetrasaccharide, is generally considered non-hazardous. This classification is supported by safety data sheets for structurally similar oligosaccharides, such as verbascose, which indicate no specific disposal hazards.[1][2][3] However, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use and to adhere to local and institutional waste disposal regulations.

Pre-Disposal Checklist

Before proceeding with disposal, complete the following steps:

  • Consult the Safety Data Sheet (SDS): Always review the SDS provided by the manufacturer for the specific this compound product. Confirm that there are no special handling or disposal instructions.

  • Verify Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department or equivalent authority to ensure compliance with local wastewater and solid waste disposal regulations.[4][5][6][7]

  • Assess for Contamination: This guide applies only to pure, uncontaminated this compound. If the material is mixed with hazardous substances, it must be disposed of as hazardous waste according to institutional protocols.[4][5][8]

Disposal Procedures for Aqueous Solutions of this compound

For small quantities of this compound dissolved in water, drain disposal is often a suitable option, provided it is permitted by local regulations.[7][9]

Experimental Protocol for Drain Disposal:

  • Ensure Neutral pH: Check the pH of the this compound solution. It should be within the neutral range (typically between 5.5 and 10.5) acceptable for drain disposal.[7] If necessary, neutralize the solution.

  • Turn on Cold Water: Open the cold water tap to create a strong, continuous flow. This will help to dilute the solution significantly upon disposal.

  • Slowly Pour Solution: Pour the this compound solution slowly down the drain, close to the water stream to minimize splashing.

  • Flush Thoroughly: Continue to run cold water for at least two minutes after the solution has been poured to ensure the plumbing lines are thoroughly flushed.

  • Clean the Sink: Rinse the sink basin to remove any residual material.

Disposal Procedures for Solid this compound

Solid, non-hazardous this compound can typically be disposed of in the regular solid waste stream, provided it is properly packaged.[10][11]

Experimental Protocol for Solid Waste Disposal:

  • Secure Packaging: Place the solid this compound in a sealed, durable container to prevent leakage or spillage. Double-bagging is recommended.[10]

  • Labeling: Clearly label the outer container as "Non-hazardous" and specify the contents ("this compound"). This prevents confusion and ensures safe handling by custodial staff.[10]

  • Direct Disposal: Laboratory personnel should place the packaged waste directly into the designated dumpster or solid waste collection bin. Avoid leaving chemical waste in laboratory trash cans that are handled by custodial staff.[11]

  • Empty Containers: Empty containers that held this compound should have their labels defaced and can then be disposed of in the regular trash or recycling, in accordance with institutional policies.[4][11]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory chemicals. Always defer to your institution's specific limits.

ParameterGuidelineSource
Drain Disposal Quantity A few hundred grams or milliliters per day[7]
Acceptable pH Range for Drain Disposal 5.5 - 10.5[7]
Aqueous Solution Concentration Dilute solutions are preferred[9]
Solid Waste Quantity No specific limit, but large quantities should be discussed with EHS[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Verbascotetraose_Disposal cluster_start Start cluster_assessment Hazard & Regulatory Assessment cluster_disposal Disposal Path start This compound Waste sds Consult Safety Data Sheet (SDS) start->sds local_regs Check Local & Institutional Regulations sds->local_regs is_hazardous Is the waste considered hazardous? local_regs->is_hazardous hazardous_waste Dispose as Hazardous Waste per Institutional Protocol is_hazardous->hazardous_waste Yes is_liquid Is the waste an aqueous solution? is_hazardous->is_liquid No (Non-Hazardous) drain_disposal Follow Drain Disposal Protocol is_liquid->drain_disposal Yes solid_waste Follow Solid Waste Disposal Protocol is_liquid->solid_waste No (Solid)

References

Personal protective equipment for handling Verbascotetraose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Verbascotetraose, tailored for researchers, scientists, and drug development professionals.

Substance Identification and Properties

This compound is a tetrasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs).[1] It is structurally identical to stachyose and is composed of two galactose molecules, one glucose molecule, and one fructose molecule.[1] As a non-hazardous, water-soluble carbohydrate, it requires standard laboratory handling precautions.[2][3]

PropertyValue
Molecular Formula C₂₄H₄₂O₂₁[1][4]
Molecular Weight ~666.6 g/mol [1]
Appearance White to off-white powder (typical for oligosaccharides)
Solubility Water-soluble[2]
Synonyms Stachyose[1]

Hazard Identification and Risk Assessment

According to safety data for structurally similar compounds like Verbascose, this compound is not classified as a hazardous substance.[3] The primary risk associated with handling is the potential for inhalation of fine dust particles, which may cause minor respiratory irritation.

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity Not ClassifiedAvoid inhalation of dust.
Skin Corrosion/Irritation Not ClassifiedWash hands after handling.
Eye Damage/Irritation Not ClassifiedWear safety glasses to prevent eye contact with dust.
Respiratory Sensitization Not ClassifiedHandle in a well-ventilated area.

Personal Protective Equipment (PPE)

Standard laboratory PPE is sufficient for handling this compound. The following table outlines the recommended equipment.

Protection TypeRequired PPESpecifications and Rationale
Eye/Face Protection Safety glasses or goggles[5][6]Protects eyes from accidental splashes or airborne dust particles.
Skin Protection Standard laboratory coat, Nitrile gloves[7][8]A lab coat prevents contact with clothing. Gloves should be worn to maintain good laboratory hygiene.[9]
Respiratory Protection Not required for small quantitiesFor handling large quantities or if significant dust is generated, a disposable N95-rated dust mask is recommended to minimize inhalation.[7]

Operational Plan: Handling and Experimental Protocols

Adherence to good laboratory practices is essential. The following protocol outlines the standard procedure for handling this compound powder.

Methodology for Handling this compound Powder:

  • Preparation:

    • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Verify that a sink and eyewash station are accessible.

    • Don the required PPE: a lab coat, nitrile gloves, and safety glasses.

  • Weighing and Transfer:

    • When weighing the powder, perform the task in an area with good ventilation or within a chemical fume hood to minimize the potential for dust inhalation.

    • Use a spatula or scoop to carefully transfer the desired amount of this compound to a clean container. Avoid creating airborne dust.

  • Solubilization:

    • To prepare an aqueous solution, add the weighed this compound powder to the appropriate volume of solvent (e.g., deionized water) in a suitable flask or beaker.

    • Stir or agitate the mixture until the solid is fully dissolved.

  • Post-Handling:

    • Securely cap all containers of this compound.

    • Clean any residual powder from the work surface with a damp cloth or paper towel.

    • Remove gloves and wash hands thoroughly with soap and water.[9]

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling A Don PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Clean Workspace A->B C Weigh Powder in Ventilated Area B->C Proceed to Handling D Transfer to Container C->D E Prepare Aqueous Solution D->E F Clean Work Surface E->F Proceed to Cleanup G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.